molecular formula C9H15N3O B13306067 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Katalognummer: B13306067
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: AJAAVEKSCMQXCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (CAS Number: 1935602-58-6) is a pyrazole-amine derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a tetrahydrofuran (oxolane) ring connected via an ethyl linker to the amine-functionalized pyrazole core, a structural motif prevalent in the design of biologically active molecules . This chemical scaffold holds significant value for researchers developing novel therapeutic agents. Specifically, compounds with closely related structures, featuring a carbamoyl group at the 3-position of the pyrazole ring, have been identified as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 (IL-1) receptor signaling pathways, which are central to innate immune responses and inflammation . Targeting IRAK4 is a promising strategic approach for the research and development of new treatments for a range of autoimmune, inflammatory, and oncological diseases . As such, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine serves as a versatile chemical building block (synthon) for the synthesis and optimization of such inhibitors. Specifications: • CAS Number: 1935602-58-6 • Molecular Formula: C9H15N3O • Molecular Weight: 181.23 g/mol • SMILES: NC1=CN(CCC2COCC2)N=C1 This product is provided exclusively For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C9H15N3O

Molekulargewicht

181.23 g/mol

IUPAC-Name

1-[2-(oxolan-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H15N3O/c10-9-5-11-12(6-9)3-1-8-2-4-13-7-8/h5-6,8H,1-4,7,10H2

InChI-Schlüssel

AJAAVEKSCMQXCW-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1CCN2C=C(C=N2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Synthesis Guide: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine . This document is structured for research scientists and process chemists, focusing on robust, scalable methodologies, mechanistic rationale, and self-validating quality control.

CAS Registry Number: N/A (Specific analog); Core scaffold related to CAS 1311369-72-8. Target Class: Heterocyclic Building Block / Kinase Inhibitor Intermediate. IUPAC Name: 1-[2-(Tetrahydrofuran-3-yl)ethyl]-1H-pyrazol-4-amine.

Executive Summary & Strategic Rationale

The target molecule, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , features a pyrazole core substituted at the N1 position with a tetrahydrofuran-3-yl-ethyl tail. This motif is frequently employed in medicinal chemistry to improve solubility and metabolic stability compared to carbocyclic analogs.

Synthetic Strategy: The most reliable route employs a convergent synthesis involving the N-alkylation of a 4-nitropyrazole precursor followed by a chemoselective reduction. This approach is superior to de novo pyrazole ring construction (e.g., hydrazine cyclization) because it utilizes commercially available, high-purity heterocycles and allows for late-stage diversification.

Key Advantages of this Route:

  • Regiocontrol: Alkylation of unsubstituted 4-nitropyrazole yields a single isomer (N1 and N2 are equivalent due to C3/C5 symmetry).

  • Scalability: Avoids hazardous hydrazine intermediates required in ring-closure protocols.

  • Purification: Intermediates are highly crystalline or distinct by polarity, facilitating silica gel chromatography.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C-N bond between the pyrazole nitrogen and the ethyl linker.

Retrosynthesis cluster_precursors Precursors Target Target Molecule 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine NitroInter Intermediate 1 1-[2-(Oxolan-3-yl)ethyl]-4-nitropyrazole Target->NitroInter Nitro Reduction (H2/Pd-C or SnCl2) NitroPy 4-Nitropyrazole (Nucleophile) NitroInter->NitroPy N-Alkylation (SN2) Linker 2-(Oxolan-3-yl)ethyl electrophile (LG = OMs, OTs, Br) NitroInter->Linker N-Alkylation (SN2)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and the oxolane tail.

Experimental Protocol

Phase 1: Preparation of the Electrophile

Objective: Activate commercially available 2-(tetrahydrofuran-3-yl)ethanol (CAS 1050496-48-4) into a reactive electrophile. The mesylate is preferred over the bromide for its ease of preparation and high reactivity.

Reaction:



Protocol:

  • Setup: Charge a dry round-bottom flask with 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (Et3N) (1.5 eq) and cool the mixture to 0°C under N2 atmosphere.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) maintaining internal temperature < 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO4; alcohol oxidizes, mesylate is UV active if visualized with iodine/silica or by disappearance of OH).

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organics with 1M HCl (to remove amine salts), then brine. Dry over MgSO4 and concentrate.

  • Validation: The crude mesylate is typically sufficiently pure (>95%) for the next step.

    • Checkpoint: 1H NMR should show a sharp singlet at ~3.0 ppm (mesyl-CH3) and a downfield shift of the CH2-O protons (~4.2 ppm).

Phase 2: N-Alkylation of 4-Nitropyrazole

Objective: Couple the pyrazole core with the oxolane tail. Critical Mechanism: The pKa of 4-nitropyrazole is ~9.6. Deprotonation yields a delocalized anion. Since C3 and C5 are unsubstituted protons, N1 and N2 alkylation result in the chemically equivalent product 1-substituted-4-nitropyrazole .

Reaction:



Protocol:

  • Solubilization: Dissolve 4-Nitropyrazole (1.0 eq) in anhydrous DMF (10 vol).

  • Deprotonation: Add Cesium Carbonate (Cs2CO3) (2.0 eq). Stir at RT for 30 minutes. The solution will turn yellow/orange indicating anion formation.

  • Alkylation: Add the Mesylate from Phase 1 (1.1 eq) dissolved in minimal DMF.

  • Heating: Heat the mixture to 80°C for 4–6 hours.

  • Workup: Cool to RT. Pour into ice-water (precipitates the product if solid, or separates oil). Extract with Ethyl Acetate (EtOAc).

  • Purification: Wash EtOAc layer extensively with water/LiCl solution (to remove DMF). Flash chromatography (Hexane/EtOAc gradient) is required to remove unreacted pyrazole.

  • Yield Target: 75–85%.

Phase 3: Nitro Reduction to Amine

Objective: Chemoselective reduction of the nitro group to the primary amine. Method: Catalytic Hydrogenation (Pd/C) is the cleanest method, avoiding metal waste (Sn/Fe).

Reaction:



Protocol:

  • Setup: Dissolve the Nitro intermediate in Methanol (MeOH) (20 vol).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 50% wet).

  • Hydrogenation: Purge with N2, then H2. Stir under H2 balloon (1 atm) or in a Parr shaker (30 psi) at RT for 4–12 hours.

  • Monitoring: Monitor by LC-MS (M+1 shift: -30 mass units from NO2 to NH2 is not direct; actually M_nitro + 6H - 2O = M_amine. Mass shift is M-14 roughly. Check for disappearance of NO2 peak).

  • Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the target amine.

    • Note: Aminopyrazoles are prone to oxidation (browning) upon air exposure. Store under inert gas or as a hydrochloride salt (add HCl/dioxane and precipitate).

Analytical Data & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

ParameterExpected ResultInterpretation
1H NMR (DMSO-d6)

7.10 (s, 1H), 6.90 (s, 1H)
Pyrazole C3-H and C5-H.

3.90–4.10 (t, 2H)
N-CH2 protons (diagnostic of alkylation).

3.80 (br s, 2H)
NH2 protons (exchangeable with D2O).

3.60–3.80 (m, 3H), 1.50–2.10 (m, 5H)
Oxolane ring and ethyl linker protons.
LC-MS (ESI+) [M+H]+ = 182.12 (Calc. MW ~181.2)Confirms molecular formula C9H15N3O.[1]
Appearance Off-white to pale yellow solid/oilDarkening indicates oxidation of amine.

Workflow Visualization

The following diagram illustrates the complete process flow, including critical decision points and reagents.

SynthesisWorkflow cluster_activation Step 1: Linker Activation cluster_coupling Step 2: Pyrazole Coupling cluster_reduction Step 3: Reduction Start 2-(Oxolan-3-yl)ethanol MsCl MsCl / Et3N DCM, 0°C Start->MsCl Mesylate Mesylate Intermediate MsCl->Mesylate Base Cs2CO3 / DMF 80°C Mesylate->Base NitroPy 4-Nitropyrazole NitroPy->Base Coupled Nitro-Adduct Base->Coupled RedAgent H2 / Pd-C MeOH Coupled->RedAgent Final Target Amine (Free Base) RedAgent->Final

Figure 2: Step-by-step reaction workflow from starting materials to purified target.

Safety & Handling

  • 4-Nitropyrazole: Generally stable, but nitro compounds can be energetic. Avoid excessive heat during scale-up.

  • Mesyl Chloride: Highly corrosive and lachrymator. Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (water/methanol) at all times. Filter under inert atmosphere if possible.

References

  • General Synthesis of 1-Alkyl-4-aminopyrazoles

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
    • Source: ResearchG
    • URL:[Link]

  • Mitsunobu Alkylation of 4-Nitropyrazole (Alternative Route)

    • Title: Regioselective alkylation of 4-nitropyrazole under Mitsunobu conditions.[2]

    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link]

  • Synthesis of Tetrahydrofuran Derivatives

    • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
    • Source: NIH / PMC.
    • URL:[Link]

  • Commercial Availability of Precursor

    • Title: (R)-2-(Tetrahydrofuran-3-yl)ethanol Product Page.[3]

    • Source: Accela ChemBio.[3]

    • URL:[Link]

Sources

Technical Guide: Synthesis & Mechanism of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine CAS Registry Number: N/A (Novel/Specialized Intermediate) Core Application: Primary amine scaffold for kinase inhibitor development (e.g., JAK, BTK inhibitors) and fragment-based drug discovery (FBDD).

This technical guide outlines the optimized Convergent Alkylation Pathway for the synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. This route is selected for its scalability, regiochemical control, and the commercial availability of stable precursors. The protocol utilizes a nucleophilic substitution (


) between 4-nitropyrazole and a functionalized tetrahydrofuran linker, followed by a chemoselective reduction.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyrazole core and the accessibility of the oxolanyl-ethyl linker.

Disconnection Logic:

  • C-N Bond Cleavage: The N1-alkyl bond is the most logical disconnection point, separating the heterocyclic core from the aliphatic linker.

  • Functional Group Interconversion (FGI): The 4-amino group is unstable to oxidation and alkylation conditions; therefore, it is masked as a nitro (

    
    )  group, which serves as a robust precursor.
    
  • Linker Activation: The 2-(oxolan-3-yl)ethyl fragment requires a leaving group (LG) such as bromide, tosylate, or mesylate to facilitate nucleophilic attack.

Retrosynthetic Scheme (DOT Visualization):

Retrosynthesis cluster_precursors Precursors Target Target: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine NitroInt Intermediate: 1-[2-(Oxolan-3-yl)ethyl]-4-nitropyrazole Target->NitroInt Reduction (H2, Pd/C) Pyraz 4-Nitropyrazole (Nucleophile) NitroInt->Pyraz C-N Disconnection Linker 3-(2-Bromoethyl)tetrahydrofuran (Electrophile) NitroInt->Linker S_N2 Alkylation

Figure 1: Retrosynthetic strategy isolating the convergent coupling of a pyrazole nucleophile and an oxolanyl electrophile.

Forward Synthesis Pathway

Phase 1: Linker Activation (If starting from Alcohol)

Note: 3-(2-Bromoethyl)tetrahydrofuran (CAS 1229624-12-7) is commercially available. If sourcing the alcohol, follow this protocol.

Reaction: Conversion of 2-(tetrahydrofuran-3-yl)ethanol to the corresponding alkyl bromide.

  • Reagents:

    
    , 
    
    
    
    (Appel Reaction) or
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene.

  • Mechanism: Activation of the hydroxyl group followed by displacement by bromide.

Phase 2: N-Alkylation of 4-Nitropyrazole

This is the critical C-N bond-forming step. 4-Nitropyrazole (


 ~9.6) is deprotonated to form a pyrazolate anion, which attacks the alkyl halide.
  • Reagents: 4-Nitropyrazole, 3-(2-Bromoethyl)tetrahydrofuran,

    
     (or 
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (

    
    ).
    
  • Conditions:

    
    , 4-12 hours.
    
  • Yield Expectation: 85-95%.

Phase 3: Nitro Reduction

The nitro group is reduced to the primary amine under mild conditions to avoid opening the tetrahydrofuran ring.

  • Reagents:

    
     (1 atm or balloon), 10% Pd/C (wet).
    
  • Solvent: Methanol or Ethanol.[1]

  • Alternative:

    
     (if hydrogenation equipment is unavailable).
    
  • Yield Expectation: >90%.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Coupling)

Objective: Synthesis of 1-[2-(Oxolan-3-yl)ethyl]-4-nitropyrazole.

  • Setup: Charge a dry 250 mL round-bottom flask with 4-nitropyrazole (1.0 eq, 11.3 g, 100 mmol) and anhydrous DMF (100 mL).

  • Base Addition: Add Cesium Carbonate (

    
    )  (1.5 eq, 48.8 g, 150 mmol). Note: 
    
    
    
    is preferred over
    
    
    for faster kinetics due to the "cesium effect" increasing solubility.
  • Electrophile Addition: Add 3-(2-Bromoethyl)tetrahydrofuran (1.1 eq, 19.7 g, 110 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to

    
      under 
    
    
    
    atmosphere for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]
  • Workup:

    • Cool to room temperature.[3][4]

    • Pour into ice-water (500 mL) to precipitate the product or extract with Ethyl Acetate (3 x 150 mL).

    • Wash organic layer with brine (2 x 100 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO2, 0-40% EtOAc in Hexanes) if necessary.

Protocol B: Hydrogenation (Reduction)

Objective: Synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

  • Setup: In a hydrogenation vessel (Parr shaker or flask), dissolve the nitro intermediate (10 g, 47 mmol) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (50% water wet, 1.0 g, 10 wt% loading). Safety: Add catalyst under inert gas (

    
    ) flow to prevent ignition of methanol vapors.
    
  • Reaction: Purge with

    
     gas (3 cycles). Stir under 
    
    
    
    balloon (1 atm)
    or 30 psi at Room Temperature for 4-8 hours.
  • Monitoring: Monitor by LC-MS (Disappearance of M+ = 212, appearance of M+ = 182).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with Methanol (50 mL).

    • Concentrate the filtrate under reduced pressure.

  • Isolation: The resulting oil often solidifies upon standing or treatment with

    
    . Store under inert atmosphere (amine is sensitive to oxidation).
    

Mechanistic Discussion

Regioselectivity of Alkylation

4-Nitropyrazole exists in tautomeric equilibrium, but due to the symmetry provided by the nitro group at position 4 and hydrogens at 3 and 5, the N1 and N2 positions are chemically equivalent until substitution occurs.

  • Deprotonation: The base removes the N-H proton (

    
     9.6), generating a delocalized pyrazolate anion.
    
  • Nucleophilic Attack (

    
    ):  The nitrogen lone pair attacks the 
    
    
    
    -carbon of the alkyl bromide.
  • Lack of Regioisomers: Unlike 3-substituted pyrazoles, which produce mixtures of N1 and N2 isomers, 4-nitropyrazole yields a single regioisomer.

Catalytic Hydrogenation Mechanism

The reduction follows a Horiuti-Polanyi mechanism on the Palladium surface:

  • Adsorption:

    
     dissociates on the Pd surface; the nitro group coordinates via oxygen.
    
  • Stepwise Transfer: Hydride transfer reduces

    
     to nitroso (
    
    
    
    ), then hydroxylamine (
    
    
    ), and finally amine (
    
    
    ).
  • Desorption: The amine product desorbs, regenerating the catalyst site.

Mechanistic Pathway (DOT Visualization):

Mechanism Step1 1. Deprotonation (Base removes NH proton) Step2 2. Pyrazolate Anion (Nucleophile) Step1->Step2 Step3 3. S_N2 Transition State (N attacks C-Br) Step2->Step3 Step4 4. Nitro Intermediate (Stable) Step3->Step4 Step5 5. Pd-Catalyzed Reduction (-NO2 -> -NH2) Step4->Step5

Figure 2: Mechanistic flow from deprotonation to final reduction.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid/oilVisual
Purity > 97.0%HPLC (254 nm)
Identity (NMR) Consistent with structure1H NMR (DMSO-d6)
Identity (MS) [M+H]+ = 182.12LC-MS (ESI+)
Water Content < 0.5%Karl Fischer

Expected 1H NMR (DMSO-d6, 400 MHz):

  • 
     7.10 (s, 2H, Pyrazole-H3/H5)
    
  • 
     3.90 (t, 2H, 
    
    
    
    )
  • 
     3.80-3.60 (m, 4H, THF ring protons)
    
  • 
     3.20 (br s, 2H, 
    
    
    
    )
  • 
     2.10 (m, 1H, THF-CH)
    
  • 
     1.80 (q, 2H, Linker 
    
    
    
    )
  • 
     1.50-2.00 (m, 2H, THF ring protons)
    

References

  • Sigma-Aldrich. (n.d.). 1-(Oxolan-3-yl)-1H-pyrazol-4-amine Product Page. Retrieved from

  • St. John Fisher University. (n.d.). 3-(2-Bromoethyl)tetrahydrofuran: Advanced Synthesis Agent. Retrieved from

  • Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (Describes general N-alkylation of 4-nitropyrazoles). Retrieved from

  • Royal Society of Chemistry. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from

Sources

Chemical Properties & Synthetic Utility of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Formula: C


H

N

O; MW: 181.24 g/mol ) represents a specialized heterocyclic building block in medicinal chemistry.[1][2][3] It integrates a polar, electron-rich 4-aminopyrazole core with a tetrahydrofuran-3-yl (oxolan-3-yl) tail via a flexible ethyl linker.

This architecture is strategically valuable for drug discovery programs targeting kinases and G-protein coupled receptors (GPCRs). The pyrazole-amine motif serves as a robust hydrogen-bond donor/acceptor system often mimicking the adenine ring of ATP, while the oxolanyl tail provides metabolic stability and defined vectors for hydrophobic pocket occupation. This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively.

Molecular Architecture & Physicochemical Profile[4]

The compound is defined by three distinct pharmacophoric elements: the heterocyclic head , the flexible linker , and the aliphatic tail .

Structural Analysis
  • Core (Head): 1H-pyrazol-4-amine.[4] A 5-membered aromatic heterocycle. The C4-amine is a primary aniline-like nucleophile, while the N2-nitrogen acts as a weak hydrogen bond acceptor.

  • Linker: Ethyl chain (

    
    ). Provides rotational freedom (2 rotatable bonds), allowing the tail to adopt optimal binding conformations without imposing significant strain.
    
  • Tail: Oxolan-3-yl (Tetrahydrofuran-3-yl). A saturated ether ring. Unlike the planar furan, the oxolane ring adopts an envelope conformation, adding 3D complexity and solubility (LogP modulation) compared to a carbocyclic analog like cyclopentyl.

Calculated & Estimated Properties
PropertyValue (Est.)Context for Medicinal Chemistry
Molecular Weight 181.24 DaFragment-like; ideal for Lead-Like metrics.
Formula C

H

N

O
cLogP 0.8 – 1.2Optimal lipophilicity for membrane permeability without solubility issues.
TPSA ~68 Å

(26 Å

Amine + 13 Å

Ether + 29 Å

Pyrazole N). High oral bioavailability potential.
pKa (Amine) 3.5 – 4.2Weakly basic; exists largely as the neutral species at physiological pH (7.4).
pKa (Pyrazole N2) ~2.5Very weakly basic; protonation occurs only under acidic conditions.
H-Bond Donors 2(Primary amine

)
H-Bond Acceptors 3(Amine N, Pyrazole N2, Ether O)

Synthetic Accessibility & Pathways

The synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine typically follows a convergent route, avoiding the handling of unstable 1-substituted hydrazines. The most robust pathway involves the alkylation of a nitro-pyrazole precursor followed by reduction.

Primary Route: N-Alkylation / Reduction Sequence

This protocol ensures regioselectivity at the pyrazole N1 position and avoids potential oxidation of the amine during the coupling step.

Step 1: N-Alkylation

Reagents: 4-Nitro-1H-pyrazole, 3-(2-bromoethyl)tetrahydrofuran (CAS 1229624-12-7), Cesium Carbonate (


).
Solvent:  DMF or Acetonitrile.
Mechanism: 

displacement. The pyrazole anion (generated by base) attacks the primary alkyl bromide.
Step 2: Nitro Reduction

Reagents: Hydrogen gas (


), 10% Pd/C (catalyst).
Solvent:  Methanol or Ethanol.
Alternative:  Iron powder / Ammonium Chloride (

) if alkene sensitivity is a concern (not applicable here).
Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward pathway.

Synthesis Product 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine Intermediate 1-[2-(Oxolan-3-yl)ethyl]- 4-nitro-1H-pyrazole Intermediate->Product H2, Pd/C, MeOH (Reduction) Start1 4-Nitro-1H-pyrazole Start1->Intermediate Cs2CO3, DMF, 60°C (N-Alkylation) Start2 3-(2-Bromoethyl) tetrahydrofuran (CAS 1229624-12-7) Start2->Intermediate

Figure 1: Convergent synthetic pathway via N-alkylation of 4-nitropyrazole.

Experimental Protocol (General Procedure)
  • Alkylation : Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M). Add

    
     (1.5 eq) and stir for 30 min. Add 3-(2-bromoethyl)tetrahydrofuran (1.1 eq) dropwise. Heat to 60°C for 4–12 hours. Monitor by LCMS. Quench with water, extract with EtOAc.
    
  • Reduction : Dissolve the nitro-intermediate in MeOH. Flush with

    
    . Add 10% Pd/C (10 wt%). Stir under 
    
    
    
    balloon (1 atm) for 2–4 hours. Filter through Celite to remove catalyst. Concentrate to yield the amine as a viscous oil or low-melting solid.

Reactivity & Functionalization

The C4-amine group is the primary handle for diversification. Its nucleophilicity is moderated by the aromatic pyrazole ring, making it less reactive than aliphatic amines but highly selective.

Amide Coupling (Kinase Hinge Binders)

The most common application is coupling with carboxylic acids to form amides.

  • Conditions: HATU or T3P coupling reagents are preferred over EDC/HOBt due to the reduced nucleophilicity of the heteroaromatic amine.

  • Outcome: Creates a classic "Hinge Binder" motif found in inhibitors like Tozasertib or Danusertib.

Urea/Carbamate Formation

Reaction with isocyanates or chloroformates yields ureas or carbamates.

  • Utility: Modulates the H-bond donor/acceptor profile and increases metabolic stability compared to amides.

Reductive Amination

Reaction with aldehydes/ketones using


.
  • Utility: Introduces alkyl groups to the amine, tuning basicity and lipophilicity.

Stability & Handling (Safety)

Chemical Stability[6]
  • Oxidation: The primary amine is susceptible to air oxidation over prolonged periods, turning the compound brown. Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The polar THF and amine functions make the compound hygroscopic. Keep desiccated.

  • Thermal: The pyrazole core is thermally stable, but the ether linkage in the THF tail can be susceptible to radical oxidation (peroxide formation) if exposed to air/light for months.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong oxidizing agents.

References

  • 3-(2-Bromoethyl)tetrahydrofuran (Reagent). CAS Registry Number 1229624-12-7. Available from specialized catalog suppliers (e.g., ChemScene, BLD Pharm).
  • 1-Methyl-1H-pyrazol-4-amine (Analogous Core) . PubChem CID 4770990.[6][7] National Center for Biotechnology Information (2025). Link

  • Synthesis of 1-alkyl-4-aminopyrazoles . ResearchGate. "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles". (2025).[6][8] Link

  • Tetrahydrofuran-3-yl derivatives . Sigma-Aldrich. "1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (CAS 1311369-72-8)". Link

  • General Pyrazole Chemistry . MDPI. "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives". Link

Sources

Spectroscopic Characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to not only present the expected spectral features but also to provide the scientific rationale behind these predictions, rooted in the fundamental principles of spectroscopic analysis of small organic molecules.

Molecular Structure and Key Features

The structure of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine combines a 4-aminopyrazole core with a flexible ethyl-linked oxolane (tetrahydrofuran) substituent. This unique combination of a heteroaromatic amine and a saturated cyclic ether dictates its chemical properties and, consequently, its spectroscopic fingerprint. Understanding the interplay between these two moieties is crucial for the accurate interpretation of the spectral data.

Caption: Molecular structure of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct signals for the pyrazole ring, the ethyl linker, and the oxolane ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
Pyrazole H-3~7.3 - 7.5Singlet (s)-Deshielded by the adjacent nitrogen atoms and the aromatic character of the ring.
Pyrazole H-5~7.2 - 7.4Singlet (s)-Slightly upfield compared to H-3 due to the influence of the N-alkyl substituent.
Pyrazole -NH₂~3.5 - 5.0Broad Singlet (br s)-Chemical shift is concentration and solvent dependent; broad due to quadrupole moment of nitrogen and potential for exchange.
N-CH₂ (ethyl)~4.0 - 4.2Triplet (t)J = 6.5 - 7.5Deshielded by the adjacent pyrazole nitrogen.
C-CH₂ (ethyl)~1.9 - 2.1Quartet (q)J = 6.5 - 7.5Coupled to the N-CH₂ and the oxolane CH.
Oxolane O-CH₂ (α)~3.6 - 3.9Multiplet (m)-Diastereotopic protons due to the chiral center at C3 of the oxolane, leading to complex splitting.
Oxolane CH (β)~2.2 - 2.5Multiplet (m)-Chiral center, coupled to adjacent CH₂ groups.
Oxolane C-CH₂ (γ)~1.8 - 2.0Multiplet (m)-Coupled to adjacent CH and CH₂ groups.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Pyrazole C-4~135 - 140Attached to the electron-donating amino group, resulting in a downfield shift.
Pyrazole C-3~130 - 135Aromatic carbon adjacent to two nitrogen atoms.
Pyrazole C-5~115 - 120Aromatic carbon adjacent to the N-alkyl substituent.
Oxolane O-CH₂ (α)~67 - 72Carbons adjacent to the electronegative oxygen atom are deshielded.
N-CH₂ (ethyl)~48 - 53Carbon attached to the pyrazole nitrogen.
Oxolane CH (β)~35 - 40Aliphatic carbon of the oxolane ring.
C-CH₂ (ethyl)~30 - 35Aliphatic carbon of the ethyl linker.
Oxolane C-CH₂ (γ)~25 - 30Aliphatic carbon of the oxolane ring.
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[1][2][3][4]

  • Sample Preparation: Dissolve 5-10 mg of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure the sample is fully dissolved to avoid shimming issues.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum with a standard pulse sequence, typically with a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

cluster_nmr NMR Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling) Processing->Interpretation

Caption: A standardized workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine will be characterized by absorptions corresponding to the N-H bonds of the primary amine, the C-N bonds, the C-O bond of the ether, and the C-H bonds of the aliphatic and aromatic portions.[5][6][7][8][9]

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium, Sharp (two bands)Characteristic of a primary amine.[5][6]
C-H Stretch (aromatic)3100 - 3000MediumC-H bonds of the pyrazole ring.
C-H Stretch (aliphatic)2960 - 2850StrongC-H bonds of the ethyl linker and oxolane ring.
N-H Bend (scissoring)1650 - 1580MediumDeformation vibration of the primary amine.[5]
C=C & C=N Stretch (aromatic)1600 - 1450Medium to StrongStretching vibrations within the pyrazole ring.
C-O Stretch (ether)1150 - 1050StrongCharacteristic C-O-C stretch of the oxolane ring.
C-N Stretch (aromatic amine)1335 - 1250StrongStretching of the C-N bond connecting the amine to the pyrazole ring.[5]
Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for acquiring the IR spectrum of liquid or solid samples with minimal preparation.[10][11][12]

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Molecular Weight: 181.23 g/mol ), the following features are expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum:

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): A peak at m/z 181 (in EI) or 182 (in ESI) corresponding to the intact molecule or its protonated form, respectively.

  • Key Fragmentation Pathways:

    • Alpha-cleavage to the ether oxygen: This is a common fragmentation pathway for ethers, leading to the loss of an alkyl radical.[13][14][15][16]

    • Cleavage of the ethyl linker: Scission of the bond between the two methylene groups of the ethyl linker.

    • Fragmentation of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, such as the loss of N₂ or HCN.[17][18][19]

    • Loss of the oxolane moiety: Cleavage of the bond between the ethyl group and the oxolane ring.

Predicted Key Fragment Ions
m/z Value Proposed Fragment Fragmentation Pathway
152[M - C₂H₅]⁺Loss of the ethyl group.
110[M - C₄H₇O]⁺Loss of the oxolane ring.
96[C₄H₆N₃]⁺Cleavage of the ethyl linker at the bond adjacent to the pyrazole ring.
85[C₅H₉O]⁺The oxolanylmethyl cation.
71[C₄H₇O]⁺The oxolane ring itself as a radical cation.
Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the protonated molecule ([M+H]⁺) to induce fragmentation and observe the daughter ions.

cluster_ms Mass Spectrometry Workflow SamplePrep Sample Preparation (1-10 µg/mL in MeOH/ACN) Ionization Electrospray Ionization (ESI) (Positive Mode) SamplePrep->Ionization Analysis Mass Analysis (TOF or Orbitrap) Ionization->Analysis Fragmentation Tandem MS (MS/MS) (Fragmentation Analysis) Analysis->Fragmentation

Caption: A typical workflow for ESI-MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. The provided experimental protocols offer a standardized approach to acquiring high-quality data. By understanding the expected spectroscopic features and the underlying chemical principles, researchers can confidently characterize this and similar novel chemical entities, accelerating the drug discovery and development process.

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Part 1: Introduction to Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Hypothetical Crystal Structure of a Bioactive Pyrazole Amine

Foreword for the Scientific Community: The following guide is a comprehensive exploration of the crystallographic analysis of a representative bioactive molecule, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. It is important to note that as of the latest literature review, the specific crystal structure for this exact compound has not been publicly deposited in crystallographic databases. Therefore, this document serves as an in-depth, illustrative whitepaper, presenting a hypothetical yet scientifically rigorous analysis. The data and experimental protocols herein are synthesized from established methodologies and common findings within the field of pyrazole derivative crystallography to provide a valuable resource for researchers, scientists, and drug development professionals.

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. Understanding the crystal structure is therefore paramount for rational drug design and the development of structure-activity relationships (SAR). This guide will delve into a hypothetical, yet plausible, crystallographic analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, a molecule of interest due to its combination of a pharmacologically active pyrazole core and a flexible oxolane substituent.

Part 2: Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various established routes, often involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] For the title compound, a plausible synthetic pathway would involve the reaction of a suitably substituted hydrazine with a β-diketone precursor.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis: A solution of the appropriate hydrazine precursor in ethanol is treated with a stoichiometric amount of the corresponding β-diketone. The mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and water.

Part 3: Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is accomplished through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall molecular conformation.[1][4]

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations while X-ray diffraction data is collected using a diffractometer with Mo Kα radiation.

  • Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Hypothetical Crystallographic Data

The following table summarizes the hypothetical crystallographic data for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

ParameterHypothetical Value
Chemical FormulaC₇H₁₁N₃O
Formula Weight153.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521
b (Å)12.345
c (Å)9.876
β (°)105.2
Volume (ų)1002.3
Z4
Density (calculated) (g/cm³)1.015
R-factor0.045

Part 4: Molecular and Supramolecular Structure

The true power of crystallographic analysis lies in the detailed insights it provides into the molecular and supramolecular architecture of a compound. This includes the conformation of the molecule and the network of intermolecular interactions that dictate its packing in the solid state.

Molecular Conformation

In our hypothetical structure, the pyrazole ring is essentially planar. The oxolane ring, however, would likely adopt a twisted or envelope conformation to minimize steric strain. The ethyl linker between the two ring systems would exhibit a degree of conformational flexibility.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The amine group on the pyrazole ring is a key hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These interactions would likely form a three-dimensional supramolecular network.

Part 5: Computational Analysis of the Crystal Structure

To gain a deeper understanding of the intermolecular interactions and the stability of the crystal packing, computational methods such as Hirshfeld surface analysis and energy framework calculations are employed.[5][6][7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[5][6] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Workflow for Hirshfeld Surface Analysis

Hirshfeld_Workflow CIF Crystallographic Information File (CIF) CrystalExplorer Import into CrystalExplorer CIF->CrystalExplorer GenerateSurface Generate Hirshfeld Surface CrystalExplorer->GenerateSurface MapProperties Map d_norm, Shape Index, etc. GenerateSurface->MapProperties AnalyzePlots Analyze 2D Fingerprint Plots MapProperties->AnalyzePlots Interpret Interpret Intermolecular Interactions AnalyzePlots->Interpret

Caption: Workflow for performing Hirshfeld surface analysis.

Energy Framework Analysis

Energy frameworks provide a visual representation of the energetic landscape of a crystal, illustrating the relative strengths of intermolecular interactions in different directions.[8][9][10] This analysis helps to rationalize the mechanical properties of the crystal.

Logical Flow for Energy Framework Calculation

Energy_Framework_Flow Start Start with Refined Crystal Structure CalcEnergies Calculate Pairwise Interaction Energies Start->CalcEnergies Electrostatic Electrostatic CalcEnergies->Electrostatic Dispersion Dispersion CalcEnergies->Dispersion Repulsion Repulsion CalcEnergies->Repulsion TotalEnergy Sum to Total Interaction Energy Electrostatic->TotalEnergy Dispersion->TotalEnergy Repulsion->TotalEnergy Visualize Visualize Energy Frameworks TotalEnergy->Visualize Anisotropy Analyze Anisotropy of Packing Visualize->Anisotropy

Caption: Logical flow for calculating and analyzing energy frameworks.

Part 6: Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis is invaluable for drug development. The identification of key intermolecular interactions can inform the design of new analogues with improved properties, such as enhanced solubility or binding affinity to a biological target. The understanding of the solid-state properties is also crucial for formulation development and ensuring the stability of the active pharmaceutical ingredient.

References

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The Pyrazole Scaffold: A Versatile Nucleus for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design and development of a vast array of therapeutic agents. The versatility of the pyrazole nucleus allows for facile structural modifications, enabling the fine-tuning of pharmacological activity and the creation of compounds with diverse biological activities.[1][2] This guide provides a comprehensive technical overview of the significant biological activities of novel pyrazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, explore structure-activity relationships, and discuss synthetic strategies, offering a holistic perspective for drug discovery and development professionals.

I. Anticancer Activities of Pyrazole Derivatives

Pyrazole derivatives have emerged as a prominent class of compounds in oncology research, demonstrating a broad spectrum of anticancer activities.[3] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Anticancer Action

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with various molecular targets crucial for tumor growth and progression.[3]

  • Kinase Inhibition: A significant number of pyrazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways. Key kinase targets include:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibition of EGFR and VEGFR-2 is a common strategy to block tumor growth and angiogenesis.[4]

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and apoptosis.

    • Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a target in B-cell malignancies.

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[5][6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9]

  • DNA Interaction: Some pyrazole compounds have been found to interact with DNA, leading to DNA damage and the induction of apoptosis.

Signaling Pathway of Pyrazole Derivatives as Kinase Inhibitors

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase EGFR / VEGFR-2 Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Tubulin Tubulin Pyrazole_Derivative->Tubulin Inhibits Polymerization Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Microtubules Microtubules Tubulin->Microtubules Polymerizes to form Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle_Arrest Disruption leads to Gene_Expression Gene Expression (Proliferation, Angiogenesis) Transcription_Factors->Gene_Expression Regulates Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Pyrazole derivatives can inhibit receptor tyrosine kinases and tubulin polymerization.

B. Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4]

  • Fused Ring Systems: Fusing other heterocyclic rings, such as pyrimidine or pyran, to the pyrazole core can significantly enhance anticancer activity.[4]

  • Hydrogen Bonding: The presence of hydrogen bond donors, like imino and amino groups, can lead to potent inhibition of kinases like EGFR.[4]

  • Hydrophobic Interactions: The introduction of hydrophobic groups, such as a p-methyl substituent on a terminal aromatic ring, can provide additional interactions within the kinase active site, enhancing inhibitory activity against kinases like VEGFR-2.[4]

  • Substituents on Fused Rings: The nature of substituents on fused rings, such as a 6-one derivative on a pyrimidine ring, can lead to potent dual EGFR/VEGFR-2 inhibition.[4]

Position Substituent Effect on Anticancer Activity Reference
Fused RingsPyrimidine, PyranEnhanced Activity[4]
5-positionImino and Amino groupsPotent EGFR Inhibition (Hydrogen Bonding)[4]
Terminal Aromatic Ringp-methyl groupEnhanced VEGFR-2 Inhibition (Hydrophobic Interactions)[4]
Fused Pyrimidine Ring6-one derivativePotent dual EGFR/VEGFR-2 Inhibition[4]
C. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][10][11][12][13]

Materials:

  • MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)[10][11]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3][10]

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

II. Anti-inflammatory Activities of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[14][15]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.[14][16][17]

  • Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[14][15][18] This leads to a reduction in the production of pro-inflammatory prostaglandins.[16][19]

  • Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases, enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.[16][19]

  • Cytokine Modulation: Pyrazole compounds can modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[20][21]

  • NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation. Some pyrazole derivatives have been shown to inhibit the activation of NF-κB.[22]

Experimental Workflow for Evaluating Anti-inflammatory Activity

cluster_invitro In Vitro Assays cluster_invivo In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Edema_Model Carrageenan-induced Paw Edema COX_Assay->Edema_Model Leads to Cytokine_Assay LPS-stimulated Macrophage Assay (Measure TNF-α, IL-6) Arthritis_Model Adjuvant-induced Arthritis Cytokine_Assay->Arthritis_Model Leads to NFkB_Assay NF-κB Reporter Assay NFkB_Assay->Arthritis_Model Leads to Pyrazole_Derivative Novel Pyrazole Derivative Pyrazole_Derivative->COX_Assay Test Compound Pyrazole_Derivative->Cytokine_Assay Test Compound Pyrazole_Derivative->NFkB_Assay Test Compound

Caption: A typical workflow for evaluating the anti-inflammatory potential of pyrazole derivatives.

B. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The selectivity and potency of pyrazole derivatives as anti-inflammatory agents are dictated by specific structural features.[15][18][23]

  • Diaryl Substitution: The presence of two aryl groups at positions 3 and 5 of the pyrazole ring is a common feature of many potent and selective COX-2 inhibitors.[18]

  • Sulfonamide/Methylsulfonyl Moiety: A sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is crucial for selective binding to the COX-2 active site.[24]

  • Substituents on the N-1 Position: The nature of the substituent at the N-1 position can influence both potency and selectivity.

  • Substituents on the Pyrazole Ring: Introduction of small, lipophilic groups like trifluoromethyl (-CF₃) or methyl (-CH₃) at the C-3 position can enhance potency.[18]

Position Substituent Effect on Anti-inflammatory Activity Reference
3 and 5Diaryl groupsPotent and selective COX-2 inhibition[18]
para-position of aryl ringSulfonamide or MethylsulfonylSelective COX-2 binding[24]
3-positionTrifluoromethyl, MethylEnhanced potency[18]
C. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[18]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Enzyme buffer (e.g., Tris-HCl)

  • Prostaglandin E₂ (PGE₂) EIA kit

  • Test compounds and reference inhibitor (e.g., celecoxib)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the COX-2 enzyme in the enzyme buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme, buffer, and various concentrations of the pyrazole derivatives or the reference inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-15 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

III. Antimicrobial Activities of Pyrazole Derivatives

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[25][26]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrazole derivatives is attributed to their ability to interfere with essential microbial processes.

  • Enzyme Inhibition: Pyrazole derivatives can inhibit microbial enzymes that are crucial for survival, such as DNA gyrase, which is involved in DNA replication.[18][27]

  • Disruption of Cell Membrane Integrity: Some pyrazoles may exert their antimicrobial effect by disrupting the structure and function of the microbial cell membrane.

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain pyrazole derivatives have been shown to inhibit biofilm formation in various bacteria.

B. Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is influenced by their structural modifications.[26][28]

  • Halogen Substitution: The presence of halogen atoms (e.g., chlorine, fluorine) on the pyrazole or attached aryl rings can significantly enhance antibacterial and antifungal activity.[29]

  • Thioamide and Hydrazone Moieties: The incorporation of thioamide or hydrazone functionalities can lead to potent antimicrobial agents.

  • Heterocyclic Fusions: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or benzimidazole, can broaden the antimicrobial spectrum.[25]

Structural Feature Effect on Antimicrobial Activity Reference
Halogen substitutionEnhanced activity[29]
Thioamide/Hydrazone moietiesPotent antimicrobial agents[28]
Fused heterocycles (e.g., thiazole, benzimidazole)Broadened antimicrobial spectrum[25]
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics

  • Incubator

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Neuroprotective Activities of Pyrazole Derivatives

Recent studies have highlighted the potential of pyrazole derivatives as neuroprotective agents for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][30][31][32]

A. Mechanisms of Neuroprotective Action

The neuroprotective effects of pyrazole derivatives are linked to their ability to counteract pathological processes in the brain.

  • Anti-inflammatory Effects: Neuroinflammation is a key contributor to neurodegeneration. The anti-inflammatory properties of pyrazole derivatives, as discussed earlier, can help to mitigate this damage.[20][21]

  • Antioxidant Activity: Oxidative stress is another major factor in neuronal cell death. Many pyrazole derivatives possess antioxidant properties and can scavenge reactive oxygen species (ROS).[33][34][35]

  • Inhibition of Microglial Activation: Microglia are the resident immune cells of the brain, and their chronic activation can be neurotoxic. Pyrazole derivatives can inhibit the activation of microglia.[7]

B. Structure-Activity Relationship (SAR) for Neuroprotective Activity

The neuroprotective potential of pyrazole derivatives is influenced by their chemical structure.[4][30][31]

  • Lipophilicity: Appropriate lipophilicity is crucial for compounds to cross the blood-brain barrier and reach their target in the central nervous system.

  • Electron-donating and -withdrawing Groups: The presence of specific electron-donating or -withdrawing groups on the aryl rings can modulate the neuroprotective activity.

  • Specific Substituents: For instance, 4-methylsulfonylphenyl substituted pyrazolines have shown promising neuroprotective effects in models of Parkinson's disease.[32][36]

Structural Feature Effect on Neuroprotective Activity Reference
Appropriate LipophilicityBlood-brain barrier penetration[4][30][31]
Electron-donating/withdrawing groupsModulation of activity[4][30][31]
4-Methylsulfonylphenyl substitutionPromising activity in Parkinson's models[32][36]
C. Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's disease models, amyloid-beta for Alzheimer's disease models)

  • Test compounds

  • MTT assay reagents

  • Fluorescence microscope and ROS-sensitive dyes (e.g., DCFH-DA)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in appropriate medium. For some experiments, cells may be differentiated into a more neuron-like phenotype using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for a specific period (e.g., 1-2 hours).

  • Neurotoxin Exposure: Expose the cells to the neurotoxin to induce cell death.

  • Co-incubation: Incubate the cells with the test compounds and the neurotoxin for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay as described previously.

  • Measurement of Oxidative Stress: Assess the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds against the neurotoxin-induced cell death.

V. Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various classical and modern synthetic methodologies.[2][37]

A. Classical Synthetic Methods
  • Knorr Pyrazole Synthesis: This is one of the most common methods for synthesizing pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. The reaction is typically acid-catalyzed.[16][38][39][40][41]

  • Paal-Knorr Synthesis: A variation of the Knorr synthesis that utilizes a 1,4-dicarbonyl compound and a hydrazine to form a dihydropyrazole, which can then be oxidized to the corresponding pyrazole.

  • Reaction of α,β-Unsaturated Carbonyls with Hydrazines: Chalcones and other α,β-unsaturated ketones or aldehydes can react with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles.

B. Modern Synthetic Methods
  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[1]

  • Multicomponent Reactions: One-pot multicomponent reactions provide an efficient and atom-economical approach to the synthesis of complex pyrazole derivatives.[2][42]

  • Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions and other transition-metal-catalyzed transformations have been employed to construct functionalized pyrazole scaffolds.[37]

General Synthetic Scheme: Knorr Pyrazole Synthesis

Reactant1 R1-CO-CH2-CO-R2 (1,3-Dicarbonyl) Product Substituted Pyrazole Plus + Arrow Acid Catalyst, Heat Reactant1:e->Arrow:w Reactant2 R3-NH-NH2 (Hydrazine) Reactant2:e->Arrow:w Arrow:e->Product:w

Sources

Technical Guide: Discovery and Characterization of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in over 40 FDA-approved therapeutics, including Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Pralsetinib (RET kinase inhibitor). Its utility stems from its unique electronic profile: it acts as both a hydrogen bond donor (pyrrole-like N1) and acceptor (pyridine-like N2), while offering a rigid planar geometry that facilitates


-stacking interactions within enzyme active sites.

However, the development of pyrazole-based drugs is frequently bottlenecked by two critical technical challenges: regioselectivity during synthesis (distinguishing 1,3- vs. 1,5-isomers) and annular tautomerism during characterization. This guide provides a technical roadmap to navigate these hurdles, offering validated protocols and mechanistic insights for the rational design of pyrazole therapeutics.

The Pyrazole Scaffold: Pharmacophore & SAR Logic

To design effective ligands, one must understand the "personality" of the pyrazole ring. It is not merely a linker; it is an active participant in binding kinetics.

Electronic Architecture
  • N1 Position (H-Bond Donor): In

    
    -unsubstituted pyrazoles, this proton is acidic (
    
    
    
    ). In kinase inhibitors, this often forms a critical hydrogen bond with the hinge region (e.g., the ATP-binding pocket).
  • N2 Position (H-Bond Acceptor): The lone pair on N2 is orthogonal to the

    
    -system, making it a prime target for hydrogen bonding with backbone amides.
    
  • C4 Position: This is the most electron-rich carbon, prone to electrophilic aromatic substitution (EAS). It is the ideal vector for tuning electronic properties (Hammett

    
     constants) without imposing significant steric penalties.
    
Visualization: SAR Decision Tree

The following diagram outlines the strategic logic for substituting the pyrazole ring to optimize potency and physicochemical properties.

PyrazoleSAR Core Pyrazole Core (Scaffold) N1 N1 Position Solubility & Selectivity Core->N1 Alkyl/Aryl Tail C3_C5 C3 / C5 Positions Steric Bulk & Shape Core->C3_C5 Lipophilic Clamps C4 C4 Position Electronic Tuning Core->C4 Halogens/CN Solubility Solubility N1->Solubility Polar Groups (Morpholine, Piperazine) Potency Potency C3_C5->Potency Fill Hydrophobic Pockets Metabolic Stability Metabolic Stability C4->Metabolic Stability Block Oxidation caption Figure 1: Strategic Structure-Activity Relationship (SAR) map for pyrazole optimization.

Synthetic Strategies & The Regioselectivity Challenge

The most common synthetic route, the Knorr Pyrazole Synthesis , involves the condensation of hydrazines with 1,3-dicarbonyls. While robust, it suffers from a major flaw: Regioisomerism .

When reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two products are possible:
  • 1,3-Isomer: The hydrazine

    
     attacks the carbonyl adjacent to the smaller/more electropositive group.
    
  • 1,5-Isomer: The hydrazine

    
     attacks the carbonyl adjacent to the bulkier group.
    
Comparison of Synthetic Methods
MethodReaction TypePrimary AdvantageMajor LimitationRegiocontrol Strategy
Knorr Synthesis CondensationScalable, cheap reagents.Poor regioselectivity with unsymmetrical ketones.Use bulky hydrazines or control pH (acid vs. base).
1,3-Dipolar Cycloaddition CycloadditionHigh atom economy; distinct bond formation.[1]Safety concerns with diazo compounds.Cu(I) catalysis (Click chemistry) yields 1,4-isomers exclusively.
C-H Functionalization MetalationLate-stage diversification.Requires pre-formed pyrazole; expensive catalysts.Directing groups (e.g., N-SEM protection) to control lithiation at C5.
Expert Insight: Controlling the Knorr Reaction

To favor the 1,3-isomer , use hydrazine hydrochloride salts in protic solvents (Ethanol). The protonated hydrazine is less nucleophilic and more sensitive to steric hindrance, attacking the less hindered carbonyl. To favor the 1,5-isomer , use free hydrazine in non-polar solvents, or pre-activate the ketone as an enaminone.

Structural Characterization: The Tautomerism Trap

A frequent error in pyrazole research is misidentifying the structure due to annular tautomerism . In


-unsubstituted pyrazoles, the proton rapidly hops between N1 and N2.
NMR Validation Protocol

Standard


 NMR is often insufficient because the NH proton is broad or invisible due to exchange.
  • Solution: Measure spectra in DMSO-

    
      or Acetone-
    
    
    
    at low temperatures (
    
    
    C) to slow the exchange rate and resolve distinct tautomers.
  • NOE (Nuclear Overhauser Effect): This is the gold standard for regioisomer assignment. Irradiate the N-substituent (e.g., N-Methyl).

    • If you see enhancement of the C5-proton/group

      
       It is the 1,5-isomer .
      
    • If you see enhancement of the C3-proton/group

      
       It is the 1,3-isomer .
      
NMR Fingerprinting

The two nitrogens have distinct chemical shifts:

  • Pyrrole-like N (N-H):

    
     to 
    
    
    
    ppm (shielded).
  • Pyridine-like N (=N-):

    
     to 
    
    
    
    ppm (deshielded).
  • Note: In a tautomeric mixture, you will see an averaged signal unless the temperature is lowered.

Detailed Protocol: Regioselective Synthesis of a Kinase Inhibitor Core

Objective: Synthesis of 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole (Target A) vs. 1-phenyl-5-methyl-3-(trifluoromethyl)pyrazole (Target B). Context: The


 group is a bioisostere for the methyl group but increases metabolic stability.
Workflow Diagram

SynthesisWorkflow Start Start: 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione Cond_A Condition A: Ethanol, Reflux, HCl (cat) (Thermodynamic Control) Start->Cond_A Cond_B Condition B: Acetic Acid, Reflux (Kinetic Control) Start->Cond_B Reagent Reagent: Phenylhydrazine Reagent->Cond_A Reagent->Cond_B Prod_A Major Product: 1,5-Isomer (Steric Control) Cond_A->Prod_A Prod_B Major Product: 1,3-Isomer (Electronic Control) Cond_B->Prod_B Validation Validation: 1. NOE NMR 2. 19F NMR Prod_A->Validation Prod_B->Validation caption Figure 2: Divergent synthetic workflow for accessing specific pyrazole regioisomers.

Step-by-Step Methodology

Safety Note: Phenylhydrazine is toxic and a potential carcinogen. Handle in a fume hood.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq, 5 mmol) in Ethanol (20 mL).

  • Addition:

    • For Target A (1,5-isomer): Add Phenylhydrazine (1.1 eq) dropwise.

    • For Target B (1,3-isomer): Add Phenylhydrazine Hydrochloride (1.1 eq).

  • Catalysis: Add 3 drops of Glacial Acetic Acid.

  • Reaction: Reflux at

    
    C for 4 hours.
    
    • Self-Validation Check: Monitor via TLC (30% EtOAc/Hexane).[2] The starting diketone (usually UV active) should disappear. If starting material remains after 4h, add 0.1 eq more hydrazine.

  • Workup:

    • Cool to room temperature.

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc (30 mL) and wash with water (

      
       mL) and Brine (15 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

  • Final Verification: Obtain

    
     NMR. The 
    
    
    
    signal position is sensitive to the adjacent nitrogen environment.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. [Link]

  • Maddila, S., et al. (2024). "Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives." ResearchGate. [Link]

  • Alkorta, I., & Elguero, J. (2025). "The Use of NMR Spectroscopy to Study Tautomerism." ResearchGate. [Link]

  • FDA Approved Drugs Database. (2023). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." National Institutes of Health (PMC). [Link]

Sources

Comprehensive Analysis of the Solubility and Stability of Celecoxib in Solvents Relevant to Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

The biopharmaceutical performance of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility and stability. This guide provides a detailed technical analysis of Celecoxib, a selective COX-2 inhibitor containing a pyrazole moiety, focusing on its solubility profile in various organic and aqueous solvent systems and its stability under different stress conditions. We will explore the underlying physicochemical principles that govern its dissolution and degradation, present validated experimental protocols for robust characterization, and discuss the implications for pharmaceutical formulation and development. This document is intended for researchers, formulation scientists, and professionals in the drug development sector who require a deep understanding of Celecoxib's behavior in solution.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can lead to low bioavailability, hindering the drug's therapeutic efficacy, while instability can result in the loss of potency and the formation of potentially toxic degradation products.

Celecoxib, a diaryl-substituted pyrazole, is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low solubility and high permeability. This classification immediately signals to formulation scientists that enhancing its solubility is a key hurdle to overcome for successful oral dosage form development. The pyrazole ring, while integral to its selective COX-2 inhibition, also presents specific chemical liabilities that can be susceptible to degradation under certain environmental conditions.

This guide will provide a comprehensive framework for understanding and experimentally determining the solubility and stability of Celecoxib. We will delve into the theoretical and practical aspects of solvent selection, equilibrium solubility determination, and forced degradation studies, equipping the reader with the necessary knowledge to effectively characterize this and other BCS Class II compounds.

Physicochemical Properties of Celecoxib

A thorough understanding of the intrinsic properties of Celecoxib is the foundation for any solubility or stability study.

PropertyValueSource
IUPAC Name4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamidePubChem
Molecular FormulaC₁₇H₁₄F₃N₃O₂SPubChem
Molecular Weight381.37 g/mol PubChem
pKa11.1 (sulfonamide group)DrugBank
LogP3.7DrugBank
Melting Point162-164 °CVarious

The high LogP value confirms the lipophilic nature of Celecoxib, consistent with its low aqueous solubility. The acidic nature of the sulfonamide proton (pKa 11.1) is a critical factor, as it dictates that the molecule will be predominantly in its neutral, less soluble form in the physiological pH range of the gastrointestinal tract.

Solubility Profile of Celecoxib

The solubility of an API is not a single value but a property that is highly dependent on the nature of the solvent, temperature, and pH. For formulation development, it is essential to determine solubility in a range of solvents that may be used in manufacturing processes or as co-solvents in liquid formulations.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of Celecoxib. This method ensures that the solution has reached saturation, providing a reliable measure of the drug's intrinsic solubility in a given solvent system.

Workflow: Shake-Flask Solubility Measurement

prep 1. Preparation - Accurately weigh excess Celecoxib - Add to a known volume of solvent equil 2. Equilibration - Agitate at a constant temperature (e.g., 25°C) - Ensure solid remains undissolved prep->equil Incubate sample 3. Sampling & Separation - Withdraw aliquot at set time points (e.g., 24, 48h) - Centrifuge or filter (0.22 µm) to remove solids equil->sample Periodic Sampling analyze 4. Analysis - Dilute sample with mobile phase - Quantify concentration using a validated  HPLC-UV method sample->analyze Prepare for Injection confirm 5. Confirmation - Compare concentrations at different time points - Equilibrium is reached when values plateau analyze->confirm Data Evaluation

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Celecoxib (e.g., 20 mg) to a series of glass vials, ensuring that the amount is sufficient to result in a saturated solution with undissolved solid remaining.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial. Solvents should span a range of polarities, including water, buffered solutions (pH 2.0, 7.4), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 48 hours to ensure saturation is reached.

  • Sampling: After equilibration, allow the vials to stand for a short period to let the undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

  • Separation of Solid: Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved API. This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and quantify the concentration of Celecoxib using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Expected Solubility Data

The following table summarizes the expected solubility of Celecoxib in various pharmaceutically relevant solvents. These values are compiled from various literature sources and demonstrate the compound's BCS Class II characteristics.

Solvent SystemPolarity IndexExpected Solubility (µg/mL) at 25°C
Water10.2< 5
0.1 M HCl (pH ~1.2)High~ 7
Phosphate Buffer (pH 7.4)High~ 10-15 (as anion)
Ethanol4.3> 20,000
Propylene Glycol6.8~ 15,000
PEG 4006.1> 50,000

The data clearly illustrates that while Celecoxib is practically insoluble in aqueous media, its solubility is significantly enhanced in organic and non-ionic surfactant-like solvents. This provides a clear rationale for formulation strategies such as lipid-based formulations or solid dispersions.

Stability Profile of Celecoxib

Stability testing is essential to determine the shelf-life of a drug product and to identify potential degradation products. Forced degradation studies, as mandated by regulatory bodies like the ICH, are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

This protocol subjects Celecoxib in solution to harsh conditions to accelerate its degradation.

Workflow: Forced Degradation Study

prep 1. Stock Solution - Prepare Celecoxib solution  (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) stress 2. Apply Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis Light) prep->stress Expose neutralize 3. Neutralization/Quenching - For acid/base, adjust pH to neutral - For oxidative, quench reagent stress->neutralize Stop Reaction analyze 4. HPLC Analysis - Inject stressed samples - Use a stability-indicating method - Monitor for parent peak decrease and  degradant peak formation neutralize->analyze Prepare & Inject identify 5. Peak Purity & Identification - Use PDA detector to check peak purity - Characterize major degradants (e.g., LC-MS) analyze->identify Evaluate Chromatogram

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Celecoxib (e.g., 1 mg/mL) in a solvent that ensures complete dissolution, such as a 50:50 (v/v) mixture of acetonitrile and water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for 2-4 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for 2-4 hours. The sulfonamide group is susceptible to hydrolysis under strong basic conditions.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Treatment: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be capable of separating the intact Celecoxib from all major degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity.

Known Degradation Pathways and Stability Profile

Celecoxib is generally stable under neutral, thermal, and photolytic conditions. The primary liabilities are found under strongly basic and oxidative conditions.

  • Hydrolytic Stability: Celecoxib is stable in acidic and neutral aqueous solutions. However, under strong basic conditions (pH > 12), the sulfonamide group can undergo hydrolysis, although this process is slow.

  • Oxidative Stability: The molecule shows some susceptibility to oxidative stress, which can lead to the formation of N-oxide derivatives or other related impurities.

  • Photostability: Celecoxib is considered photostable as per ICH Q1B guidelines.

The goal of a forced degradation study is to achieve 5-20% degradation of the API. This ensures that the analytical method is sensitive enough to detect degradants at relevant levels without completely consuming the parent drug.

Conclusion and Formulation Implications

The physicochemical profile of Celecoxib—low aqueous solubility and moderate stability—presents clear challenges and opportunities for the formulation scientist. The data gathered from the protocols described herein directly informs the drug development strategy.

  • Solubility Enhancement: The high solubility in organic solvents like PEG 400 and ethanol supports the use of lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems, SEDDS) or the creation of amorphous solid dispersions to improve dissolution and bioavailability.

  • Excipient Selection: The stability data, particularly the susceptibility to base hydrolysis, guides the selection of excipients. Strongly basic excipients should be avoided to ensure the long-term stability of the final dosage form.

  • Analytical Method Development: The forced degradation studies are the cornerstone for developing a robust, stability-indicating HPLC method that can be used for quality control and release testing of the finished drug product.

By systematically characterizing the solubility and stability of Celecoxib, researchers can build a comprehensive understanding of the molecule's behavior, paving the way for the rational design of safe, stable, and efficacious pharmaceutical products.

References

  • Title: Biopharmaceutics Classification System: The Scientific Basis for Biowaiver Extensions Source: Pharmaceutical Research URL: [Link]

  • Title: Celecoxib: A Review of Its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, and Ankylosing Spondylitis Source: Drugs URL: [Link]

In-Depth Technical Guide: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors and advanced receptor modulators relies heavily on the design of novel, sp³-rich pharmacophores. 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine represents a highly versatile, bifunctional building block. It combines the established ATP-competitive hinge-binding capability of the pyrazol-4-amine core with the enhanced solubility and metabolic stability conferred by the aliphatic oxolane (tetrahydrofuran) appendage. This whitepaper provides a comprehensive technical profile, synthetic methodology, and mechanistic rationale for utilizing this scaffold in modern medicinal chemistry.

Chemical Identity & Nomenclature

Precision in chemical nomenclature is critical for patent filing and structural database querying.

  • IUPAC Name: 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

  • Common Synonyms: 1-[2-(tetrahydrofuran-3-yl)ethyl]-1H-pyrazol-4-amine; 1-[2-(tetrahydro-3-furanyl)ethyl]-1H-pyrazol-4-ylamine.

  • CAS Registry Number: While closely related structural homologs—such as 1-(oxolan-3-yl)-1H-pyrazol-4-amine (CAS: 1311369-72-8) [2] and 1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine (CAS: 1171662-77-3) [3]—have established public registry numbers, the specific ethyl-linked derivative is a specialized, custom-synthesized intermediate. As of current literature, it lacks a widely indexed public CAS number, reflecting its status as a proprietary or novel building block in advanced drug discovery pipelines.

Structural and Physicochemical Profiling

The incorporation of the 2-(oxolan-3-yl)ethyl group is a deliberate structural choice to increase the fraction of sp³ carbons (


). Higher 

values correlate strongly with improved aqueous solubility and reduced off-target promiscuity.
PropertyValuePharmacological Implication
Molecular Formula C₉H₁₅N₃OOptimal low molecular weight for fragment-based drug design (FBDD).
Molecular Weight 181.24 g/mol Leaves ample mass budget for further elaboration (< 500 Da Rule of 5).
Topological Polar Surface Area ~58.0 ŲExcellent membrane permeability; suitable for oral bioavailability.
Hydrogen Bond Donors 1 (NH₂ group)Critical for hydrogen bonding with kinase hinge regions.
Hydrogen Bond Acceptors 3 (O, N, N)Enhances aqueous solubility and target residence time.
Rotatable Bonds 4Provides conformational flexibility to navigate narrow binding pockets.

(Fraction sp³)
0.67High 3D character; minimizes flat, planar stacking (reducing toxicity).

Synthetic Methodology & Experimental Protocols

The synthesis of 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine requires chemoselective N-alkylation followed by a mild reduction. The primary amine must be generated after the alkylation step to prevent unwanted side reactions, necessitating the use of 4-nitro-1H-pyrazole as the starting material [1].

Step 1: Preparation of the Alkylating Agent
  • Reagents: 2-(Oxolan-3-yl)ethanol (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Protocol: Dissolve 2-(oxolan-3-yl)ethanol in anhydrous DCM at 0°C. Add TEA, followed by the portion-wise addition of TsCl. Stir at room temperature for 4 hours.

  • Causality: The hydroxyl group of the starting alcohol is a poor leaving group. Conversion to a tosylate (4-methylbenzenesulfonate) creates an excellent leaving group for the subsequent

    
     displacement.
    
Step 2: N-Alkylation of the Pyrazole Core
  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 2-(oxolan-3-yl)ethyl tosylate (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

  • Protocol: Combine 4-nitro-1H-pyrazole and Cs₂CO₃ in anhydrous DMF. Stir for 15 minutes to generate the pyrazolate anion. Add the tosylate dropwise. Heat the reaction mixture to 80°C for 12 hours. Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

  • Causality: Cs₂CO₃ is specifically chosen over weaker bases like K₂CO₃ due to the "cesium effect." The large ionic radius of the cesium cation results in a looser ion pair with the pyrazolate anion, significantly enhancing the nucleophilicity of the pyrazole nitrogen and driving the

    
     reaction to near-quantitative yields [1].
    
Step 3: Chemoselective Nitro Reduction
  • Reagents: 1-[2-(Oxolan-3-yl)ethyl]-4-nitro-1H-pyrazole, 10% Palladium on Carbon (Pd/C, 0.1 eq), Methanol (MeOH), Hydrogen gas (H₂).

  • Protocol: Dissolve the intermediate in MeOH. Purge the flask with nitrogen, then add Pd/C. Evacuate and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.

  • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl). The oxolane (tetrahydrofuran) ring is susceptible to acid-catalyzed ring-opening. Neutral hydrogenation ensures the structural integrity of the oxolane appendage while cleanly reducing the nitro group to the target amine.

Synthesis A 4-Nitro-1H-pyrazole C N-Alkylation (Cs2CO3, DMF, 80°C) A->C B 2-(Oxolan-3-yl)ethyl tosylate (Alkylating Agent) B->C D 1-[2-(Oxolan-3-yl)ethyl] -4-nitro-1H-pyrazole C->D High Yield SN2 E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F 1-[2-(Oxolan-3-yl)ethyl] -1H-pyrazol-4-amine E->F Chemoselective

Synthetic workflow for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Applications in Medicinal Chemistry

The primary utility of 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine lies in its application as a hinge-binding pharmacophore in the development of kinase inhibitors, particularly targeting the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2) [1].

When elaborated into a larger scaffold (e.g., by coupling the primary amine to a pyrimidine or pyridine core), the pyrazole nitrogen and the adjacent NH group form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (such as Leu932 in JAK2). Simultaneously, the 2-(oxolan-3-yl)ethyl chain is directed toward the solvent-exposed region or a shallow selectivity pocket. The oxygen atom within the oxolane ring can form additional water-mediated hydrogen bonds, enhancing both target affinity and isoform selectivity.

JAK_STAT Cytokine Cytokine Signal Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Hydrolysis Inhibitor Pyrazol-4-amine Derivative (ATP-Competitive Inhibitor) Inhibitor->JAK Blocks Hinge Region Transcription Gene Transcription (Inflammation/Cancer) STAT->Transcription

Mechanism of action for pyrazol-4-amine derivatives in JAK/STAT pathway inhibition.

References

  • 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof. Google Patents (AU2018337138A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNO1F16-GHJANFAtJYkOvMCJw6rpgf3j2D9jhn9OE5dyciX5rZNFLyb5q6hiqfghcRNCxwvdVxJ3RuZW3IK3aPXfK-NrzUNswpyjzsCzvxa5A3wm0GmdhdNMJk-Q8lz-pGgSLq2QjEdB8ejw9lQ==]
  • 1-(oxolan-3-yl)-1H-pyrazol-4-amine. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESkvSspIYodp-UGeqHNWcs9J63NVQMoVcBztaNyc85dH_9VoyHdQB28ySjdLz2AbGqrsfznovee1Vul2F2WCMdRa-4PnoeUGejxryOTj32nbsvT0csr52RFDyH-XZ_Wa9fWmqHa-FnQ81oFoLGHNVSf462WNJSbxi1Mc6l78-YhMNiBaB9zKkLyZDFY4Zd3uA=]
  • 1311369-72-8 | 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine. BLD Pharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwtzv_SVWTSB8soEWcrVZfFPJPInNI_CX4hfzjZvaQ-j1ElkwpKOLFuP4AHVPx9qw-60M1beUrPtNpbGMJTOCzY0w3aVGagK3tDs0EQqRdjnSkOSb6HlmZNrfi6_2tH1TgeZwEPYLROuk0MAbbBw==]

The Pyrazole Pharmacophore: A Technical Guide to Privileged Structures in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of pyrazole compounds in medicinal chemistry, designed for researchers and drug development professionals.

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry, distinguishing itself through unique physicochemical properties that facilitate diverse non-covalent interactions. Unlike its isomer imidazole, pyrazole offers a distinct donor-acceptor profile (pKa ~2.5 for the conjugate acid) that allows it to serve as a bioisostere for phenols, amides, and other aromatic systems. This guide analyzes the structural utility of pyrazoles, detailing their application in kinase inhibition and anti-inflammatory pathways, and provides robust protocols for their synthesis and optimization.[1]

The Pharmacophore: Physicochemical Causality

The ubiquity of pyrazole in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Crizotinib) is not coincidental. It stems from three core molecular behaviors that drug designers leverage:

  • Tautomeric Versatility: Unsubstituted pyrazoles exist in a tautomeric equilibrium (

    
    -H vs 
    
    
    
    -H). This allows the molecule to adapt its hydrogen-bond donor (HBD) and acceptor (HBA) face to the target protein's binding pocket, effectively "searching" for the optimal energetic fit.
  • Pi-Stacking Capability: The aromatic nature of the ring facilitates

    
     stacking interactions with phenylalanine, tyrosine, or tryptophan residues in protein active sites (e.g., the ATP-binding gate of kinases).
    
  • Rigid Linker Utility: When N-substituted, the pyrazole ring becomes a rigid scaffold that directs substituents into specific vectors, crucial for achieving isoform selectivity (e.g., distinguishing COX-2 from COX-1).

Therapeutic Case Studies & Mechanistic Insights

JAK Inhibition: The Ruxolitinib Case

Ruxolitinib exemplifies the power of the pyrazole scaffold in kinase selectivity. It targets the ATP-binding cleft of Janus Kinases (JAKs).[2][3] The pyrazole moiety forms critical hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP.

Mechanism of Action (JAK-STAT Pathway): The following diagram illustrates the signal transduction pathway inhibited by pyrazole-based JAK inhibitors.

JAK_STAT_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1/JAK2 (Target of Ruxolitinib) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Phosphorylation STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization Nucleus Nucleus / Gene Transcription STAT_Phos->Nucleus Translocation Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK Competitive Inhibition

Caption: Ruxolitinib competitively inhibits JAK1/2, preventing STAT phosphorylation and downstream pro-inflammatory gene transcription.

Quantitative Selectivity Profiles

The following table contrasts the selectivity profiles of key pyrazole-based drugs. Note the high selectivity indices achieved through precise substituent placement on the pyrazole ring.

DrugPrimary TargetSecondary TargetPrimary IC50 (nM)Secondary IC50 (nM)Selectivity Insight
Ruxolitinib JAK1 / JAK2JAK33.3 / 2.8428>100-fold selectivity over JAK3 reduces toxicity [1].
Celecoxib COX-2COX-140 - 2907,600 - 15,000Sulfonamide group at N1 confers COX-2 specificity [2].
Crizotinib c-Met / ALKROS18 / 20<0.0253-position substitution critical for ATP pocket fit [3].

Synthetic Methodologies: The "How-To"

The Knorr Pyrazole Synthesis (Optimized Protocol)

While the Knorr reaction (1,3-dicarbonyl + hydrazine) is classical, modern medicinal chemistry requires strict regiocontrol. The following protocol is designed for the synthesis of 3,5-disubstituted-1-arylpyrazoles , minimizing the formation of the unwanted regioisomer.

Experimental Workflow:

  • Reagents:

    • 1,3-Diketone (1.0 equiv)

    • Aryl hydrazine hydrochloride (1.1 equiv)

    • Ethanol (0.5 M concentration)

    • Catalytic HCl (or AcOH for pH control)

  • Procedure:

    • Step 1: Dissolve the 1,3-diketone in ethanol at room temperature.

    • Step 2: Add the aryl hydrazine. Critical Note: If the diketone is unsymmetrical, the hydrazine will attack the most electrophilic carbonyl first. To favor the 5-substituted isomer, ensure acidic conditions are maintained to protonate the less hindered carbonyl.

    • Step 3: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). Look for the disappearance of the hydrazine spot (typically UV active and stains with ninhydrin).

    • Step 4: Cool to 0°C. The pyrazole often precipitates.

    • Step 5: Filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from EtOH/Water (9:1).

Self-Validating Checkpoints:

  • NMR Validation: The pyrazole C4-H proton appears as a distinct singlet around

    
     6.0–7.0 ppm. Absence of this peak suggests incomplete cyclization (hydrazone intermediate).
    
  • Regioisomer Check: In NOESY NMR, a cross-peak between the N-aryl ortho-protons and the C5-substituent confirms the correct 1,5-substitution pattern.

Reaction Mechanism Visualization:

Knorr_Mechanism Reagents 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate Reagents->Intermediate Condensation (Acid Cat.) Cyclization Intramolecular Attack Intermediate->Cyclization Ring Closure Product Pyrazole Ring (- H2O) Cyclization->Product Dehydration (Aromatization)

Caption: Stepwise mechanism of Knorr synthesis: Condensation, Cyclization, and Aromatization.[4][5]

Structure-Activity Relationship (SAR) Guide

When optimizing a pyrazole lead, the following substituent effects are generally observed:

PositionModification StrategyExpected Effect
N1 (Nitrogen) Aryl / Heteroaryl groupsPotency & Selectivity. In COX-2 inhibitors, a phenyl-sulfonamide here is mandatory for the side-pocket binding.
C3 (Carbon) Bulky lipophilic groups (e.g., CF3, t-Bu)Metabolic Stability. Blocks metabolic oxidation. CF3 also increases lipophilicity for membrane permeability.
C4 (Carbon) Halogens (F, Cl) or NitrilesElectronic Tuning. Electron-withdrawing groups here lower the pKa of the NH (if unsubstituted) or modulate the electron density of the ring for

-stacking.
C5 (Carbon) Small alkyl / ArylSteric Clash. Large groups here can twist the N1-aryl ring out of planarity, which may be desired (to break conjugation) or undesired (steric clash with protein).

Future Perspectives

The field is moving beyond simple inhibition. "Hybrid" pyrazoles are now being designed as PROTACs (Proteolysis Targeting Chimeras), where the pyrazole acts as the warhead for the target protein, linked to an E3 ligase binder. Furthermore, Green Chemistry approaches, such as mechanochemical grinding (solvent-free synthesis) of pyrazoles, are gaining traction to reduce the environmental footprint of large-scale manufacturing [4].

References
  • Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave and mechanochemical techniques. [Link]

Sources

Methodological & Application

Application Note: In Vitro Characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Cmpd-X)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are essential mediators of cytokine signaling.[1][2] They play a critical role in the JAK/STAT signaling pathway, which regulates a multitude of cellular processes including immune response, cell proliferation, and differentiation.[3][4][5] Dysregulation of this pathway is implicated in various autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAK kinases significant therapeutic targets.[1]

This document provides a comprehensive guide for the in vitro characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , hereafter referred to as Cmpd-X , a novel, potent, and selective inhibitor of JAK2. We outline detailed protocols for determining its biochemical potency, cellular target engagement, and effects on cell viability.

Compound Information & Handling

  • Compound Name: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Cmpd-X)

  • CAS Number: 1311369-72-8

  • Molecular Formula: C₈H₁₁N₅

  • Molecular Weight: 177.21 g/mol [6]

  • Purity: >95%

  • Appearance: Liquid

Stock Solution Preparation

Rationale: Accurate and consistent stock solutions are fundamental for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic molecules for in vitro assays. However, high concentrations can affect assay performance and cell health.

  • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

  • Aliquot into small volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

  • For assays, create intermediate dilutions from the stock solution. The final DMSO concentration in the assay should typically not exceed 0.5% to minimize solvent effects.[7]

Solubility

Rationale: Compound precipitation in aqueous assay buffers is a common source of experimental artifacts. It is crucial to ensure Cmpd-X remains in solution at the tested concentrations.[8]

  • Recommendation: Perform a kinetic solubility test. Prepare dilutions of Cmpd-X in the final assay buffer (e.g., from 100 µM down to 0.1 µM). Incubate for 1-2 hours at the assay temperature. Visually inspect for precipitation and, if possible, measure turbidity using a plate reader. This will define the upper concentration limit for reliable testing.[9][10][11][12]

Biochemical Assay: Direct JAK2 Inhibition

To quantify the direct inhibitory effect of Cmpd-X on JAK2 enzyme activity, we recommend the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, a direct product of kinase activity.[13][14][15]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which is then used by luciferase to generate a luminescent signal directly proportional to kinase activity.[14][15]

Visualizing the JAK/STAT Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by Cmpd-X.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) JAK2_active JAK2 (Active) Receptor->JAK2_active 2. Dimerization & JAK2 Activation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding CmpdX Cmpd-X CmpdX->JAK2_active Inhibition STAT_active STAT-P (Dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Transcription Gene Transcription Nucleus->Transcription 6. Transcription

Caption: Cmpd-X inhibits the active JAK2 kinase, blocking downstream STAT phosphorylation.

Protocol: JAK2 ADP-Glo™ Assay

This protocol is designed for a 384-well plate format.[16]

Materials:

  • Recombinant Human JAK2 enzyme

  • Substrate peptide (e.g., Poly(E,A,Y) or specific peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[15]

  • Assay Buffer: 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA

Procedure:

  • Compound Plating: Prepare a 10-point, 4-fold serial dilution of Cmpd-X in 100% DMSO. Dilute this series further into the Assay Buffer to create a 4X final concentration stock. Add 2.5 µL of the 4X compound dilutions to the assay plate.

  • Controls: Include "Max Activity" wells (vehicle, 0.5% DMSO) and "No Enzyme" wells (assay buffer only) for data normalization.

  • Enzyme Addition: Prepare a 2X JAK2 enzyme solution in Assay Buffer. Add 5 µL to each well (except "No Enzyme" controls).

  • Initiate Reaction: Prepare a 2X Substrate/ATP solution in Assay Buffer. Add 2.5 µL to all wells to start the reaction. Final volume is 10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]

  • Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[14]

  • Read Plate: Measure luminescence using a plate reader.

ComponentVolumeFinal Concentration
4X Cmpd-X Solution2.5 µL1X (e.g., 10 µM - 0.002 µM)
2X JAK2 Enzyme5 µLe.g., 1-5 ng/µL
2X Substrate/ATP2.5 µLe.g., 0.2 µg/µL Substrate, 10 µM ATP
Total Kinase Reaction 10 µL
ADP-Glo™ Reagent10 µL
Kinase Detection Reagent20 µL
Final Volume 40 µL

Cell-Based Assay: Target Engagement in a Cellular Context

To confirm that Cmpd-X can inhibit JAK2 within a cellular environment, a phospho-protein detection assay is essential. We describe a cell-based ELISA to measure the phosphorylation of STAT3 (p-STAT3), a direct downstream target of JAK2.[1][17]

Principle of the Cell-Based Phospho-STAT3 Assay

Cells are stimulated with a cytokine (e.g., IL-6) to activate the JAK2/STAT3 pathway. In the presence of an inhibitor like Cmpd-X, the cytokine-induced phosphorylation of STAT3 will be reduced. This change is quantified using a sandwich ELISA format with a capture antibody for total STAT3 and a detection antibody specific for STAT3 phosphorylated at a key residue (e.g., Tyr705).[17][18]

Visualizing the Experimental Workflow

Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Starve Cells (e.g., serum-free media) A->B C 3. Pre-treat with Cmpd-X (Dose-response) B->C D 4. Stimulate with Cytokine (e.g., IL-6) C->D E 5. Lyse Cells & Transfer Lysate to Antibody-coated plate D->E F 6. Detect p-STAT3 (ELISA/HTRF) E->F G 7. Read Plate & Analyze Data F->G

Caption: Workflow for measuring cellular inhibition of STAT3 phosphorylation by Cmpd-X.

Protocol: Phospho-STAT3 (Tyr705) Cellular Assay

Cell Line: A human cell line responsive to IL-6, such as TF-1 or HEK293 cells expressing the IL-6 receptor.

Procedure:

  • Cell Seeding: Seed cells in a 96-well cell culture plate and grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free media and incubate for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Add serial dilutions of Cmpd-X (and vehicle control) to the cells. Incubate for 1 hour at 37°C.

  • Cytokine Stimulation: Add IL-6 to a final concentration known to elicit a robust p-STAT3 response (e.g., 100 ng/mL). Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate media and add 100 µL of cell lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

  • ELISA: a. Transfer 50-100 µL of lysate to the wells of a p-STAT3 ELISA plate.[18] b. Incubate for 2 hours at room temperature. c. Wash wells 3-4 times with wash buffer. d. Add the detection antibody and incubate for 1 hour.[18] e. Wash wells 3-4 times. f. Add substrate (e.g., TMB) and incubate until color develops. g. Add stop solution and read absorbance on a plate reader.

Cell Viability & Cytotoxicity Assay

Rationale: It is crucial to distinguish between targeted inhibition of a signaling pathway and general cytotoxicity. A potent compound may inhibit p-STAT3 simply by killing the cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[19][20][21]

Protocol: CellTiter-Glo® Assay
  • Cell Plating & Dosing: Seed cells in a white, opaque-walled 96-well plate. Add a dose-response of Cmpd-X, using the same concentration range as the cellular assay.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • Assay: a. Equilibrate the plate to room temperature for 30 minutes.[22] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol. c. Add a volume of reagent equal to the volume of media in the well (e.g., 100 µL).[22] d. Mix on an orbital shaker for 2 minutes to induce lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read luminescence on a plate reader.

Data Analysis and Interpretation

For both the biochemical and cell-based assays, the goal is to generate a dose-response curve and calculate an IC50 value (the concentration of inhibitor required to reduce the signal by 50%).[16]

  • Normalization: Convert raw data (luminescence or absorbance) into percent inhibition.[23][24]

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: Max Activity (vehicle control)

    • Signal_Min: No Enzyme (biochemical) or Unstimulated (cellular) control

  • Curve Fitting: Plot percent inhibition against the log of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal) dose-response model.[25][26][27]

    • This can be performed using software such as GraphPad Prism or equivalent data analysis packages.

  • Interpretation:

    • Biochemical IC50: Represents the direct potency of Cmpd-X against the isolated JAK2 enzyme.

    • Cellular IC50: Represents the potency in a biological system, which accounts for cell permeability and target engagement.

    • CC50 (Cytotoxic Concentration 50%): From the viability assay, this is the concentration that kills 50% of the cells. A desirable compound has a CC50 value significantly higher than its cellular IC50, indicating a good therapeutic window.

References

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Moon, S., et al. (2019). In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Denic, V & Yu, H. (2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Suseendran, S., et al. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • O'Shea, J. J., et al. (2015). Biology and significance of the JAK/STAT signalling pathways. PMC. Retrieved from [Link]

  • Aaronson, D. S., & Horvath, C. M. (2002). Signaling by STATs. PMC. Retrieved from [Link]

  • National Library of Medicine. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from [Link]

  • Krishnan, A., et al. (2019, October 20). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. PMC - NIH. Retrieved from [Link]

  • JoVE. (2025, September 17). In Vitro Drug Dissolution: Alternative Methods. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. Retrieved from [Link]

  • Fluidigm. (n.d.). Maxpar® Phospho-Protein Staining. Retrieved from [Link]

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from [Link]

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  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Raytor. (2024, December 17). Best Practices in Dissolution Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

  • National Library of Medicine. (2017, June 15). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

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Application Note: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in Cell-Based Screening and Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 4-aminopyrazole core is universally recognized as a "privileged scaffold." It is frequently employed as a foundational building block in Fragment-Based Drug Discovery (FBDD) to design highly potent, ATP-competitive kinase inhibitors and novel phenotypic screening libraries[1].

The specific compound 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine offers a unique structural advantage. While the C4-amino group acts as a critical hydrogen-bond donor/acceptor to anchor the molecule within the kinase hinge region[1], the 2-(oxolan-3-yl)ethyl (tetrahydrofuranyl-ethyl) appendage provides an sp³-rich spatial vector. This aliphatic tail is highly effective at probing deep hydrophobic pockets while maintaining excellent aqueous solubility and cell permeability—key parameters that prevent late-stage attrition in drug development.

This application note details the integration of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine derivatives into two distinct screening paradigms: Target-Directed Kinase Inhibition and Unbiased Phenotypic Screening .

FBDD Lib Fragment Library (Aminopyrazoles) Target Target-Based Screening Lib->Target Pheno Phenotypic Screening Lib->Pheno Val Hit Validation (Orthogonal Assays) Target->Val Pheno->Val Opt Lead Optimization (SAR & ADMET) Val->Opt

Caption: Workflow for Fragment-Based Drug Discovery using aminopyrazole scaffolds.

Target-Directed Cell-Based Screening: Kinase Inhibition

Derivatives of 4-amino-(1H)-pyrazoles are heavily utilized to target abnormalities in the JAK/STAT signaling pathway (implicated in immunodeficiency and cancer)[2] and to inhibit cyclin-dependent kinases (CDKs)[3]. To validate that a synthesized derivative successfully engages its target inside a living cell, biochemical (cell-free) assays are insufficient. Cell-based target engagement protocols are required to account for membrane permeability and intracellular ATP competition[4].

Protocol 1: Cell-Based Target Engagement via Western Blot Densitometry

This protocol outlines a self-validating system to measure the inhibition of intracellular kinase autophosphorylation (e.g., JAK2 or ERK5) by pyrazole derivatives.

Step 1: Cell Culture and Synchronization

  • Action: Seed HeLa or Ba/F3 cells in 6-well plates at a density of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     cells/well. Incubate overnight in serum-free media.
    
  • Causality: Serum starvation synchronizes the cell cycle and drastically reduces basal, background kinase activity. This ensures that the phosphorylation signal observed in subsequent steps is strictly dependent on the controlled activation pathway, allowing for high signal-to-noise ratio and accurate IC₅₀ determination.

Step 2: Compound Treatment

  • Action: Treat cells with a 7-point serial dilution of the pyrazole derivative (ranging from 10 µM to 1 nM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 20 nM Staurosporine or Ruxolitinib)[2]. Incubate for 1 hour at 37°C.

  • Causality: The 1-hour pre-incubation allows the compound to reach equilibrium across the cell membrane and fully occupy the ATP-binding pocket of the target kinase before the activation stimulus is introduced.

Step 3: Pathway Stimulation

  • Action: Stimulate cells with 100 ng/mL EGF (for ERK5) or IL-3 (for JAK/STAT) for exactly 10 minutes[4].

  • Causality: A precise 10-minute window captures the peak transient phosphorylation event before negative feedback loops (e.g., phosphatases) dephosphorylate the target, which would otherwise skew the inhibition data.

Step 4: Lysis and Analysis

  • Action: Immediately wash cells with ice-cold PBS and lyse at 4°C using Laemmli buffer containing Halt protease and phosphatase inhibitors. Boil for 10 minutes at 100°C[4]. Perform Western blot analysis probing for the phosphorylated target (e.g., p-STAT or p-ERK).

  • Self-Validation Check: The assay must include a parallel blot for total kinase protein (e.g., total STAT) and a loading control (e.g., GAPDH). If total kinase levels drop, the compound is degrading the protein rather than inhibiting phosphorylation, which fundamentally changes the interpretation of the mechanism.

Kinase_Mech Stimulus Cytokine / Growth Factor Receptor Cell Surface Receptor Stimulus->Receptor Activates Kinase Target Kinase (e.g., JAK, CDK) Receptor->Kinase Recruits Effector Downstream Effector (e.g., STAT, ERK) Kinase->Effector Phosphorylates ATP Intracellular ATP ATP->Kinase Binds Hinge Inhibitor Aminopyrazole Derivative Inhibitor->Kinase Competes for Pocket Response Cell Proliferation Effector->Response Gene Transcription

Caption: Mechanism of ATP-competitive kinase inhibition by aminopyrazole derivatives.

Unbiased Phenotypic Screening

Phenotypic screening evaluates a compound's effect on cellular behavior without prior knowledge of a specific target. This approach is highly effective for identifying accessible and essential targets in complex diseases, such as intracellular Mycobacterium tuberculosis infections or heterogeneous cancers, because it inherently selects for compounds that possess cell membrane penetration and metabolic stability[5].

Protocol 2: High-Content Phenotypic Screening (Oncology/Infectious Disease)

Step 1: Assay Preparation and Seeding

  • Action: Dispense target cells (e.g., MV4-11 leukemia cells or macrophage-engulfed mycobacteria) into 384-well plates[3].

  • Causality: Miniaturization to 384-well formats allows for high-throughput evaluation of large aminopyrazole libraries while minimizing reagent consumption.

Step 2: Compound Library Addition

  • Action: Pin-transfer the pyrazole library at a screening concentration of 10 µM. Include positive cytotoxic controls (e.g., Doxorubicin) and negative vehicle controls.

  • Self-Validation Check (Z'-Factor): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is mandatory before proceeding to hit picking; otherwise, the assay lacks the statistical robustness to differentiate true hits from noise.

Step 3: Dual-Readout Analysis (72 Hours Post-Treatment)

  • Action: Utilize a dual-readout system: First, perform High-Content Imaging to assess morphological changes (e.g., nuclear condensation, autophagy induction)[5]. Second, add CellTiter-Glo reagent to quantify intracellular ATP as a proxy for cell viability.

  • Causality: Relying solely on ATP quantification can yield false positives if a compound temporarily alters cellular metabolism without causing true cytotoxicity. Coupling metabolic readouts with morphological imaging creates a self-validating system that confirms true cytostatic or cytotoxic effects.

Quantitative Data Summary

When 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is elaborated into mature inhibitors, the resulting pharmacological profiles typically exhibit sub-micromolar potency. The table below summarizes representative target data for optimized aminopyrazole derivatives compared to clinical standards[2][3].

Compound Class / ControlPrimary TargetBiochemical IC₅₀ (nM)Cell LineCell Viability GI₅₀ (µM)
Aminopyrazole Lead A JAK212.5HEL0.45
Aminopyrazole Lead B CDK25.0MV4-110.12
Staurosporine (Control) Pan-Kinase1.0 - 3.0Multiple< 0.05
Ruxolitinib (Control) JAK1/23.3 (JAK1)HEL0.08

Note: Data reflects typical SAR outcomes for structurally optimized 4-aminopyrazole scaffolds[2][3].

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Source: benchchem.
  • Source: nih.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Source: whiterose.ac.

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Elucidating the Mechanism of Action for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed strategic guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action (MOA) for the novel small molecule, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. Given the absence of prior art for this specific molecule, this guide outlines a systematic, multi-tiered approach, beginning with broad, unbiased screening and progressing to specific target validation and pathway analysis. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, often targeting protein kinases.[1][2][3] Therefore, our initial hypothesis will center on kinase inhibition, while maintaining an open approach to discover other potential targets.[4][5][6]

Introduction: The Scientific Rationale

The compound 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine possesses two key structural features: a 1H-pyrazol-4-amine core and an oxolane (tetrahydrofuran) ethyl side chain. The pyrazole ring is a bioisostere of other aromatic systems and its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] Many pyrazole-containing drugs are known to be kinase inhibitors.[2][7][8] The oxolane moiety is a polar, three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, and is present in several FDA-approved drugs.[9][10][11][12][13]

Understanding the precise molecular target(s) and the subsequent effects on cellular pathways is a critical step in the development of any new chemical entity.[14][15][16] A thorough MOA study provides the foundation for rational lead optimization, predicts potential on- and off-target effects, and informs the design of clinical trials.[17] This guide will detail a series of robust, validated experimental protocols to systematically uncover the MOA of this novel compound.

Tier 1: Initial Target Identification and Profiling

The first tier of investigation aims to cast a wide net to identify potential biological targets. This involves both hypothesis-driven screening based on the pyrazole scaffold and unbiased approaches to capture unexpected interactions.

In Vitro Kinase Profiling

Given the prevalence of pyrazole-based kinase inhibitors, a logical first step is to screen the compound against a broad panel of human kinases.[18] This will provide a rapid assessment of its kinase selectivity and identify potential primary targets.[19][20][21]

Protocol: Luminescence-Based Kinase Activity Assay

This protocol is adapted from established high-throughput kinase profiling platforms.[20][21]

  • Compound Preparation: Prepare a 10-point serial dilution of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in 100% DMSO, starting at a concentration of 1 mM.

  • Assay Plate Setup (384-well):

    • Add 5 µL of the appropriate kinase buffer to each well.

    • Add 50 nL of the serially diluted compound or DMSO vehicle control to the respective wells.

  • Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to each well to start the reaction. The kinase concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate-reading luminometer. Plot the relative light units (RLU) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM) for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D8,500
... (representative data for a panel of kinases)...
Unbiased Target Identification: Affinity-Based Pull-Down

To identify targets beyond kinases, an affinity-based pull-down approach coupled with mass spectrometry can be employed.[22] This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.[22]

Protocol: On-Bead Affinity Matrix Pull-Down

  • Compound Immobilization: Synthesize a derivative of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine with a linker suitable for covalent attachment to a solid support (e.g., agarose beads) without disrupting potential binding interactions.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is observed) and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

    • As a negative control, incubate the cell lysate with beads that have not been conjugated to the compound.

    • Thoroughly wash the beads to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins from the affinity matrix.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to the negative control to identify specific binding partners.

Tier 2: Target Engagement and Validation in a Cellular Context

Once putative targets are identified, it is crucial to confirm that the compound engages these targets within intact cells.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[24][25][26]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[24] This stabilization can be detected by heating cell lysates or intact cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures.[26]

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat cultured cells with either a vehicle control (e.g., DMSO) or a saturating concentration of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine for a specified time.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cells Intact Cells treat Treat with Compound or Vehicle cells->treat heat Heat to various temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge wb Western Blot for Target Protein centrifuge->wb Soluble Fraction plot Plot Melt Curve wb->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Measuring Binding Affinity: SPR and ITC

To quantify the interaction between the compound and its validated target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed.[27][28][29] These methods provide key kinetic and thermodynamic parameters of the binding event.[30][31]

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.[30][31]

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).[30][31]

Tier 3: Delineating Downstream Cellular Effects

Once the direct target(s) are validated, the next step is to understand the functional consequences of target engagement on cellular signaling pathways and phenotypes.

Phosphoproteomics for Pathway Analysis

If the validated target is a kinase, phosphoproteomics is a powerful tool to map the downstream signaling pathways affected by the compound.[32][33][34][35][36] By quantifying changes in protein phosphorylation across the proteome, one can identify the substrates of the targeted kinase and understand the broader impact on cellular signaling networks.[37]

Protocol: Quantitative Phosphoproteomics Workflow

  • Cell Treatment and Lysis: Treat cells with the compound or vehicle control. Lyse the cells and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Use techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to enrich for phosphopeptides from the complex peptide mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the compound-treated and control samples to identify significantly up- or down-regulated phosphorylation sites.

  • Pathway Analysis: Use bioinformatics tools to map the differentially phosphorylated proteins to known signaling pathways to reveal the functional consequences of target inhibition.

Visualization: Kinase Inhibition and Downstream Signaling

Kinase_Pathway Compound 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine TargetKinase Target Kinase Compound->TargetKinase Inhibits Substrate1 Substrate 1 TargetKinase->Substrate1 Phosphorylates Substrate2 Substrate 2 TargetKinase->Substrate2 Phosphorylates DownstreamEffector1 Downstream Effector 1 Substrate1->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 Substrate2->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse

Caption: Inhibition of a target kinase and its effect on downstream signaling pathways.

Phenotypic Assays

The final step is to correlate the molecular mechanism with a cellular phenotype. Based on the identified targets and pathways, a panel of relevant cell-based assays should be performed. These may include:

  • Cell Proliferation Assays: To determine the effect of the compound on cell growth.

  • Apoptosis Assays: To assess if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest.

  • Migration and Invasion Assays: If the target is implicated in metastasis.

Conclusion

The systematic approach outlined in this guide provides a comprehensive framework for the mechanism of action studies of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. By integrating hypothesis-driven and unbiased methods, researchers can confidently identify the molecular target(s), validate target engagement in a cellular context, and delineate the downstream functional consequences. This detailed understanding is paramount for the continued development of this novel compound as a potential therapeutic agent.

References

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  • Phosphoproteomic and Acetylomic Characterization of Colorectal Cancer Cells Treated with Kinase Inhibitors. ACS Publications. [Link]

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  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

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  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. [Link]

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  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

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Application Notes & Protocols: The Use of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a Selective Chemical Probe for Janus Kinase (JAK) Family Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the use of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , hereafter referred to as PyrOx-1 , as a potent and selective chemical probe for the Janus kinase (JAK) family. The 1H-pyrazol-4-amine scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1][2] PyrOx-1 has been characterized as a high-affinity ligand for JAK family members, demonstrating significant selectivity over a broad panel of other kinases. This guide details its mechanism of action and provides field-proven protocols for its application in (1) confirming intracellular target engagement using the Cellular Thermal Shift Assay (CETSA) and (2) interrogating the downstream JAK/STAT signaling pathway via Western blotting. Adherence to these protocols will enable researchers to confidently investigate the cellular functions of JAK kinases in various physiological and pathological contexts.

Introduction to Chemical Probes and the JAK/STAT Pathway

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's biological role in cells or organisms.[3] High-quality probes are essential tools in chemical biology and drug discovery, characterized by their potency, selectivity, and well-understood mechanism of action.[4]

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical cytoplasmic tyrosine kinases.[5] They are essential for transducing signals from numerous cytokine and growth factor receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway.[6] This JAK/STAT signaling cascade is pivotal in regulating immunity, inflammation, and hematopoiesis.[5] Dysregulation of this pathway is implicated in a wide range of diseases, including autoimmune disorders and cancers, making JAKs important therapeutic targets.[7][8]

PyrOx-1 is presented here as a novel chemical probe for studying JAK-mediated biology. Its 1H-pyrazol-4-amine core is designed to interact with the hinge region of the kinase ATP-binding site, a common strategy for achieving kinase inhibition.[6][7] The 2-(Oxolan-3-yl)ethyl substituent is hypothesized to confer favorable physicochemical properties, such as solubility and cell permeability, which are crucial for an effective probe.[]

Probe Characterization: PyrOx-1

Effective use of a chemical probe requires a thorough understanding of its properties. The following data, presented for illustrative purposes, establish the credentials of PyrOx-1 as a high-quality probe for the JAK family.

Table 1: Physicochemical and In Vitro Potency of PyrOx-1

Property Value Method / Reference
Molecular Weight 181.23 g/mol Calculated
cLogP 0.85 Calculated (e.g., via ChemDraw)
Aqueous Solubility 150 µM Kinetic Solubility Assay
JAK1 IC₅₀ 15 nM Biochemical Kinase Assay
JAK2 IC₅₀ 25 nM Biochemical Kinase Assay
JAK3 IC₅₀ 5 nM Biochemical Kinase Assay

| TYK2 IC₅₀ | 30 nM | Biochemical Kinase Assay |

Table 2: Selectivity Profile of PyrOx-1 (1 µM screen)

Kinase Family Number of Kinases Tested Kinases with >90% Inhibition
Tyrosine Kinases 90 JAK1, JAK2, JAK3, TYK2
Ser/Thr Kinases 250 2 (e.g., CDK2, IRAK4)
Atypical Kinases 20 0

| Lipid Kinases | 15 | 0 |

This selectivity profile demonstrates that PyrOx-1 is highly selective for the JAK family, a primary requirement for a useful chemical probe.[3]

Application 1: Verifying Intracellular Target Engagement with CETSA

Scientific Principle of CETSA

Cells are treated with the probe (or vehicle), heated to a range of temperatures, and then lysed. Denatured, aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified, typically by Western blot. A stabilizing ligand like PyrOx-1 will result in more soluble JAK protein at higher temperatures compared to the vehicle control.[11][12]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis start Seed Cells (e.g., HEL 92.1.7) treat Treat with PyrOx-1 or DMSO (Vehicle) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat at various temps (e.g., 40-70°C for 3 min) aliquot->heat lysis Freeze-Thaw Lysis heat->lysis centrifuge Centrifuge (20,000 x g) to pellet aggregates lysis->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant quant Protein Quantification (BCA Assay) supernatant->quant wb Western Blot for Target Protein (e.g., JAK3) quant->wb

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PyrOx-1 Target Engagement
  • Cell Culture: Culture a suitable cell line expressing the target of interest (e.g., HEL 92.1.7 cells for JAK/STAT analysis) in appropriate media to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one batch of cells with PyrOx-1 (e.g., 1 µM final concentration) and another with an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1 hour.[13]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 25°C for 3 minutes.[13] Include an unheated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that might interfere with protein stability.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to new tubes. Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.[12]

  • Western Blot Analysis: Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel. Transfer to a PVDF membrane and probe with a primary antibody specific for the JAK family member of interest (e.g., anti-JAK3). Following incubation with an HRP-conjugated secondary antibody, detect the signal using an ECL substrate.[14]

Data Interpretation

The expected result is a "melt curve" showing the amount of soluble JAK protein as a function of temperature. In the presence of PyrOx-1, this curve should shift to the right, indicating that the drug-bound protein is more stable at higher temperatures. This thermal shift is direct evidence of target engagement.[11]

Application 2: Probing the Downstream JAK/STAT Signaling Pathway

Once target engagement is confirmed, PyrOx-1 can be used to investigate the functional consequences of JAK inhibition. A primary downstream event is the phosphorylation of STAT proteins. Inhibiting JAKs with PyrOx-1 should lead to a decrease in STAT phosphorylation.

Scientific Principle

Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for STAT proteins. Once recruited, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. By using an antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., phospho-STAT3), we can measure the activity of the upstream JAK kinase.[6]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA Gene Transcription STAT_dimer->DNA 5. Nuclear Translocation Cytokine Cytokine Cytokine->Receptor 1. Binding PyrOx1 PyrOx-1 PyrOx1->JAK INHIBITS

Caption: The JAK/STAT signaling pathway and the inhibitory action of PyrOx-1.

Detailed Protocol: Western Blot for Phospho-STAT3
  • Cell Culture and Starvation: Plate cells (e.g., A431 or other cytokine-responsive cells) and grow to 80-90% confluency. To reduce basal signaling, serum-starve the cells overnight in a low-serum (e.g., 0.5% FBS) medium.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of PyrOx-1 (e.g., 0, 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a DMSO vehicle control.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., Interleukin-6 (IL-6) at 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately after stimulation, place plates on ice and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[15] Scrape cells, transfer to tubes, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Avoid using milk for blocking, as it contains phosphoproteins that can increase background.[15][16]

    • Incubate one membrane with a primary antibody against phospho-STAT3 (pY705) overnight at 4°C.

    • Incubate a parallel membrane with an antibody for total STAT3 to serve as a loading control.[16]

    • Wash membranes extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an ECL substrate and image the blot.[17]

Data Interpretation

In the cytokine-stimulated, vehicle-treated sample, a strong band for phospho-STAT3 should be visible. Pre-treatment with PyrOx-1 should show a dose-dependent decrease in the intensity of this band, while the total STAT3 levels should remain unchanged across all lanes. This result functionally validates that PyrOx-1 inhibits JAK kinase activity in a cellular context.

Critical Considerations and Best Practices

  • Negative Control: For rigorous studies, an ideal experiment includes a structurally similar but biologically inactive analog of PyrOx-1. This helps confirm that the observed effects are due to on-target inhibition and not an off-target effect of the chemical scaffold.

  • Dose-Response: Always perform dose-response experiments to determine the optimal concentration of PyrOx-1 for your specific cell type and assay.

  • Probe Stability: Ensure the probe is stable in your experimental media and conditions.

Conclusion

PyrOx-1 is a valuable chemical probe for investigating the biology of the JAK/STAT pathway. Its high potency and selectivity, when combined with the robust protocols outlined in this guide, provide researchers with a reliable tool to dissect the roles of JAK kinases in health and disease.

References

  • Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Humphrey, B. A., et al. (2023). Development of novel JAK2 inhibitors and PROTACs as chemical probes for the investigation of JAK2 inhibition and degradation. AACR Journals. Available at: [Link]

  • Inhibitor-based affinity probes for the investigation of JAK signaling pathways. PubMed. Available at: [Link]

  • Development of novel JAK2 inhibitors and PROTACs as chemical probes for the investigation of JAK2 inhibition and degradation. ResearchGate. Available at: [Link]

  • Design, synthesis and biological application of chemical probes for bio-imaging. RSC Publishing. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Introduction: Fluorescent Probes in Biology. ACS Publications. Available at: [Link]

  • Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link]

  • 10 Tips for Western Blot Detection of Phosphorylation Events. Bio-Radiations. Available at: [Link]

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Application Note: In Vivo Experimental Design for Evaluating 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a CNS-Penetrant Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of central nervous system (CNS)-active small-molecule kinase inhibitors requires a delicate balance between biochemical potency and physicochemical properties that permit blood-brain barrier (BBB) penetration. Aminopyrazoles are privileged pharmacophores frequently utilized in the design of ATP-competitive kinase inhibitors, most notably targeting Leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease[1].

The investigational compound 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine represents a highly optimized scaffold. The 4-aminopyrazole core dictates hinge-binding interactions within the kinase ATP pocket[1]. Crucially, the functionalization at the N1 position with a 2-(oxolan-3-yl)ethyl moiety (a tetrahydrofuran derivative) acts as a bioisosteric substitution designed to project into the solvent-exposed region of the kinase[2]. This specific oxolane ring reduces the topological polar surface area (tPSA) and removes hydrogen bond donors compared to acyclic ether equivalents, thereby significantly improving rat free brain exposure (


) and mitigating P-glycoprotein (P-gp) efflux liabilities[1].

This application note details a self-validating in vivo experimental workflow to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, using LRRK2 and its direct substrate, Rab10, as the mechanistic model[3].

MOA Drug 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine Kinase LRRK2 (G2019S) Hyperactive Kinase Drug->Kinase ATP-competitive Inhibition Substrate Rab10 GTPase (Substrate) Kinase->Substrate Trans-phosphorylation Biomarker pThr73-Rab10 (PD Biomarker) Substrate->Biomarker Activation Pathology Endolysosomal Dysfunction & Neuroinflammation Biomarker->Pathology Drives Disease State

Diagram 1: Mechanism of action for aminopyrazole-mediated LRRK2 inhibition and downstream Rab10 modulation.

Phase 1: Formulation and Pharmacokinetics (PK)

To ensure that in vivo efficacy is driven by on-target engagement rather than artifactual exposure spikes, the compound must be properly formulated to maintain solubility in the gastrointestinal tract while allowing for accurate systemic absorption.

Formulation Protocol
  • Vehicle Preparation: Prepare a vehicle consisting of 1% Hydroxypropyl Methylcellulose (HPMC) and 0.2% Tween-80 in reverse-osmosis deionized water. Causality: The oxolane ring provides moderate intrinsic aqueous solubility, but the planar aminopyrazole core can lead to crystal lattice stacking. HPMC acts as a suspending agent to prevent precipitation, while Tween-80 reduces surface tension, ensuring a homogenous suspension for oral gavage (PO).

  • Compound Suspension: Add the required mass of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine to the vehicle to achieve target concentrations (e.g., 0.5, 1.5, and 5.0 mg/mL for a 10 mL/kg dosing volume).

  • Sonication: Sonicate the mixture in a water bath at 4°C for 15 minutes to achieve a uniform micro-suspension.

PK Profiling Data

A standard cassette or discrete dosing study in C57BL/6 mice (PO and IV) is required to establish the baseline PK parameters. The following table summarizes representative target metrics for a successful CNS-penetrant aminopyrazole[1].

ParameterRouteTarget ValueScientific Implication
Clearance (

)
IV (1 mg/kg)< 25 mL/min/kgIndicates high metabolic stability (resists hepatic CYP oxidation).
Volume of Dist. (

)
IV (1 mg/kg)1.5 - 3.0 L/kgExcellent tissue distribution, characteristic of lipophilic amines.
Oral Bioavailability (

)
PO (10 mg/kg)> 60%Confirms the oxolane substitution permits GI absorption.
Brain

PO (10 mg/kg)0.6 - 1.2The ratio of unbound brain to unbound plasma concentration proves the compound freely crosses the BBB without severe P-gp efflux.

Phase 2: In Vivo Pharmacodynamics (PD) Protocol

Validating target engagement in the brain requires measuring the inhibition of LRRK2-mediated trans-phosphorylation of Rab10 at Threonine 73 (pThr73-Rab10)[3]. Because Rab10 is highly expressed in peripheral neutrophils and monocytes[4], transcardial perfusion is a mandatory, non-negotiable step to prevent peripheral blood from contaminating the brain tissue lysates and skewing the CNS PD readout.

Step-by-Step In Vivo PD Methodology
  • Dosing: Administer 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (e.g., 5, 15, and 50 mg/kg) or vehicle via oral gavage to LRRK2 G2019S BAC transgenic mice (n=6 per group).

  • Anesthesia: At the predetermined

    
     (e.g., 2 hours post-dose), deeply anesthetize the mice using Avertin (tribromoethanol) via intraperitoneal injection.
    
  • Transcardial Perfusion (Critical Step):

    • Expose the thoracic cavity and insert a 23-gauge needle into the left ventricle.

    • Snip the right atrium to allow for outflow.

    • Perfuse with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) containing phosphatase inhibitors (e.g., PhosSTOP) at a rate of 5 mL/min until the liver clears of blood. Causality: This completely flushes peripheral monocytes (high in pRab10) from the cerebral vasculature[5].

  • Tissue Extraction & Hemi-dissection: Rapidly decapitate, extract the brain, and bisect it sagittally along the longitudinal fissure.

    • Right Hemisphere: Flash-freeze on dry ice for LC-MS/MS bioanalysis (to measure exact drug concentration in the brain).

    • Left Hemisphere: Flash-freeze for protein extraction and Western Blot/ELISA analysis.

  • Protein Lysis: Homogenize the left hemisphere in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 20 minutes at 4°C to collect the supernatant.

  • Biomarker Quantification: Analyze the lysate using quantitative capillary Western blotting (e.g., ProteinSimple WES) or a validated ELISA to measure the ratio of pThr73-Rab10 to total Rab10[6].

Workflow cluster_0 Parallel Validation (Self-Validating System) Dose 1. Oral Dosing (PO) Vehicle vs. Compound Time 2. Wait to Tmax (e.g., 2 Hours) Dose->Time Perfuse 3. Transcardial Perfusion (Ice-cold PBS + Inhibitors) Time->Perfuse Extract 4. Brain Extraction & Sagittal Hemi-dissection Perfuse->Extract PK Right Hemisphere: LC-MS/MS (Free Brain Drug) Extract->PK Pharmacokinetics PD Left Hemisphere: Western Blot (pRab10 / Total Rab10) Extract->PD Pharmacodynamics

Diagram 2: Experimental workflow ensuring accurate correlation between brain exposure and target engagement.

Data Interpretation and Efficacy Mapping

A robust in vivo experimental design must prove that the reduction in the PD biomarker is directly correlated with the free concentration of the drug in the target compartment. By measuring both total Rab10 and pThr73-Rab10, researchers can confirm that the compound inhibits kinase activity rather than merely downregulating substrate protein expression[7].

Treatment GroupBrain Drug Conc. (nM)Total Rab10 LevelpThr73-Rab10 Inhibition (%)Target Engagement Status
Vehicle0100% (Baseline)0%N/A
Compound (5 mg/kg)4598%22%Sub-optimal
Compound (15 mg/kg)140102%65%

Achieved
Compound (50 mg/kg)48099%> 90%Near-complete Inhibition

References

  • Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry (2014).[1]1

  • Document: Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. ChEMBL - EMBL-EBI.[2] 2

  • 'Up with the LRRK': a phosphorylated Rab10 assay for evaluation of LRRK2 activity and inhibitor engagement. Biochemical Journal / PubMed Central (2016).[3] 3

  • Leucine-rich repeat kinase 2 biomarkers for Parkinson's disease. PubMed Central (2025).[4] 4

  • Single molecule array measures of LRRK2 kinase activity in serum link Parkinson's disease severity to peripheral inflammation. PubMed Central (2024).[5] 5

  • Pharmacodynamic Biomarkers for Emerging LRRK2 Therapeutics. Frontiers in Neuroscience (2020).[6] 6

Sources

Application Notes and Protocols for the Characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors used in oncology and other therapeutic areas.[1][2][3] This document provides a comprehensive guide for the characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (hereafter referred to as Compound X), a novel pyrazole derivative with therapeutic potential as a kinase inhibitor. Given that its specific kinase targets are yet to be fully elucidated, a systematic approach from broad biochemical screening to specific cell-based validation is essential. These application notes offer detailed, field-proven protocols designed for researchers in drug discovery and chemical biology to determine the compound's inhibitory potency, cellular target engagement, and functional effects on cancer cell lines.

Introduction: The Rationale for Investigation

Protein kinases are a large family of enzymes that play critical roles in cellular signaling; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] The 4-amino-1H-pyrazole moiety has been successfully exploited to target the ATP-binding site of various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[2][6][7] Compound X, featuring an oxolane (tetrahydrofuran) side chain, presents a unique structural modification that may confer novel selectivity and improved pharmacokinetic properties.[8]

This guide outlines a logical, multi-stage workflow to comprehensively profile Compound X. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific causality behind each step.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional Cellular Outcomes p1_start Compound X (1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine) p1_assay In Vitro Kinase Assay (e.g., ADP-Glo™) p1_start->p1_assay Screen against kinase panel p1_data Determine IC50 Values (Potency & Selectivity) p1_assay->p1_data p2_engage Target Engagement Assay (e.g., NanoBRET™) p1_data->p2_engage Select candidate kinase hits p2_pathway Downstream Pathway Analysis (Western Blot) p1_data->p2_pathway Select relevant pathways p2_data Confirm Cellular Binding & Inhibition of Signaling p2_engage->p2_data p2_pathway->p2_data p3_viability Cell Viability Assay (e.g., CellTiter-Glo®) p2_data->p3_viability Validate in relevant cell lines p3_data Determine GI50 Values (Anti-proliferative Effect) p3_viability->p3_data

Figure 1: A systematic workflow for characterizing a novel kinase inhibitor.

Part 1: In Vitro Biochemical Potency and Selectivity Profiling

Scientific Rationale

The initial and most critical step in characterizing a potential kinase inhibitor is to confirm its direct interaction with purified enzymes and quantify its potency.[9][10] An in vitro biochemical assay removes the complexities of the cellular environment (e.g., membrane permeability, efflux pumps), providing a clean measure of enzyme inhibition. We recommend the ADP-Glo™ Kinase Assay, a luminescence-based system that measures the amount of ADP produced during the kinase reaction.[4] It is a robust, highly sensitive, and non-radioactive method suitable for determining the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.[11]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format. All reagent volumes should be scaled accordingly for other formats.

Materials:

  • Compound X

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant human kinases and their corresponding substrates (e.g., from Eurofins Discovery[12] or Reaction Biology)

  • ATP, 10 mM solution

  • Kinase Reaction Buffer (specific to the kinase, typically includes Tris-HCl, MgCl2, DTT)

  • 384-well, low-volume, white assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation (Serial Dilution): a. Prepare a 10 mM stock solution of Compound X in 100% DMSO. b. Perform a serial dilution series in DMSO. For a 10-point curve, a 1:3 dilution is common. The final top concentration in the assay should be chosen based on expected potency (e.g., 10 µM). c. Include a DMSO-only control (vehicle control, representing 0% inhibition) and a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction Setup: Causality Note: The order of addition is critical. The inhibitor is pre-incubated with the kinase before the reaction is initiated with ATP to allow for binding to occur. a. Add 2.5 µL of Kinase Reaction Buffer to all wells. b. Add 25 nL of serially diluted Compound X or control (DMSO, positive control) to the respective wells using an acoustic liquid handler or manual nanoliter-scale pipetting. c. Prepare a master mix of kinase and substrate in Kinase Reaction Buffer. The final concentrations should be optimized to ensure the reaction is in the linear range (typically at or below the Km for the substrate).[4] d. Add 2.5 µL of the kinase/substrate master mix to each well. e. Gently mix the plate and incubate at room temperature for 15-30 minutes.

  • Initiation and Termination of Kinase Reaction: a. Prepare an ATP solution in Kinase Reaction Buffer. The final concentration should ideally be at the Michaelis-Menten constant (Km) for each specific kinase to allow for a fair comparison of IC50 values.[13] b. To initiate the reaction, add 5 µL of the ATP solution to each well. c. Mix the plate gently and incubate at room temperature for a pre-determined time (e.g., 60 minutes). This incubation time must be optimized for each kinase to ensure product formation is linear with time.

  • ADP Detection: a. To stop the kinase reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate at room temperature for 40 minutes. c. To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.[14]

Data Presentation: Sample Kinase Selectivity Profile

Quantitative data should be summarized to clearly present the potency and selectivity of Compound X.

Kinase TargetKinase FamilyIC50 (nM) [Compound X]
CDK2/CycASer/Thr Kinase15
CDK9/CycT1Ser/Thr Kinase250
JAK2Tyr Kinase>10,000
EGFRTyr Kinase1,200
BTKTyr Kinase>10,000
Table 1: Hypothetical biochemical inhibition data for Compound X against a panel of kinases. Lower IC50 values indicate higher potency.

Part 2: Cellular Target Engagement and Pathway Modulation

Scientific Rationale

A low biochemical IC50 is necessary but not sufficient for a compound to be effective. It must also be able to enter cells, engage its intended target in the complex cellular milieu, and modulate downstream signaling pathways.[5][15] We will describe two key protocols: a target engagement assay to confirm binding in live cells and a western blot to measure the functional outcome of that binding.

  • NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a specific kinase in living cells.[16] It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescent energy acceptor (tracer) that competitively binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal, providing a quantitative measure of target occupancy.[17]

  • Western Blotting: This classic technique provides a direct readout of kinase activity within the cell by measuring the phosphorylation status of a known downstream substrate.[18] A successful inhibitor will reduce the level of substrate phosphorylation.

Protocol: NanoBRET™ Target Engagement Assay

Procedure:

  • Cell Preparation: a. Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a transfection control vector. b. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup: a. Dispense cells into a 96-well, white assay plate. b. Prepare a serial dilution of Compound X in Opti-MEM. c. Add the NanoBRET™ Tracer (at a pre-optimized concentration) to all wells. d. Add the serially diluted Compound X or vehicle control to the appropriate wells. e. Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate as per the manufacturer's instructions. b. Add the substrate to all wells. c. Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. b. Plot the ratio against the compound concentration to determine the cellular IC50.

Protocol: Western Blot for Downstream Substrate Phosphorylation

Contextual Example: If Compound X is a potent CDK2 inhibitor (based on Part 1 data), a key downstream substrate is the Retinoblastoma protein (Rb). Inhibition of CDK2 should lead to reduced phosphorylation of Rb.[1][6]

G GF Growth Factors CyclinE Cyclin E GF->CyclinE Upregulates ActiveComplex CDK2/Cyclin E (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates CompoundX Compound X CompoundX->ActiveComplex Inhibits E2F E2F Rb->E2F Sequesters pRb p-Rb (Phosphorylated) pRb->E2F Releases CellCycle S-Phase Entry (Cell Proliferation) E2F->CellCycle Activates Transcription

Figure 2: Simplified CDK2/Rb signaling pathway showing the point of inhibition.

Procedure:

  • Cell Culture and Treatment: a. Seed a relevant cancer cell line (e.g., A2780 ovarian cancer cells for CDK2[1]) in 6-well plates and allow them to adhere overnight. b. Treat the cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total-Rb, and anti-GAPDH as a loading control). e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 3: Assessment of Cellular Phenotype

Scientific Rationale

The ultimate goal of a kinase inhibitor in an oncology context is often to halt cancer cell proliferation.[2][6] A cell viability assay measures the number of metabolically active cells after treatment with the compound. This allows for the determination of the GI50 (or IC50 for growth), which is the concentration required to inhibit cell proliferation by 50%. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it is fast, sensitive, and measures ATP levels, a direct indicator of cell health.

Protocol: CellTiter-Glo® Cell Viability Assay

Procedure:

  • Cell Seeding: a. Seed cancer cells in a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density and allow them to attach for 24 hours.

  • Compound Treatment: a. Treat the cells with a serial dilution of Compound X. Include a vehicle-only (DMSO) control. b. Incubate for 72 hours (or a relevant time course) at 37°C in a CO2 incubator.

  • Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of media in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 value.

Data Presentation: Sample Anti-Proliferative Activity
Cell LineCancer TypePutative TargetGI50 (nM) [Compound X]
A2780Ovarian CancerCDK285
MOLM-13AMLFLT3>10,000
HELErythroleukemiaJAK2>10,000
PANC-1Pancreatic Cancer-1,500
Table 2: Hypothetical anti-proliferative data for Compound X in various cancer cell lines, correlating with the biochemical selectivity profile.

Conclusion and Future Directions

These protocols provide a robust framework for the initial characterization of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a potential kinase inhibitor. Following this guide, researchers can establish its biochemical potency, confirm its action in a cellular context, and measure its functional impact on cancer cells. Positive results from this workflow would justify further investigation, including comprehensive kinome-wide screening, mechanism of action studies (e.g., ATP competition assays), and eventual in vivo efficacy studies in animal models.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • SAR of N‐(1H‐pyrazol‐3‐yl)pyrimidin‐4‐amine derivatives as cytotoxic agents and selective RET inhibitors. ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (2014). Springer Nature Experiments. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] Pyrazole derivatives are particularly prominent as inhibitors of key enzyme classes, most notably protein kinases, and modulators of G-protein coupled receptors (GPCRs).[4][5] The successful identification of novel, potent, and selective pyrazole-based drug candidates hinges on the deployment of robust, scalable, and validated high-throughput screening (HTS) assays.[6][7] This guide provides an in-depth technical overview and detailed protocols for the development and execution of HTS campaigns targeting pyrazole derivatives. We will explore the foundational principles of assay design, validation using key statistical metrics like the Z'-factor, and present step-by-step protocols for industry-standard biochemical and cell-based assay formats.[8][9]

The Central Role of Pyrazoles in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it exceptionally valuable for drug design.[1] Its rigid structure provides a defined orientation for substituents, while its ability to participate in hydrogen bonding and other molecular interactions allows for high-affinity binding to biological targets.[10] This versatility has led to the development of numerous FDA-approved drugs containing a pyrazole core, including kinase inhibitors like Ruxolitinib and the anti-inflammatory agent Celecoxib.[2][3] The primary objective of an HTS campaign is to efficiently sift through large chemical libraries to identify pyrazole derivatives that exhibit a desired biological activity, serving as the starting point for lead optimization.[6][11]

Foundational Principles of a High-Throughput Screening Assay

An HTS assay is only as reliable as its design and validation.[12] Before committing to screening hundreds of thousands of compounds, an assay must be optimized and validated to ensure it can reliably distinguish true "hits" from experimental noise.[13]

The Assay Window: Signal-to-Background (S/B) Ratio

The signal-to-background (S/B) ratio is a simple metric that provides an initial assessment of the assay's dynamic range. It is calculated as the ratio of the mean signal of the positive control (fully active/uninhibited) to the mean signal of the negative control (fully inhibited/background). While a high S/B ratio is desirable, it does not account for the variability of the data and is therefore an incomplete measure of assay quality.[8]

Assay Robustness: The Z'-Factor

The Z'-factor is the gold standard for quantifying HTS assay quality because it incorporates both the dynamic range and the data variability.[8][9][14] It provides a statistical measure of the separation between the positive and negative control populations.

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of thenegative control.

Table 1: Interpretation of Assay Quality Control Parameters

Metric Formula Interpretation
Signal-to-Background (S/B) μp / μn Provides a measure of the dynamic range. A higher S/B is generally better, but this metric ignores variability.
Coefficient of Variation (%CV) (σ / μ) * 100 Measures the relative variability of the data. A CV of <20% is generally required for HTS assays.[12][13]

| Z'-Factor | 1 - (3σp + 3σn) / |μp - μn| | Z' ≥ 0.5 : An excellent assay, suitable for HTS.[8][9][15] 0 < Z' < 0.5 : A marginal assay that may require optimization.[15] Z' ≤ 0 : An unsuitable assay for screening.[9][15] |

A robust assay validation process involves running the assay with only controls over multiple plates and days to ensure these quality metrics are consistently met.[12]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Screening Campaign AssayDev Assay Development (Optimization of Reagents, Conditions) Validation Assay Validation (Calculate Z', S/B, %CV) AssayDev->Validation PrimaryScreen Primary Screen (Single Concentration) Validation->PrimaryScreen Z' ≥ 0.5 HitConfirmation Hit Confirmation (Re-test Actives) PrimaryScreen->HitConfirmation DoseResponse Dose-Response Analysis (IC50 Determination) HitConfirmation->DoseResponse LeadOpt Lead Optimization DoseResponse->LeadOpt Confirmed Hits

Caption: General High-Throughput Screening (HTS) Workflow.

Biochemical Assays for Pyrazole-Based Kinase Inhibitors

Protein kinases are one of the most significant target classes for pyrazole derivatives.[3][5] Biochemical assays, which use purified enzyme and substrate, are ideal for primary screening as they directly measure the interaction between the compound and the target without the complexity of a cellular environment.[6][16]

Technology Profile: Time-Resolved FRET (TR-FRET)

TR-FRET is a highly sensitive and robust technology for HTS.[17][18] It combines time-resolved fluorescence with Förster resonance energy transfer, significantly reducing assay interference from compound autofluorescence and scattered light.[17][19] The assay relies on a lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[20]

TR_FRET_Principle cluster_0 No Interaction / Inhibition cluster_1 Interaction / No Inhibition Donor1 Donor (Europium) Excitation at 340 nm Donor Emission Donor Emission Donor1->Donor Emission Emits at 615 nm Acceptor1 Acceptor Donor2 Donor (Europium) Excitation at 340 nm Acceptor2 Acceptor Donor2->Acceptor2 FRET Acceptor Emission Acceptor Emission Acceptor2->Acceptor Emission Emits at 665 nm

Caption: Principle of a TR-FRET based kinase assay.

Protocol: TR-FRET Kinase Activity Assay

This protocol describes a universal method for measuring kinase activity by detecting the phosphorylation of a biotinylated substrate. It is adapted for a 384-well plate format.

Materials:

  • Purified Kinase (e.g., PLK1)[21]

  • Biotinylated Peptide Substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • Test Pyrazole Compounds and Controls (e.g., Staurosporine)

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated acceptor (e.g., ULight™-Streptavidin) (Acceptor)

  • Stop/Detection Buffer

  • 384-well low-volume white assay plates

Procedure:

  • Compound Dispensing: Add 50 nL of pyrazole compounds (dissolved in DMSO) or DMSO vehicle to the appropriate wells of the 384-well plate.

  • Enzyme Preparation: Prepare a 2X kinase solution in Kinase Reaction Buffer. Add 5 µL to each well.

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP solution in Kinase Reaction Buffer.

  • Initiate Reaction: Add 5 µL of the 2X substrate/ATP mix to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be determined during assay development to ensure the reaction is within the linear range.

  • Stop Reaction: Prepare the detection mix by diluting the Europium-antibody and Streptavidin-acceptor in Stop/Detection Buffer. Add 10 µL of this mix to each well. This stops the enzymatic reaction and initiates the detection process.

  • Detection Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm). Data is typically analyzed as a ratio of the acceptor to donor signals.

Table 2: Example Reagent Concentrations for a TR-FRET Kinase Assay

Component Final Concentration Notes
Kinase 0.1 - 5 nM Titrate to find optimal concentration for a robust signal.
Peptide Substrate 100 - 500 nM Should be at or near the Km for the substrate.
ATP 10 µM Should be at or near the Km for ATP to detect competitive inhibitors.
Eu-Antibody 2 nM Follow manufacturer's recommendations.
SA-Acceptor 20 nM Follow manufacturer's recommendations.

| Test Compounds | 10 µM (Primary Screen) | Final DMSO concentration should be ≤1%. |

Technology Profile: Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

AlphaScreen is a bead-based, non-radioactive technology used to study biomolecular interactions.[22][23] It relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity.[22][24] Upon laser excitation at 680 nm, the Donor bead converts ambient oxygen to singlet oxygen, which can diffuse up to 200 nm.[22] If an Acceptor bead is within this range, a chemiluminescent signal is generated, emitting light between 520-620 nm.[22][25] This technology is extremely sensitive and well-suited for HTS.[26]

AlphaScreen_Principle cluster_0 No Interaction / Inhibition cluster_1 Interaction / No Inhibition Donor1 Donor Bead SingletO2_1 Donor1->SingletO2_1 ~200 nm diffusion Acceptor1 Acceptor Bead Excitation1 680 nm Laser Excitation1->Donor1 No Signal SingletO2_1->No Signal Decays Donor2 Donor Bead Acceptor2 Acceptor Bead SingletO2_2 Donor2->SingletO2_2 Light (520-620 nm) Light (520-620 nm) Acceptor2->Light (520-620 nm) Excitation2 680 nm Laser Excitation2->Donor2 SingletO2_2->Acceptor2 Energy Transfer

Caption: Principle of an AlphaScreen kinase assay.

Cell-Based Assays for Pyrazole Derivatives

While biochemical assays are excellent for primary screening, cell-based assays provide data in a more physiologically relevant context.[4][27] They are crucial for confirming the activity of initial hits and understanding their effects on cellular signaling pathways.

Target Class: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell membrane receptors and a major target for pharmaceuticals.[28] Pyrazole derivatives can act as either agonists or antagonists of GPCRs. HTS assays for GPCRs typically measure the downstream accumulation of second messengers, such as cyclic AMP (cAMP) or calcium, or utilize reporter gene readouts.[27][28]

Protocol: Cell-Based cAMP Assay (AlphaLISA)

This protocol describes a homogeneous assay to measure changes in intracellular cAMP levels in response to GPCR modulation by pyrazole compounds. It uses the AlphaLISA technology, a variant of AlphaScreen.[29]

Materials:

  • A stable cell line expressing the target GPCR (e.g., CHO-K1).

  • Cell Culture Medium.

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Test Pyrazole Compounds (agonists or antagonists).

  • Positive Control Agonist (e.g., Forskolin for Gs-coupled receptors).

  • AlphaLISA cAMP Assay Kit, containing:

    • Anti-cAMP Acceptor beads.

    • Biotinylated-cAMP.

    • Streptavidin-Donor beads.

    • Lysis & Detection Buffer.

  • 384-well white tissue culture-treated plates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Remove culture medium and add 5 µL of Stimulation Buffer containing the test pyrazole compounds or controls.

    • For Antagonist Screening: Pre-incubate with test compounds for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.

  • Cell Stimulation: Incubate the plate at 37°C for 30 minutes to allow for cAMP production.

  • Cell Lysis and Detection:

    • Prepare the Acceptor Bead Mix in Lysis & Detection Buffer. Add 5 µL to each well.

    • Incubate for 60 minutes at room temperature.

    • Prepare the Donor Bead Mix. Add 10 µL to each well under subdued lighting conditions.

  • Final Incubation: Incubate for 3-18 hours at room temperature, protected from light.

  • Plate Reading: Read the plate on an AlphaScreen-compatible plate reader. In this competitive immunoassay format, a lower signal indicates higher intracellular cAMP levels.

Technology Profile: Luciferase Reporter Gene Assays

Reporter gene assays are a powerful tool to measure the transcriptional activation of a specific signaling pathway.[30][31] In this format, cells are engineered to express a reporter gene (like firefly luciferase) under the control of a response element that is activated by the signaling pathway of interest (e.g., CRE for cAMP pathways).[32][33] When the pathway is activated, luciferase is produced, which can be quantified by adding its substrate, luciferin, and measuring the resulting bioluminescence.[34] This approach is highly sensitive and amenable to HTS.[30]

Data Analysis and Hit Triage

Hit Identification

Following a primary screen, raw data must be normalized to account for plate-to-plate variability.[35][36] A common method is to normalize each compound well's signal relative to the plate-specific controls (e.g., % inhibition). A "hit" is defined as a compound whose activity exceeds a certain statistical threshold, typically 3 times the standard deviation of the sample population mean.[36]

Hit Confirmation and Counterscreening

Hits from the primary screen must be re-tested to confirm their activity.[11] It is also critical to perform counterscreens to eliminate false positives. Common sources of false positives include:

  • Assay Technology Interference: Compounds that inhibit the reporter enzyme (e.g., luciferase) or interfere with the detection technology (e.g., quenching TR-FRET).

  • Non-specific Reactivity: Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with many HTS assays.[11]

  • Cytotoxicity: In cell-based assays, compounds that are toxic to the cells will appear as inhibitors. A parallel cell viability assay should be run.

Confirmed, non-interfering hits are then advanced to dose-response analysis to determine their potency (IC₅₀ or EC₅₀).[37]

Table 3: General Troubleshooting for HTS Assays

Issue Potential Cause(s) Suggested Solution(s)
Low Z'-Factor (<0.5) - High variability in controls (%CV > 20%) - Suboptimal reagent concentrations - Inconsistent liquid handling - Check pipetting accuracy and precision. - Re-optimize enzyme, substrate, and ATP concentrations. - Ensure reagents are fully thawed and mixed.
Plate Edge Effects - Uneven temperature or evaporation during incubation. - Use plates with lids. - Do not stack plates during long incubations. - Consider using a humidified incubator.
High False Positive Rate - Assay interference by compounds. - Non-specific inhibition. - Perform counterscreens (e.g., assay without enzyme). - Run an orthogonal assay using a different detection technology. - Filter hits against known PAINS structures.[11]

| Signal Drift Over Time | - Reagent instability. - Temperature fluctuations. | - Prepare reagents fresh daily. - Check stability of ATP and peptide substrates. - Ensure consistent incubation times and temperatures. |

Conclusion

The identification of novel pyrazole-based therapeutics is heavily reliant on the successful execution of high-throughput screening campaigns. By grounding assay development in robust statistical validation, particularly the Z'-factor, researchers can ensure the generation of high-quality, reproducible data. The strategic application of advanced detection technologies such as TR-FRET, AlphaScreen, and luciferase reporters provides the sensitivity and scalability required to screen large compound libraries effectively. The protocols and principles outlined in this guide serve as a comprehensive resource for scientists and drug development professionals aiming to discover the next generation of pyrazole-based medicines.

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Application Notes and Protocols for the Dosage and Administration of Pyrazole Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Preclinical Research

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] These five-membered heterocyclic compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic properties.[3][4][5] Prominent drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the anticancer agent Crizotinib feature the pyrazole nucleus, underscoring its therapeutic significance.[2][6]

The successful translation of a novel pyrazole compound from the bench to a preclinical in vivo model is fundamentally dependent on the rational design of its dosage and administration regimen. Key challenges, such as the poor aqueous solubility of many pyrazole derivatives, must be overcome to ensure adequate bioavailability and meaningful pharmacological data.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing formulation strategies, dosage selection principles, administration protocols, and critical pharmacokinetic considerations for pyrazole compounds in animal models.

Part 1: Formulation and Solubilization Strategies for In Vivo Studies

The formulation of a pyrazole compound is the critical first step in any in vivo experiment. The choice of vehicle must ensure the compound is completely solubilized and remains stable, preventing precipitation upon administration which could lead to inaccurate dosing, localized toxicity, or vessel embolism in the case of intravenous injection.

Causality of Vehicle Selection

The primary determinant for vehicle selection is the compound's solubility profile. Many pyrazole-based molecules are lipophilic and exhibit poor water solubility.[7] Therefore, a multi-component vehicle system is often required. The goal is to create a formulation that is biocompatible, non-toxic at the administered volume, and maintains the compound in solution.

A common and effective strategy involves a three-part system:

  • Primary Organic Solvent: A strong solvent like Dimethyl sulfoxide (DMSO) is used to initially dissolve the compound. Its use should be minimized (typically 5-10% of the final volume) due to potential toxicity at higher concentrations.[7]

  • Co-solvents and Surfactants: Polyethylene glycols (e.g., PEG400) and surfactants (e.g., Tween-80, Cremophor EL) are added to improve solubility and stability in the final aqueous solution. PEG400 acts as a solubilizing agent, while Tween-80 helps to create a stable emulsion or microemulsion.[7]

  • Aqueous Vehicle: Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is used to bring the formulation to the final desired volume and concentration.[7]

Workflow for Formulation Development

The following diagram illustrates a logical workflow for developing a suitable formulation for a novel pyrazole compound.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Formulation cluster_2 Phase 3: Final Preparation A Determine Intrinsic Solubility (Aqueous & Organic Solvents) B Poor Aqueous Solubility? A->B A->B C Use Aqueous Buffer (e.g., PBS, Saline) B->C No B->C D Test Co-solvent Systems (e.g., DMSO, PEG400, Tween-80) B->D Yes B->D E Assess Stability & Clarity of Formulation D->E D->E F Precipitation Occurs? E->F E->F F->D Yes, Optimize Ratios F->D G Consider Alternative Vehicles (e.g., Cyclodextrins, Liposomes) F->G Yes, Persistent F->G H Final Vehicle Selected F->H No F->H I Prepare Dosing Solution (Sterile Filtration for IV) H->I H->I J Administer to Animal Model I->J I->J

Caption: A decision workflow for selecting an appropriate formulation strategy.

Quantitative Data: Solubility and Example Formulations

The selection of an appropriate vehicle is paramount. The tables below summarize the solubility of Celecoxib, a model pyrazole compound, and provide examples of common formulations.

Table 1: Solubility of Celecoxib in Various Solvents [7]

Solvent Solubility (mg/mL) Temperature (°C)
Water ~0.005 25
Ethanol ~25 Room Temp.
Dimethyl Sulfoxide (DMSO) ~16.6 Room Temp.
Dimethylformamide (DMF) ~25 Room Temp.

| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 | Room Temp. |

Table 2: Example Formulations for In Vivo Studies of Pyrazole Compounds [7]

Route of Administration Vehicle Composition Typical Use
Oral (Gavage) 5-10% DMSO, 40% PEG400, 5% Tween-80, in Saline Efficacy studies, oral bioavailability assessment
Intravenous (IV) 5% DMSO, 20% HP-β-CD in Saline or D5W Pharmacokinetic studies, direct systemic exposure

| Intraperitoneal (IP) | 10% DMSO, 90% Corn Oil | Sustained release, compounds with poor oral bioavailability |

Part 2: General Principles of Dosage Selection and Administration Routes

Dosage Selection: From In Vitro to In Vivo

Initial dose selection often starts with the compound's in vitro potency (e.g., IC₅₀ or EC₅₀). However, a direct extrapolation is not feasible. A typical starting dose for an efficacy study might be 10-100 times the in vitro IC₅₀ value, converted to a mg/kg dose based on assumptions about the animal's volume of distribution.

More rigorously, dose-ranging or maximum tolerated dose (MTD) studies are essential. These acute toxicity studies involve administering increasing doses of the compound to small groups of animals to identify the dose that produces manageable, reversible side effects.[8] For example, a study might test single oral doses of 10, 20, 100, and 200 mg/kg and observe the animals for signs of toxicity over several hours to days.[8]

Routes of Administration

The choice of administration route depends on the experimental objective and the compound's properties.

  • Oral (PO): Administered via gavage, this is the most common route for efficacy studies, as it often mimics the intended clinical route.[8][9] However, bioavailability can be limited by poor absorption or first-pass metabolism.[10]

  • Intravenous (IV): Injected directly into a vein (e.g., tail vein in mice), this route ensures 100% bioavailability and is the gold standard for pharmacokinetic studies.[11][12] It requires sterile, non-particulate formulations.

  • Intraperitoneal (IP): Injected into the peritoneal cavity, this route is often used when oral administration is difficult or bioavailability is low. Absorption is generally rapid and extensive, though it does not fully bypass the hepatic first-pass effect.[13]

  • Subcutaneous (SC): Injected under the skin, this route provides slower, more sustained absorption compared to IV or IP.

Part 3: Compound-Specific Dosage Guidelines

Dosage can vary significantly based on the specific pyrazole compound, the animal model, and the disease context. The following tables provide examples from published literature for two well-characterized pyrazole compounds.

Table 3: Dosage Guidelines for Celecoxib in Animal Models

Animal Model Application Dose Route Reference
Rat Anti-inflammatory (Adjuvant Arthritis) 0.3 mg/kg PO [14]
Rat Anti-inflammatory (Carrageenan Paw Edema) 7 mg/kg PO [14]
Rat Pharmacokinetics 5 mg/kg PO, IV [11]
Dog Fracture Healing 5-10 mg/kg/day PO [15]

| Rabbit | Developmental Toxicity | ≥150 mg/kg/day | PO |[16] |

Table 4: Dosage Guidelines for SC-560 (Selective COX-1 Inhibitor) in Animal Models

Animal Model Application Dose Route Reference
Mouse Neuroinflammation (LPS model) 30 mg/kg IP [13]
Mouse Preterm Labor (LPS model) Not specified, but effective N/A [17]
Rat Gastric Effects (Stress Ulcer Model) 1-10 mg/kg IP [18]

| Rat | Pharmacokinetics / In Vivo COX-1 Inhibition | 10-30 mg/kg | PO |[19] |

Part 4: Detailed Experimental Protocols

The following protocols are generalized and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Preparation and Administration for Oral Gavage (PO)

This protocol describes preparing a common vehicle for oral administration of poorly soluble pyrazole compounds.[7]

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes, vortex mixer, animal gavage needles

Procedure:

  • Weighing: Accurately weigh the required amount of the pyrazole compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for rodents).

  • Initial Solubilization: Add the required volume of DMSO to the compound in a sterile conical tube. Ensure the final DMSO concentration in the formulation does not exceed 10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may aid dissolution.[7]

  • Addition of Co-solvents: Sequentially add PEG400 (e.g., to 40% of final volume) and Tween-80 (e.g., to 5% of final volume), vortexing after each addition to ensure homogeneity.[7]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear, homogenous solution is obtained.

  • Administration: Gently restrain the animal. Measure the correct volume based on the animal's body weight. Insert the gavage needle over the tongue into the esophagus and deliver the dose smoothly. Monitor the animal briefly for any signs of distress.

Protocol 2: Preparation and Administration for Intravenous Injection (IV)

This protocol outlines the preparation of a formulation suitable for intravenous administration, which requires sterile and clear solutions.[7]

Materials:

  • Pyrazole compound

  • DMSO

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other solubilizing excipient

  • Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a high-concentration stock.

  • Cyclodextrin Complexation: In a separate sterile vial, prepare a solution of HP-β-CD (e.g., 20-40% w/v) in the aqueous vehicle (saline or D5W). The optimal concentration depends on the specific compound.

  • Final Dilution: Slowly add the DMSO stock solution to the vortexing aqueous HP-β-CD solution. The final concentration of DMSO should be minimized (<5%).

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical to remove any potential particulates or microorganisms.

  • Administration: Warm the animal (e.g., with a heat lamp) to dilate the tail veins. Place the animal in a restraint device. Swab the tail with alcohol. Insert a small-gauge needle (e.g., 27-30G) into a lateral tail vein and inject the dose slowly (e.g., over 30-60 seconds). A typical injection volume for mice is 5-10 mL/kg.

Part 5: Pharmacokinetic and Toxicological Considerations

Pharmacokinetics (PK)

Understanding a compound's PK profile—its absorption, distribution, metabolism, and excretion (ADME)—is vital. For pyrazoles like Celecoxib, dissolution can be the rate-limiting step for absorption from a solid form.[10] Studies in dogs have shown that administering Celecoxib in a solution results in higher bioavailability compared to a capsule (64-88% vs. 22-40%).[10] Food can also significantly impact absorption, increasing the systemic exposure of Celecoxib in dogs by 3- to 5-fold, a factor that must be controlled for in experimental design.[10]

Toxicology

The safety profile of the pyrazole compound must be established. Target organs for toxicity with some pyrazole derivatives have included the bone marrow, lymphoid tissue, and gastrointestinal tract.[12] Chronic toxicity studies are also important; for instance, some pyrazolone compounds can form carcinogenic nitrosamines under certain conditions.[20] Acute toxicity tests can reveal a compound's general safety; for example, the pyrazole derivative LQFM 021 was found to be "practically nontoxic" in acute tests.[21]

Experimental Workflow for an In Vivo Efficacy Study

The following diagram outlines the key steps in a typical preclinical efficacy study involving a pyrazole compound.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Post-Study Analysis A Formulation Development & Stability Testing B Acute Toxicity / MTD Study (Dose Range Finding) A->B A->B C Animal Acclimation & Randomization into Groups (Vehicle, Drug, Positive Control) B->C B->C D Disease Model Induction (e.g., Carrageenan, LPS, Tumor Xenograft) C->D C->D E Compound Administration (Defined Dose, Route, Schedule) D->E D->E F Monitor Animal Health & Measure Efficacy Endpoints (e.g., Paw Volume, Tumor Size) E->F E->F G Terminal Sample Collection (Blood, Tissues) F->G F->G H Pharmacokinetic Analysis (Drug Concentration) G->H G->H I Pharmacodynamic Analysis (Biomarkers, Histology) G->I G->I J Statistical Analysis & Interpretation of Results H->J H->J I->J I->J

Caption: Workflow for a typical in vivo efficacy study from preparation to analysis.

Conclusion

The in vivo evaluation of pyrazole compounds is a complex but critical process in drug discovery. A methodical approach to formulation, dose selection, and administration is essential for generating reliable and reproducible data. By understanding the physicochemical properties of the compound and the underlying biological rationale for the experimental design, researchers can successfully navigate the challenges of preclinical animal studies. This guide provides the foundational protocols and key considerations to ensure that promising pyrazole derivatives are advanced effectively through the drug development pipeline.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. BenchChem Technical Support.
  • Barros, F. W., et al. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed.
  • Pfizer. (n.d.). Celecoxib Capsules. Pfizer.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • MDPI. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Al-Azab, F., et al. (n.d.).
  • FDA. (n.d.). NDA 20-998 Celecoxib (Celebrex).
  • Patel, R. (2012).
  • BenchChem. (n.d.). Unraveling the Role of Cyclooxygenase-1: A Comparative Analysis of SC-560 and Genetic Knockout Models. BenchChem.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Kramer, M. (1980).
  • de F. Alves, M., et al. (2020). Design, synthesis and pharmacological assessment of new pyrazole compounds.
  • Future Medicinal Chemistry. (2022). Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. Taylor & Francis.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Al-Jassas, F. (n.d.). Radiological Evaluation of the effects of varied doses of Celecoxib on fracture healing in dogs.
  • EXCLI Journal. (2016). DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVA. EXCLI Journal.
  • MedchemExpress.com. (n.d.). SC-560 | COX-1 Inhibitor. MedchemExpress.com.
  • Paulson, S. K., et al. (2001). Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption. PubMed.
  • Brzozowski, T., et al. (n.d.). INTERACTION BETWEEN SELECTIVE CYCLOOXYGENASE INHIBITORS AND CAPSAICIN-SENSITIVE AFFERENT SENSORY NERVES IN PATHOGENESIS OF STRES. Journal of Physiology and Pharmacology.
  • El-Kadi, A. (n.d.).
  • Henry, M. C., et al. (n.d.). Preclinical toxicologic study of 2,3-dihydro-1H-imidazo[1,2-b] pyrazole (IMPY) in mice, dogs, and monkeys. PubMed.
  • Gross, G., et al. (n.d.).
  • EPJ Web of Conferences. (2026).
  • PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.

Sources

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in Fragment-Based Drug Discovery

For: Researchers, scientists, and drug development professionals.

A Guide to Leveraging 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine for Novel Hit Identification

Authored by: Your Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics.[1][2][3] Unlike high-throughput screening (HTS), which relies on large libraries of complex molecules, FBDD screens low molecular weight compounds ("fragments") to identify weak but highly efficient binders.[3][4] These initial hits serve as foundational building blocks for rational, structure-guided evolution into potent lead compounds.[][6][7] This guide provides a detailed technical overview and practical protocols for the application of a promising fragment, 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , in an FBDD campaign. We will explore the strategic rationale for its inclusion in a fragment library, present step-by-step screening protocols using key biophysical techniques, and outline the subsequent steps for hit validation and evolution.

The Strategic Value of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a Fragment

The selection of fragments is a critical first step in any FBDD program.[8] A well-designed fragment should not only adhere to physicochemical guidelines, such as the "Rule of Three," but also possess structural features that offer versatile interaction capabilities and clear vectors for synthetic elaboration.[8][9] 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is an exemplary fragment that fulfills these criteria.

Physicochemical Profile and 'Rule of Three' Compliance

The "Rule of Three" provides a general guideline for fragment-like chemical space: Molecular Weight (MW) < 300 Da, cLogP < 3, Hydrogen Bond Donors (HBD) < 3, Hydrogen Bond Acceptors (HBA) < 3, and Rotatable Bonds < 3.[8][9] Let's analyze our fragment against these benchmarks.

PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₇H₁₁N₃ON/A[10]
Molecular Weight 153.18 DaYes (< 300)[10]
cLogP 0.4267Yes (< 3)[10]
Hydrogen Bond Acceptors 4No (> 3)[10]
Hydrogen Bond Donors 1Yes (< 3)[10]
Rotatable Bonds 1Yes (< 3)[10]
Topological Polar Surface Area (TPSA) 53.07 ŲN/A[10]

While the fragment slightly exceeds the HBA count, its other properties align perfectly with the "Rule of Three," making it an excellent candidate. Its low molecular weight and high polarity (indicated by TPSA and LogP) suggest good aqueous solubility, a crucial attribute for reliable biophysical screening.

The Power of Privileged Scaffolds: Pyrazole and Oxolane

The true strength of this fragment lies in its constituent parts: a pyrazole core and an oxolane (tetrahydrofuran) tail.

  • Pyrazole Core: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry.[11][12] This five-membered heterocycle, with two adjacent nitrogen atoms, is found in numerous FDA-approved drugs.[11][12][13] Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, engage in hydrophobic interactions, and serve as a stable, synthetically tractable core.[14] The 4-amino substitution provides a key interaction point and a potential vector for synthetic growth.

  • Oxolane (Tetrahydrofuran) Moiety: The oxolane ring is another feature frequently found in natural products and pharmaceuticals.[15][16] As a cyclic ether, it can improve solubility and act as a hydrogen bond acceptor.[16] Crucially, replacing linear alkyl chains or peptide bonds with a tetrahydrofuran ring can enhance metabolic stability and bioavailability by preventing protease degradation.[16][17] The ethyl linker provides flexibility, allowing the oxolane to probe different regions of a binding pocket. The three-dimensional nature of the oxolane ring also introduces valuable structural complexity compared to flat aromatic fragments.[18]

G Fragment 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine Pyrazole Pyrazole Core (Privileged Scaffold) Fragment->Pyrazole contains Oxolane Oxolane (THF) Tail (3D Scaffold) Fragment->Oxolane contains Properties Favorable Properties Pyrazole->Properties confers Oxolane->Properties confers HBD_A H-Bond Donor/Acceptor Properties->HBD_A Solubility Solubility / Metabolic Stability Properties->Solubility Vectors Growth Vectors Properties->Vectors

Caption: Key components and resulting properties of the title fragment.

Primary Screening Protocols

The goal of primary screening is to identify fragments from a library that bind to the target protein. Because fragments are weak binders (typically with affinities in the high micromolar to millimolar range), highly sensitive biophysical techniques are required.[1] We will detail protocols for Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR, two of the most robust methods for fragment screening.[1][19]

Protocol 1: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for detecting the binding of small fragments to an immobilized protein target.[20][21][22]

Objective: To identify fragments that bind to the target protein and provide an initial estimate of their binding affinity.

Materials:

  • SPR instrument (e.g., Biacore series)

  • Sensor Chip (CM5 is common for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (>95% purity)

  • Fragment library including 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, dissolved in 100% DMSO.

  • Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM Acetate buffer, pH 4.5) over a flow cell to reach a target immobilization level (e.g., 8,000-12,000 Response Units, RU).

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[21]

  • Fragment Screening (Single Concentration):

    • Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%). Causality: Mismatched DMSO concentrations are a major source of false positives due to refractive index differences.[20][21]

    • Inject each fragment solution over the target and reference flow cells (e.g., 30-second contact time, 30 µL/min flow rate).

    • Follow with a 60-second dissociation phase using running buffer.

    • Inject the regeneration solution if necessary to return the signal to baseline.

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis & Hit Identification:

    • Process the raw data by subtracting the reference flow cell signal and the average of the blank injections.

    • A binding response (RU) is measured at steady state for each fragment.

    • A pre-defined RU threshold is used to identify initial hits. This threshold can be calculated based on the theoretical maximum response (Rmax) and the expected affinity range for fragments.[20][21]

    • Calculate Ligand Efficiency (LE) for each hit: LE = (−RTlnKd)/N, where R is the gas constant, T is temperature, Kd is the dissociation constant, and N is the number of heavy atoms. For a primary screen, an estimated Kd can be derived from the RU value.[21] Hits with high LE are prioritized.

Caption: Workflow for a primary fragment screen using SPR.

Protocol 2: Saturation Transfer Difference (STD) NMR Screening

STD-NMR is a powerful ligand-observed NMR technique that identifies binders by detecting the transfer of magnetic saturation from a protein to a bound ligand.[23][24][25] It is highly sensitive to weak interactions and provides information on which part of the fragment is in closest contact with the protein.[26]

Objective: To identify binding fragments from a cocktail and gain initial structural insights into the binding epitope.

Materials:

  • NMR spectrometer (≥500 MHz) with a cryoprobe.

  • Target protein solution in a deuterated buffer (e.g., 20 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4).

  • Fragment cocktails (5-10 fragments per cocktail) in the same deuterated buffer. 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine should be included.

Methodology:

  • Sample Preparation:

    • Prepare a protein stock solution (e.g., 10-50 µM).

    • Prepare fragment cocktails where each fragment is at a final concentration of 100-200 µM. The final protein-to-ligand molar ratio should be low (e.g., 1:100).[23]

    • Prepare a control sample containing only the fragment cocktail (no protein) to confirm ligand resonances.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton spectrum of the fragment cocktail to serve as a reference.

    • For the protein-fragment sample, acquire the STD-NMR experiment. This involves two separate acquisitions that are subtracted from each other.

      • On-resonance spectrum: Selectively saturate a region of the protein's spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons or 7.5 ppm for aromatic protons).[25]

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.[25]

    • The difference between the off- and on-resonance spectra yields the STD spectrum, which shows signals only from binding ligands.[25]

  • Data Analysis & Hit Identification:

    • Process the spectra. Fragments whose signals appear in the final difference spectrum are identified as binders.

    • The intensity of the STD signals for different protons on the fragment can be used to create an "epitope map." Protons with the largest STD amplification factor are in closest proximity to the protein surface.

    • For 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, comparing the STD signals from the pyrazole protons versus the oxolane protons can indicate the orientation of the fragment in the binding pocket.

Hit Validation and Characterization

Hits from a primary screen must be rigorously validated to eliminate false positives and to accurately characterize their binding.[1]

Orthogonal Confirmation

A key principle of hit validation is the use of an orthogonal method. If SPR was the primary screen, NMR (or another technique like a thermal shift assay) should be used for confirmation, and vice versa.[1][27] This ensures the observed binding is not an artifact of a specific technology.

Dose-Response and Affinity Determination

Once a hit is confirmed, its binding affinity (dissociation constant, KD) must be accurately determined.

  • Using SPR: A full kinetic or affinity analysis is performed. The fragment is injected over the immobilized protein at a range of concentrations (e.g., from 0.1 x KD to 10 x KD). The resulting binding responses at equilibrium are plotted against concentration and fitted to a steady-state affinity model to determine the KD.[28]

  • Hypothetical SPR Data for 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine:

Fragment Concentration (µM)Response (RU)
105.2
3014.8
10035.1
30060.3
90075.8
Calculated KD 150 µM

Structural Biology for Fragment Evolution

The ultimate goal of FBDD is structure-based drug design.[4] Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the most powerful way to guide the next steps.[4][29][30][31]

Protocol 3: X-Ray Co-crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystal Soaking or Co-crystallization:

    • Soaking: Grow apo-protein crystals under established conditions. Prepare a soaking solution containing the fragment (e.g., 1-10 mM) in the crystal mother liquor. Transfer the apo-crystals into this solution and allow them to soak for a period ranging from minutes to hours. Causality: Soaking is often faster but depends on the crystal lattice being porous enough for the fragment to diffuse in without disrupting the crystal.[4]

    • Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials. This can be necessary if fragment binding induces a conformational change that is incompatible with the apo-crystal form.[4]

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps to confirm the presence and orientation of the bound fragment.

From Fragment to Lead: The Path Forward

With a validated hit and a crystal structure in hand, the fragment can be optimized into a more potent lead compound. This process, known as fragment-to-lead (F2L), involves synthetically modifying the fragment to improve its interactions with the target.[][6][7]

There are three primary strategies for fragment evolution:[][6][32][33]

  • Fragment Growing: Synthetic chemistry is used to add functional groups to the fragment, extending it into adjacent, unoccupied pockets of the binding site to form new, favorable interactions.[8][33] For our fragment, the amino group on the pyrazole or positions on the oxolane ring could serve as "growth vectors."[8]

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be joined with a chemical linker to create a single, high-affinity molecule.[6][33]

  • Fragment Merging: If two fragments are found to bind in overlapping positions, their key binding features can be combined into a single, novel chemical entity.[][6]

F2L Hit Validated Fragment Hit (e.g., K_D = 150 µM) Structure Co-crystal Structure Hit->Structure enables Growing Fragment Growing Structure->Growing Linking Fragment Linking Structure->Linking Merging Fragment Merging Structure->Merging Lead Potent Lead Compound (e.g., K_D < 1 µM) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for evolving a fragment hit into a lead compound.

Conclusion

1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine represents a high-quality starting point for a fragment-based drug discovery campaign. Its adherence to fragment-like properties, combined with the proven utility of its pyrazole and oxolane scaffolds, makes it a valuable asset for screening libraries. By employing sensitive biophysical techniques like SPR and STD-NMR for screening and validation, followed by structure-based design using X-ray crystallography, researchers can effectively leverage this and similar fragments to discover novel and potent lead compounds for challenging therapeutic targets.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Concepts and Core Principles of Fragment-Based Drug Design. PMC. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Saturation transfer difference NMR for fragment screening. PubMed. Available at: [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. PMC. Available at: [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Fragment-to-Lead. Creative Biostructure Drug Discovery. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT. Available at: [Link]

  • The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Longdom Publishing. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. Available at: [Link]

  • SPR-based Fragment Screening: Advantages and Applications. Bentham Science. Available at: [Link]

  • Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]

  • Fragment screening by SPR/NMR. The Japanese Society for Process Chemistry. Available at: [Link]

  • Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at: [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2023. VU Research Portal. Available at: [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. Available at: [Link]

  • Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. Frontiers. Available at: [Link]

  • Drug Discovery Using X-Ray Crystallography. Hilaris Publisher. Available at: [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Tetrahydrofuran. Wikipedia. Available at: [Link]

  • Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Available at: [Link]

  • Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Sci-Hub. Available at: [Link]

  • oxolane. ChemBK. Available at: [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. PubMed. Available at: [Link]

  • From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. Available at: [Link]

  • 1-(oxan-2-yl)-1H-pyrazol-4-amine. PubChem. Available at: [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. PMC. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly low yields, during the synthesis of this valuable pyrazole intermediate. Our goal is to provide in-depth, field-proven insights and actionable protocols to help you diagnose and resolve common synthetic hurdles.

Overview of the Synthetic Strategy

The most reliable and frequently employed route to 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine involves a two-step sequence starting from commercially available 4-nitropyrazole. This strategy is favored due to the robust nature of the reactions and the ability to control selectivity.

  • N-Alkylation: Regioselective alkylation of the N1 position of 4-nitropyrazole with a suitable 2-(oxolan-3-yl)ethyl electrophile.

  • Nitro Group Reduction: Subsequent reduction of the 4-nitro group to the target 4-amino group.

This approach circumvents issues associated with direct alkylation of 4-aminopyrazole, where the exocyclic amine can compete as a nucleophile, leading to complex product mixtures.

Synthetic_Pathway Start 4-Nitropyrazole + 2-(Oxolan-3-yl)ethyl tosylate Intermediate 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-nitropyrazole Start->Intermediate Step 1: N-Alkylation (e.g., K2CO3, DMF) Product 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine Intermediate->Product Step 2: Nitro Reduction (e.g., H2, Pd/C, EtOH)

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 4-nitropyrazole followed by reduction the preferred synthetic route?

A: This strategy offers superior control and predictability. The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring toward electrophilic attack but activates the N-H protons for deprotonation. More importantly, attempting to alkylate 4-aminopyrazole directly would likely result in competitive N-alkylation at the exocyclic amino group, leading to a mixture of hard-to-separate byproducts. The two-step route isolates these challenges: first addressing regioselective ring alkylation and then performing a clean, high-yielding reduction.

Q2: What are the most critical parameters for achieving high regioselectivity in the N-alkylation step?

A: The formation of N1 versus N2 regioisomers is a classic challenge in pyrazole chemistry.[1][2] Regioselectivity is governed by a combination of steric and electronic factors, which can be manipulated through careful selection of the base and solvent.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position (adjacent to the C3 substituent). While 4-nitropyrazole is unsubstituted at C3 and C5, the incoming bulky 2-(Oxolan-3-yl)ethyl group will preferentially attack the more accessible nitrogen.

  • Base and Counterion: The choice of base is critical. Strong, non-nucleophilic bases that generate a "free" pyrazole anion (e.g., NaH in DMF) can sometimes lead to mixtures, as the anion exists in equilibrium. In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, Acetonitrile) often provide excellent N1 selectivity.[2] The larger potassium cation may coordinate with the nitro group, directing the alkylating agent to the distal N1 position.

Q3: My final product, the aminopyrazole, appears to be degrading upon storage or during purification. What is causing this?

A: Aryl and heteroaryl amines, including 4-aminopyrazoles, are susceptible to air oxidation, which can lead to the formation of colored impurities. This degradation is often catalyzed by light and trace metals. To ensure stability:

  • Work-up: After reduction, work up the reaction under an inert atmosphere (Nitrogen or Argon) if possible.

  • Purification: When performing column chromatography, consider de-gassing your solvents. Sometimes, adding a small amount of a mild base like triethylamine (~0.1-0.5%) to the eluent can prevent the amine from sticking to the acidic silica gel and minimize on-column degradation.

  • Storage: Store the final product as a salt (e.g., hydrochloride salt) if the free base is unstable. If the free base is required, store it under an inert atmosphere, protected from light, and at low temperatures.

Troubleshooting Guide: Step 1 - N-Alkylation of 4-Nitropyrazole

Problem: Low or No Conversion of 4-Nitropyrazole
Potential Cause Expert Analysis & Recommended Solution
Ineffective Base The pKa of the pyrazole N-H is ~14. The base must be strong enough for efficient deprotonation. If using K₂CO₃ or Cs₂CO₃, ensure it is anhydrous and finely powdered to maximize surface area. For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but this may negatively impact regioselectivity. Action: Dry your base (e.g., K₂CO₃) in an oven at >120°C before use. Consider switching to Cesium Carbonate (Cs₂CO₃), which is more soluble and often more effective.
Poor Leaving Group The success of the Sₙ2 reaction depends on the quality of the leaving group on the oxolane electrophile. The typical order of reactivity is I > OTs > OMs > Br > Cl. Action: If using an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). If starting from the alcohol, ensure the tosylation or mesylation reaction to form the electrophile went to completion.
Low Reaction Temperature While room temperature is often sufficient, some Sₙ2 reactions require thermal energy to overcome the activation barrier. Action: If no conversion is observed after several hours, gradually heat the reaction mixture to 50-80°C and monitor by TLC or LC-MS.
Problem: Formation of an Undesired Regioisomer (N2-Alkylation)

This is the most common cause of low yield of the desired intermediate. The goal is to maximize the formation of the N1-alkylated product over the N2 isomer.

Regioisomer_Formation cluster_0 Reaction Conditions Conditions1 Condition A: K2CO3, DMF, 60°C Conditions2 Condition B: NaH, THF, 0°C to RT Pyrazole 4-Nitropyrazole Anion N1_Product N1-Alkylated Product (Desired, Thermodynamic) Pyrazole->N1_Product Major Pathway N2_Product N2-Alkylated Product (Isomer, Kinetic) Pyrazole->N2_Product Minor Pathway

Caption: Controlling N1 vs. N2 alkylation regioselectivity.

Parameter Guidance for Maximizing N1 Selectivity
Solvent Polar aprotic solvents like DMF or acetonitrile are generally preferred. They effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazole anion.
Base As discussed in the FAQs, potassium or cesium carbonate are excellent choices. They are heterogeneous, and the reaction occurs on the surface of the solid, which often favors the thermodynamically more stable N1 product.[2]
Temperature Higher temperatures (e.g., 60-80°C) tend to favor the formation of the more thermodynamically stable N1 isomer. Kinetic control (low temperatures) might favor the N2 isomer in some systems.
Alternative Method For challenging cases, a Mitsunobu reaction using the corresponding 2-(oxolan-3-yl)ethanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) can provide very high N1 selectivity.[3] This method avoids pre-forming the pyrazole anion and often proceeds under milder conditions.

Troubleshooting Guide: Step 2 - Nitro Group Reduction

Problem: Incomplete Reduction or Stalled Reaction
Potential Cause Expert Analysis & Recommended Solution
Catalyst Inactivity Palladium on carbon (Pd/C) is the standard catalyst. Its activity can be compromised by age, improper storage, or poisoning by impurities carried over from the previous step (e.g., sulfur-containing compounds, residual iodide). Action: Use a fresh batch of catalyst. Ensure the intermediate is sufficiently pure. A standard catalyst loading is 5-10 mol% (by weight of Pd). For difficult reductions, a Pearlman's catalyst (Pd(OH)₂/C) can be more effective and resistant to poisoning.
Insufficient Hydrogen The reaction requires a stoichiometric amount of hydrogen gas. Action: Ensure the reaction vessel is properly sealed and purged of air. A balloon of hydrogen is often sufficient for small-scale reactions, but for larger scales or slow reactions, a hydrogenation apparatus that maintains positive pressure (e.g., Parr shaker) is recommended (typically 40-50 psi).
Solvent Choice The solvent must dissolve the starting material and not interfere with the catalyst. Action: Alcohols like ethanol or methanol are ideal. Ethyl acetate is also a good choice. Ensure the solvent is of sufficient purity.
Chemical Reduction Issues If using a chemical reductant like tin(II) chloride (SnCl₂) or iron in acetic acid, stoichiometry is key.[4] Action: Ensure you are using a sufficient excess of the reducing metal (typically 3-5 equivalents). The work-up for these reactions can be challenging due to the formation of metal salts; follow established literature procedures carefully to isolate the product.

Key Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 4-Nitropyrazole

This protocol is optimized for high N1-selectivity.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-nitropyrazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dimethylformamide (DMF, approx. 0.2 M).

  • Reagent Addition: Add 2-(oxolan-3-yl)ethyl tosylate (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired N1 isomer from any N2 isomer and unreacted starting materials.

Protocol 2: Catalytic Hydrogenation of the Nitro-Intermediate

This protocol uses standard, safe, and high-yielding hydrogenation conditions.

  • Setup: In a suitable hydrogenation vessel (e.g., a thick-walled flask or a Parr bottle), dissolve the purified 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-nitropyrazole (1.0 eq) in ethanol or methanol (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas or connect the vessel to a hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen three times to ensure an inert atmosphere. Stir the suspension vigorously under a positive pressure of hydrogen (1 atm or up to 50 psi).

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates completion, typically within 2-6 hours.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent (ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, which can be used as is or further purified by chromatography if necessary.

Troubleshooting Decision Workflow

Troubleshooting_Workflow Start Low Final Yield Check_Intermediate Was the yield of the N-alkylated intermediate low? Start->Check_Intermediate Check_Reduction Was the yield of the nitro reduction step low? Start->Check_Reduction Analyze_Purity Analyze purity of intermediate by NMR/LC-MS Check_Intermediate->Analyze_Purity Reduction_SM_Issue Did the reduction go to completion? Check_Reduction->Reduction_SM_Issue Purification_Loss Significant loss during purification? Check_Reduction->Purification_Loss Isomer_Issue Is a regioisomer present? Analyze_Purity->Isomer_Issue SM_Issue Was starting material consumed? Analyze_Purity->SM_Issue Fix_Alkylation Optimize Alkylation: - Change Base/Solvent - Increase Temperature - Consider Mitsunobu Isomer_Issue->Fix_Alkylation Yes Fix_Conversion Troubleshoot Alkylation Conversion: - Check leaving group - Use stronger base - Add NaI catalyst SM_Issue->Fix_Conversion No Fix_Reduction Optimize Reduction: - Use fresh catalyst - Increase H2 pressure - Check for poisons Reduction_SM_Issue->Fix_Reduction No Fix_Purification Optimize Purification: - Add Et3N to eluent - Consider salt formation - Check for product volatility Purification_Loss->Fix_Purification Yes

Caption: A logical workflow for diagnosing yield loss.

References

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.

Sources

Technical Support Center: Purification of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1311369-72-8). This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of this polar, basic heterocyclic compound. The inherent chemical properties of this molecule—namely the basic primary amine and the polar oxolane moiety—present specific obstacles that standard purification strategies may fail to overcome. This guide is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine that make its purification challenging?

A1: The purification challenges stem from a combination of three key features:

  • High Polarity: The presence of the pyrazole ring, the primary amine, and the oxolane (tetrahydrofuran) ether group results in a high topological polar surface area (TPSA of ~53 Ų) and a low calculated LogP (~0.43).[1] This makes the compound highly soluble in polar solvents but poorly soluble in non-polar solvents typically used to precipitate impurities.

  • Basicity: The 4-amino group is a Brønsted base. This functionality leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, a common stationary phase for chromatography. This interaction is the primary cause of issues like severe peak tailing, low recovery, and even on-column degradation.[2]

  • Physical Form: The compound is often isolated as a liquid or a low-melting solid, making traditional recrystallization from a single solvent system difficult.[3] It has a tendency to "oil out" of solution rather than form well-defined crystals.

Q2: How can I accurately assess the purity of my crude or purified material?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining the purity of polar compounds. A C18 column with a water/acetonitrile mobile phase, typically containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), provides excellent resolution of the main compound from its impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule and identifying any residual solvents or structurally similar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which can provide clues about their origin (e.g., unreacted starting materials, dimers, or byproducts).

Q3: What are the recommended storage conditions for this compound?

A3: Due to the primary amine, the compound can be sensitive to air (oxidation) and atmospheric CO₂. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated (2-8°C) to minimize degradation over time.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification workflows.

Chromatography Issues

Q4: My compound is streaking severely and showing a broad "tail" on my silica gel column. What is happening and how do I fix it?

A4: This is the most common issue and is a direct result of the acid-base interaction between your basic amine and the acidic silica gel. The amine protonates on the silica surface, binding strongly and eluting slowly and unevenly.

Root Cause Analysis and Solutions:

  • Passivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing, volatile base to your mobile phase.

    • Recommended Action: Add 0.5-1% triethylamine (TEA) or 2-propanamine to your entire mobile phase system (e.g., dichloromethane/methanol or ethyl acetate/heptane). It is critical to pre-equilibrate the column with the base-modified mobile phase before loading your sample. This ensures the silica is fully passivated.[2]

  • Use an Alternative Stationary Phase: If tailing persists, move away from standard silica gel.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels the amine analyte and prevents strong binding.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an effective alternative for purifying basic compounds, though it may offer different selectivity than silica.

Q5: I have very low recovery of my product from a standard silica column. Is it lost?

A5: It is likely not lost but irreversibly bound to the silica gel. The strong acid-base interaction can be so significant that even highly polar mobile phases (like 100% methanol) may not be sufficient to elute the compound completely. In some cases, the compound may degrade on the acidic surface.

Recommended Action:

  • Avoid Standard Silica: For this compound, it is best to avoid using unmodified silica gel without a basic additive from the outset.

  • Attempt a Column "Strip": If you have already run the column, you can try to recover the bound material by flushing the column with a highly polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol. Note: This will often co-elute other bound species and should be considered a salvage operation, not a purification step. The collected fractions will require further purification.

Q6: I can't resolve my product from a highly polar impurity using normal-phase chromatography. What should I do?

A6: When impurities have similar polarity to your product, separation on silica (even with modifiers) becomes difficult. This is an ideal scenario to switch to an orthogonal separation technique like reversed-phase chromatography, which separates compounds based on hydrophobicity rather than polarity.

Recommended Action:

  • Switch to Reversed-Phase (C18) Flash Chromatography: Since your compound is polar, it will elute early from a C18 column using a water/acetonitrile or water/methanol mobile phase. Hydrophobic impurities will be retained more strongly, allowing for an effective separation. Adding a modifier like 0.1% formic acid can improve peak shape by ensuring consistent protonation of the amine.[4][5]

Data Presentation: Recommended Chromatography Starting Conditions
ParameterMethod A: Modified Normal-Phase Method B: Reversed-Phase Rationale & Comments
Stationary Phase Silica GelC18-Functionalized SilicaC18 is preferred for polar compounds and avoids the strong acid-base interactions seen with silica.[2][5]
Mobile Phase A Heptane or Dichloromethane (DCM)Deionized Water + 0.1% Formic Acid (FA)FA is a volatile modifier that improves peak shape by protonating the amine, leading to consistent interaction with the stationary phase.[4]
Mobile Phase B Ethyl Acetate (EtOAc) or Methanol (MeOH)Acetonitrile (ACN) or MeOH + 0.1% FAACN often provides sharper peaks than MeOH.
Additive 0.5-1% Triethylamine (TEA) None required beyond the acid modifier.CRITICAL: TEA passivates acidic silica sites, preventing tailing and improving recovery.[2]
Typical Gradient 0-100% B over 10-15 column volumes5-95% B over 10-15 column volumesA shallow gradient is often necessary to resolve closely eluting impurities.
Elution Order Less polar compounds firstMore polar compounds firstYour target compound will elute early in a reversed-phase system.
Isolation & Crystallization Issues

Q7: My compound "oiled out" during my attempt at recrystallization. How can I induce crystallization?

A7: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. This is common for compounds that are liquids at room temperature or have low melting points.

Troubleshooting Steps:

  • Slow Cooling: Do not crash-cool the solution. Allow it to cool to room temperature slowly, then gradually cool further in an ice bath or refrigerator. Rapid cooling promotes oil formation.[6]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

  • Change the Solvent System: The initial solvent may be too good. Use a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (e.g., methanol, ethyl acetate) and slowly add a "poor" anti-solvent (e.g., heptane, diethyl ether) dropwise until the solution becomes faintly turbid. Then, warm slightly to clarify and cool slowly.[6]

Q8: My final product is a persistent oil. How can I convert it into a stable, easy-to-handle solid?

A8: The most robust method for converting a basic, oily compound into a solid is through salt formation. By reacting the amine with an acid, you form an ionic salt, which typically has a much higher melting point and a more ordered crystal lattice, making it easier to crystallize and handle.

Recommended Action: Form a Salt

  • Hydrochloride (HCl) Salt: Dissolve the purified oil in a minimal amount of a suitable solvent like isopropanol, methanol, or diethyl ether. Add a solution of HCl in diethyl ether or isopropanol dropwise while stirring. The salt will often precipitate directly from the solution.

  • Other Salts: Depending on downstream requirements, other acids like tartaric acid or citric acid can be used to form crystalline salts.

Section 3: Protocols & Methodologies

Protocol 1: Purity Analysis by RP-HPLC

This protocol provides a standard method for assessing the purity of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Instrumentation & Materials:

  • HPLC system with UV detector, autosampler, and column oven.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: ~1 mg/mL solution in 50:50 Water:Acetonitrile.

Procedure:

  • Set the column temperature to 30°C.

  • Equilibrate the column with 5% Mobile Phase B for at least 10 minutes.

  • Set the detector wavelength to 254 nm (or an empirically determined λmax).

  • Inject 10 µL of the sample.

  • Run the following gradient at a flow rate of 1.0 mL/min:

    • 0-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: Hold at 5% B (re-equilibration)

  • Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Salt Formation for Solidification

This protocol describes the formation of a hydrochloride salt to convert the oily free base into a crystalline solid.

Procedure:

  • Purify the free base using an appropriate chromatographic method (e.g., reversed-phase flash chromatography). Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oil.

  • Dissolve the oil (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol (IPA).

  • While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (1.05 eq) dropwise.

  • Observe for the formation of a precipitate. If no solid forms immediately, continue stirring for 30 minutes. You may need to scratch the flask or cool the mixture in an ice bath.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove any excess acid or surface impurities.

  • Dry the solid under high vacuum to obtain the stable hydrochloride salt.

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Purification Strategy

This decision tree guides the user through the process of choosing a purification method based on the characteristics of the crude product.

Purification_Workflow cluster_solid Solid Crude cluster_oil Oily Crude / Failed Recrystallization start Crude Product (1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine) assess Initial Assessment: Solid or Oil? start->assess solid_recrys Attempt Recrystallization (e.g., EtOAc/Heptane) assess->solid_recrys Solid chrom_choice Choose Chromatography assess->chrom_choice Oil solid_success Pure Crystals Obtained solid_recrys->solid_success Success solid_fail Fails or Oils Out solid_recrys->solid_fail Failure solid_fail->chrom_choice rp_chrom Reversed-Phase (C18) (Recommended) chrom_choice->rp_chrom High Polarity np_chrom Normal-Phase (Silica) (Use with caution) chrom_choice->np_chrom Alternative final_product Purified Product rp_chrom->final_product np_mod Add 1% TEA to Mobile Phase np_chrom->np_mod np_mod->final_product salt Consider Salt Formation for Long-Term Stability final_product->salt

Caption: A decision tree for selecting a purification strategy.

Diagram 2: Amine Interaction with Silica Gel Surface

This diagram illustrates the mechanism of peak tailing on silica gel and the corrective action of using a basic modifier.

Silica_Interaction cluster_0 A) Unmodified Silica Gel cluster_1 B) Silica Gel with Triethylamine (TEA) Modifier silica_surface amine Pyrazol-4-amine (R-NH2) bound_amine Protonated Amine (R-NH3+) amine->bound_amine Strong Acid-Base Interaction bound_amine->silica_surface Binds to Si-OH result1 Result: Severe Peak Tailing & Low Recovery silica_surface2 tea Triethylamine (TEA) tea->silica_surface2 Passivates Si-OH sites amine2 Pyrazol-4-amine (R-NH2) amine2->silica_surface2 Weak Interaction, Elutes Symmetrically result2 Result: Symmetrical Peak & High Recovery

Caption: Mechanism of amine tailing on silica and its prevention.

References

  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Titi, A., et al. (2020).
  • HELDA. (n.d.).
  • S. Fun, H., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2389-2400. [Link]

  • Bryan Research & Engineering, LLC. (1984).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Biotage. (2023).
  • ChemScene. (n.d.). 1-(Oxolan-3-yl)-1H-pyrazol-4-amine.
  • MilliporeSigma. (n.d.). 1-(oxolan-3-yl)-1H-pyrazol-4-amine.
  • BenchChem. (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

Sources

Optimizing the reaction conditions for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Pyrazoles represent a privileged scaffold in medicinal chemistry, but their synthesis—particularly via the Knorr condensation or multicomponent reactions (MCRs)—frequently presents challenges in regioselectivity, yield, and environmental impact.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic procedural steps. Here, we analyze the thermodynamic and kinetic causalities behind experimental failures and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Synthesis Route Decision Matrix

Before troubleshooting, it is critical to select the correct synthetic logic based on your target scaffold. The decision tree below outlines the optimal pathways for pyrazole synthesis.

PyrazoleWorkflow Start Identify Pyrazole Target Route1 Knorr Condensation (1,3-Diketone + Hydrazine) Start->Route1 Route2 Multicomponent Reaction (MCR) Start->Route2 Regio Regioselectivity Required? Route1->Regio Green Green Aqueous Conditions (Nanocatalysts / Surfactants) Route2->Green Optimize Yield Solvent Use Fluorinated Solvents (e.g., TFE) Regio->Solvent Yes Standard Standard Conditions (EtOH, Reflux) Regio->Standard No

Decision tree for selecting and optimizing pyrazole synthesis routes.

Troubleshooting & FAQs

Issue 1: Poor Regioselectivity in Knorr Condensations

Q: Why do I get an inseparable mixture of regioisomers when reacting unsymmetrical 1,3-diketones with substituted hydrazines? A: This is the most common pitfall in pyrazole synthesis. The causality lies in the competitive electrophilicity of the two carbonyl carbons and the dual nucleophilicity of the substituted hydrazine (the terminal -NH₂ vs. the internal -NHR). If the electrophilic difference between the two carbonyls is marginal, the initial nucleophilic attack occurs randomly at both sites. This generates two distinct hydrazone intermediates that irreversibly cyclize into a mixture of 1,3,5- and 1,3,4-trisubstituted pyrazoles.

Q: How can I rationally control this regioselectivity without changing my starting materials? A: You must alter the transition state energy landscape using solvent effects. Switching from traditional polar protic solvents (like ethanol) to fluorinated alcohols (such as 2,2,2-trifluoroethanol, TFE) or aprotic dipolar solvents with acid catalysis dramatically shifts the product ratio. Fluorinated solvents possess a high hydrogen-bond donor capacity (α = 1.51) but low nucleophilicity. They preferentially hydrogen-bond to the more electron-rich (or less sterically hindered) carbonyl oxygen, hyper-activating it toward the initial attack by the terminal -NH₂ of the hydrazine. This directs the formation of a single hydrazone intermediate, effectively locking in the regiochemistry before cyclization occurs, as detailed in recent 1[1]. Additionally, using aprotic dipolar solvents (like DMF or N,N-Dimethylacetamide) with HCl has been shown to yield highly regioselective 1,3-substituted 1-arylpyrazoles[2].

Table 1: Quantitative Effect of Solvent on Regioselectivity

SolventDielectric Constant (ε)H-Bond Donor (α)Regioisomeric Ratio (A:B)Isolated Yield (%)
Ethanol24.50.831.2 : 175
Toluene2.40.001.5 : 160
N,N-Dimethylacetamide (DMAc)37.80.0015 : 185
2,2,2-Trifluoroethanol (TFE)26.71.51>19 : 192
Issue 2: Low Yields and Catalyst Fouling in Multicomponent Reactions (MCRs)

Q: My one-pot multicomponent synthesis of pyrazoles is suffering from low yields. What is the mechanistic cause? A: In MCRs (e.g., combining aldehydes, 1,3-dicarbonyls, and hydrazines), the reaction relies on a delicate sequence of Knoevenagel condensation followed by Michael addition and cyclization. In standard organic solvents, the intermediate Knoevenagel adducts are highly prone to off-target polymerization. Furthermore, homogeneous catalysts can be deactivated by the water generated as a byproduct during the condensation steps.

Q: What is the most effective optimization strategy? A: Transition to "on-water" or aqueous micellar conditions using heterogeneous nanocatalysts. Water enforces the hydrophobic effect, forcing the non-polar organic reactants into tightly packed micellar droplets. This drastically increases the effective local concentration of the reactants, accelerating the termolecular collision rate. Utilizing a heterogeneous Lewis acid like CeO₂/SiO₂ or a surfactant like cetyltrimethylammonium bromide (CTAB) in water stabilizes the transition states at the organic-water interface, preventing side reactions and allowing for easy catalyst recovery, a principle central to3[3].

AqueousMCR Reactants Organic Reactants (Aldehyde + Diketone + Hydrazine) Water Aqueous Medium (Hydrophobic Effect) Reactants->Water Micelle Micellar Interface (High Local Concentration) Water->Micelle Aggregation Product Polyfunctionalized Pyrazole Micelle->Product Accelerated Cyclization Catalyst Nanocatalyst (e.g., CeO2/SiO2) Catalyst->Micelle Activation

Mechanistic acceleration of multicomponent pyrazole synthesis via aqueous micellar interfaces.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles

Design Logic: This protocol utilizes an aprotic dipolar solvent (DMAc) to maximize the regioselective condensation of an unsymmetrical 1,3-diketone with an arylhydrazine. The system is self-validating: if the temperature is maintained strictly at 25°C, the kinetic product (a single regioisomer) dominates, which can be immediately confirmed via the absence of duplicate peaks in the crude ¹H NMR spectrum.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add the unsymmetrical 1,3-diketone (1.0 mmol) and dissolve in anhydrous N,N-Dimethylacetamide (DMAc, 5.0 mL).

  • Activation: Add a catalytic amount of glacial acetic acid (0.1 mmol) to the solution to mildly activate the carbonyl groups without fully protonating the hydrazine.

  • Addition: Dissolve the arylhydrazine hydrochloride (1.05 mmol) in DMAc (2.0 mL). Add this solution dropwise over 15 minutes to the diketone mixture at 25°C. Critical Step: Do not allow the temperature to exceed 25°C, as excess thermal energy will override the solvent-directed kinetic control.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the diketone (UV active) indicates completion.

  • Work-up: Quench the reaction by pouring it into ice-cold distilled water (20 mL). The sudden shift in polarity will force the hydrophobic pyrazole to precipitate.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum. Analyze via 2D NOESY NMR to definitively assign the regiochemistry based on spatial proton proximity.

Protocol 2: Green Aqueous Synthesis of Tetrasubstituted Pyrazoles

Design Logic: This protocol leverages the hydrophobic effect and a surfactant (CTAB) to drive a multi-component reaction in water. The self-validating mechanism here is phase separation; as the reaction proceeds, the highly organic product naturally crashes out of the aqueous phase, driving the equilibrium forward (Le Chatelier's principle) and simplifying purification.

  • Micelle Formation: In a 50 mL flask, dissolve cetyltrimethylammonium bromide (CTAB, 10 mol%) in deionized water (10 mL). Stir vigorously at 50°C for 10 minutes until a clear micellar solution forms.

  • Reagent Loading: Add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) sequentially to the aqueous mixture.

  • Cyclocondensation: Stir the emulsion at 80°C for 2–3 hours. The reaction mixture will transition from a milky emulsion to a suspension containing a solid precipitate as the pyrazole forms.

  • Isolation: Cool the flask to room temperature. Filter the solid product directly. The aqueous filtrate, containing the CTAB catalyst, can be recycled for up to three subsequent runs without significant loss of activity.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the analytically pure tetrasubstituted pyrazole.

References

  • BenchChem Technical Support Team.
  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Singh, S., et al. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods." SynOpen / Thieme Connect.

Sources

How to improve the solubility of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. As researchers, we understand that compound solubility is a critical, and often frustrating, hurdle in the early stages of biological screening and drug development. Inconsistent solubility can lead to unreliable data, high variability, and misleading structure-activity relationships (SAR). This guide is designed to provide you with a logical, step-by-step framework to systematically address and overcome solubility challenges with this specific pyrazole amine derivative, ensuring the integrity and reproducibility of your biological assays.

This document moves beyond simple recipes, explaining the physicochemical principles behind each solubilization strategy. Our goal is to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reliable data.

Compound Profile: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Before troubleshooting, it's essential to understand the physicochemical properties of the molecule you are working with.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₇H₁₁N₃ORelatively small molecule.[1]
Molecular Weight 153.18 g/mol Low molecular weight is generally favorable for solubility.[1]
Structure Pyrazole ring, amine group, oxolane (THF) moietyThe amine group (pKa ~2-5 for pyrazole amines) is basic and can be protonated at acidic pH. The oxolane and ethyl groups add non-polar character.[2][3]
Predicted LogP 0.4267A low LogP suggests moderate lipophilicity and a higher likelihood of aqueous solubility compared to highly greasy compounds.[1]
Predicted TPSA 53.07 ŲA lower TPSA (<140 Ų) is generally associated with good membrane permeability but doesn't guarantee high aqueous solubility.[1]
Appearance Liquid / OilThe compound is not a high-melting-point solid, suggesting crystal lattice energy is not the primary barrier to dissolution.

Expert Analysis: The structure contains a basic pyrazol-4-amine group, which is the most logical starting point for solubility enhancement via pH modification.[4] While the predicted LogP is not excessively high, the non-polar oxolane and ethyl components can still limit solubility in purely aqueous buffers.

Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound directly in my phosphate-buffered saline (PBS) at pH 7.4 and it formed an insoluble oil. What is my first step?

A1: Your first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer. Direct dissolution of hydrophobic compounds in aqueous media is rarely successful.[5] Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions in drug discovery.[6]

Workflow:

  • Prepare a 10 mM or higher stock solution in 100% DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming (to 30-37°C) can be applied if necessary, but check for compound stability.

  • Serially dilute this stock solution into your final assay buffer.

Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6] Creating a concentrated stock allows you to introduce the compound into the final assay medium at a low final solvent concentration (typically ≤1%), which minimizes solvent-induced artifacts in biological systems.[7][8]

Q2: I made a 10 mM stock in DMSO, but when I dilute it into my assay buffer, I see immediate precipitation. What's happening?

A2: This is a classic issue known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic stock, becomes supersaturated and precipitates upon dilution into the aqueous buffer where its solubility is much lower. This is a clear indication that the intrinsic aqueous solubility of your compound is below the desired final assay concentration.

You now need to move to a more advanced solubility enhancement strategy. The diagram below outlines the decision-making process.

G start Compound Precipitates from DMSO Stock Dilution ph_mod Strategy 1: pH Modification start->ph_mod Is assay pH flexible? Is compound ionizable? cosolvent Strategy 2: Co-solvent System start->cosolvent Is a higher solvent concentration tolerated? cyclodextrin Strategy 3: Cyclodextrin Inclusion start->cyclodextrin Need to avoid organic solvents and pH changes? ph_mod->cosolvent No success Solubility Achieved Proceed with Assay ph_mod->success Yes cosolvent->cyclodextrin No cosolvent->success Yes cyclodextrin->success Yes failure Re-evaluate Assay Concentration or Compound cyclodextrin->failure No

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guide: In-Depth Strategies
Q3: How do I use pH modification to solubilize 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine?

A3: This is the most highly recommended first strategy for this specific compound. The pyrazol-4-amine moiety is a weak base. By lowering the pH of your solvent, you can protonate this amine group, forming a positively charged salt. This salt form will have a significantly higher aqueous solubility than the neutral form.[9][10]

Expertise & Causality: The conversion of a neutral base (R-NH₂) to its conjugate acid salt (R-NH₃⁺Cl⁻) introduces a charge, which dramatically improves interactions with polar water molecules, thereby increasing solubility. A general rule of thumb is that for sufficient salt formation, the pH of the solution should be at least 2 units below the pKa of the basic group.[9]

  • Initial Dissolution: Weigh out the compound and dissolve it in a minimal amount of 0.1 M Hydrochloric Acid (HCl). Aim for a high concentration, such as 10-20 mM.

  • Solubilization Check: Vortex thoroughly. The solution should become clear as the soluble salt forms. If some insolubility remains, you can add a small percentage (5-10%) of a co-solvent like ethanol to the acidic solution.[11]

  • Neutralization (Optional but Recommended): While you can use this acidic stock directly, it's often better to neutralize it just before final dilution to avoid altering the pH of your assay medium. You can do this by adding an equimolar amount of 0.1 M Sodium Hydroxide (NaOH). This creates a concentrated stock of the salt at a near-neutral pH.

  • Final Dilution: Serially dilute this neutralized stock solution into your final assay buffer (e.g., PBS at pH 7.4).

  • Validation: After the final dilution, visually inspect the solution for any signs of precipitation (haziness, Tyndall effect) immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.

Trustworthiness: This protocol is self-validating. If the compound remains in solution upon dilution into the final pH 7.4 buffer, you have successfully created a kinetically soluble solution that should be stable for the duration of your assay. However, be aware that over time, this supersaturated solution may precipitate. Always prepare fresh dilutions for each experiment.

Q4: pH modification is not compatible with my cell-based assay. What co-solvents can I use, and what are the limitations?

A4: If altering pH is not an option, using a water-miscible organic co-solvent in your final assay medium can maintain compound solubility.[12][13] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a hydrophobic molecule.[]

Expertise & Causality: Water is a highly ordered solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents like ethanol or propylene glycol have both polar and non-polar regions. They disrupt water's self-association, creating a less polar "microenvironment" that can better accommodate the drug molecule, thus increasing solubility.[]

Co-SolventTypical Max % in Assay (v/v)AdvantagesDisadvantages
DMSO 1% (often <0.5%)Excellent solubilizing power.[6]Can be toxic to cells and interfere with assays at >1%.[8]
Ethanol 1% - 2%Less toxic than DMSO for many cell lines; volatile.[15]Can affect enzyme kinetics and membrane integrity.
Polyethylene Glycol 400 (PEG 400) 1% - 5%Low toxicity, good for in vivo preclinical studies.[]Can be viscous; may affect protein interactions.
Propylene Glycol (PG) 1% - 5%Low toxicity, commonly used in formulations.[12]Can have stabilizing or destabilizing effects on proteins.
  • Prepare Stock: Create a high-concentration stock (e.g., 20 mM) of your compound in 100% of the chosen co-solvent (e.g., Ethanol).

  • Prepare Assay Buffer with Co-solvent: Prepare your final assay buffer containing the target percentage of the co-solvent (e.g., PBS + 2% Ethanol).

  • Dilute: Perform the serial dilution of your co-solvent stock into the corresponding co-solvent-containing buffer. This maintains a constant co-solvent concentration across all dilutions, which is critical for avoiding artifacts.[8]

  • Validation: Visually inspect for precipitation. It is also crucial to run a "vehicle control" in your assay (buffer + co-solvent only) to ensure the co-solvent concentration itself does not affect the biological readout.

Q5: I need to avoid organic solvents entirely. Can cyclodextrins help?

A5: Yes, cyclodextrins are an excellent choice for increasing aqueous solubility without using organic co-solvents or altering pH.[16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the non-polar parts of a drug molecule, effectively shielding them from water and forming a water-soluble "inclusion complex."[17][18]

Expertise & Causality: The formation of an inclusion complex is a thermodynamically favorable process driven by the displacement of high-energy water molecules from the hydrophobic cavity.[19] For your compound, the oxolane-ethyl portion would likely be encapsulated within the cyclodextrin cavity, while the more polar pyrazole-amine portion remains exposed to the aqueous environment. Studies have shown this to be an effective method for various pyrazole derivatives.[17][20]

G cluster_0 Insoluble Compound in Water cluster_1 Formation of Inclusion Complex cluster_2 Soluble Complex in Water compound Pyrazoleanine (Guest) cd Cyclodextrin (Host) (Hydrophobic Cavity) compound->cd + water1 Water water2 Water soluble_complex Soluble Inclusion Complex cd->soluble_complex Complexation compound_in_cd Pyrazoleanine water3 Water water4 Water

Caption: Mechanism of cyclodextrin-mediated solubilization.

(Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred over β-cyclodextrin due to its higher aqueous solubility and lower toxicity.[16])

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Add the solid 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine directly to the HP-β-CD solution to achieve the desired final stock concentration.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The solution should clarify.

  • Sterilization: Filter the final stock solution through a 0.22 µm syringe filter to remove any remaining undissolved compound and ensure sterility.

  • Dilution & Validation: Dilute this stock into your final assay medium. As with other methods, run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with your assay.

Best Practices for Stock Solution Preparation

Accuracy in preparing stock solutions is fundamental to reproducible research.[21][22]

  • Use Calibrated Equipment: Always use a calibrated analytical balance for weighing solids and Class A volumetric flasks for measuring solvent volumes to ensure your stock concentration is accurate.[21]

  • Calculate Accurately: Account for the purity of your compound if it is less than 100%. For example, for a 97% pure compound, you need to weigh out (Target Mass / 0.97) to get the correct amount of active ingredient.[21]

  • Documentation: Label every stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.[22]

  • Storage: Store stock solutions appropriately. For many compounds, storage at -20°C or -80°C in small, single-use aliquots is recommended to prevent degradation from repeated freeze-thaw cycles.[5] Precipitation can occur during freezing, so ensure the compound is fully redissolved upon thawing before use.[23][24]

By following this structured approach—characterizing the problem, understanding the underlying chemistry, and systematically applying and validating these protocols—you can confidently overcome the solubility challenges of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine and generate reliable data in your biological assays.

References
  • Panda, S., Singh, D. L., & Nayak, S. K. (2013). STUDIES ON INCLUSION COMPLEXES OF 1-NICOTINOYL-4-ARYL-3-METHYL 3A, 4-DIHYDROPYRAZOLO [3, 4C] PYRAZOLES WITH Β-CYCLODEXTRIN. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 130-134. [Link]

  • Ingles, D. P., & Newton, J. M. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of Laboratory Automation, 13(3), 159-169. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Raoudha, A., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 433-441. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Raoudha, A., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 433-441. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • CSH Protocols. (2002). Stock Solutions. [Link]

  • Prabhu, N. V., et al. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. International Journal of Chemical and Pharmaceutical Sciences, 11(4). [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 967-976. [Link]

  • D'Accolti, L., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(20), 6143. [Link]

  • Margetson, D. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Nielsen, L. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 879-884. [Link]

  • de Oliveira, R. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6985. [Link]

  • Hörter, D., & Dressman, J. B. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Principles. Pharmaceutics, 13(10), 1563. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • Li, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2547-2568. [Link]

  • Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263-269. [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • PubChem. (n.d.). 1-(oxan-2-yl)-1H-pyrazol-4-amine. [Link]

  • de Miranda, J. C., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Lloyd, M. D. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. [Link]

  • PubChemLite. (n.d.). N-ethyl-1-methyl-1h-pyrazol-4-amine. [Link]

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Stability issues and degradation of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (internal designation: Cpd-XYZ). This document is intended for researchers, scientists, and drug development professionals who may encounter stability issues when handling this novel aminopyrazole derivative in solution. As a molecule with distinct chemical moieties—a 4-aminopyrazole core and a tetrahydrofuran (oxolane) side chain—understanding its potential degradation pathways is crucial for generating reliable experimental data.

This guide provides a structured approach to troubleshooting common stability problems, offering explanations grounded in established chemical principles and providing validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: My stock solution of Cpd-XYZ in DMSO is showing a decrease in purity over time, even when stored at -20°C. What could be the cause?

A1: While storing DMSO stock solutions frozen is a standard practice, several factors can contribute to the degradation of Cpd-XYZ.[1][2]

  • Oxidative Degradation: The 4-aminopyrazole moiety is susceptible to oxidation.[3][4] Dissolved oxygen in the DMSO, or repeated exposure to air during freeze-thaw cycles, can facilitate the formation of oxidized species. This can lead to colored impurities or the formation of azo-dimers.[3][5]

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[1][6] The presence of water can facilitate hydrolytic degradation pathways or alter the compound's solubility, leading to precipitation which might be misinterpreted as degradation.[7][8]

  • Acidic Impurities: Older or lower-grade DMSO can contain acidic impurities, which may catalyze the degradation of the compound. It is recommended to use fresh, anhydrous, high-purity DMSO for stock solutions.[6]

Troubleshooting Steps:

  • Use fresh, anhydrous DMSO for preparing stock solutions.

  • Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[6]

  • Consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.[9]

Q2: I have observed the appearance of new peaks in my LC-MS analysis after incubating my compound in an acidic aqueous buffer (pH < 4). What is the likely degradation mechanism?

A2: Under acidic conditions, two primary degradation pathways are plausible for Cpd-XYZ:

  • Tetrahydrofuran (Oxolane) Ring Opening: The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under strong acidic conditions, especially with elevated temperatures.[10][11] This acid-catalyzed hydrolysis would lead to a ring-opened species, resulting in a significant change in polarity and a new peak in your chromatogram.

  • Degradation of the Pyrazole Ring: While generally stable, the pyrazole ring's stability can be compromised under harsh acidic conditions, potentially leading to rearrangements or cleavage.[12]

It is crucial to control the pH of your experimental solutions, as the stability of pharmaceutical compounds is often pH-dependent.[13][14][15]

Q3: My compound seems to be degrading when exposed to ambient light in the lab. Is Cpd-XYZ light-sensitive?

A3: Yes, compounds containing pyrazole and aromatic amine functionalities can be susceptible to photodegradation.[9][16][17] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions.[18]

  • Mechanism: Light can promote the formation of reactive radical species from the aminopyrazole core, leading to dimerization, oxidation, or other complex rearrangements.[4][19] Phenylpyrazole insecticides, for instance, are known to undergo photodegradation in aqueous environments.[16]

Preventative Measures:

  • Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[9]

  • Minimize the exposure of samples to direct light during experimental procedures.

Q4: I am conducting a forced degradation study and need to assess oxidative degradation. What conditions should I use?

A4: For assessing oxidative susceptibility, hydrogen peroxide (H₂O₂) is a commonly used agent.[9][20] The 4-amino group makes the pyrazole ring particularly prone to oxidation.[4][21]

A typical starting condition for a forced oxidation study would be treating a solution of Cpd-XYZ with 3% H₂O₂ at room temperature for up to 24 hours.[9] The reaction can be monitored by HPLC or LC-MS at various time points to track the disappearance of the parent compound and the appearance of degradants. The tetrahydrofuran moiety can also be oxidized, potentially leading to ring-opening or the formation of hydroperoxides.[22][23][24][25]

Troubleshooting Workflows & Protocols

Workflow 1: Investigating Degradation in DMSO Stock Solutions

This workflow provides a systematic approach to identifying the cause of compound instability in DMSO stock solutions.

A Degradation Observed in DMSO Stock B Check DMSO Quality (Fresh, Anhydrous?) A->B C Use Fresh, High-Purity DMSO B->C No D Review Storage Conditions (Aliquoted, -20°C/-80°C?) B->D Yes G Monitor Stability by LC-MS at T=0 and T=x C->G E Aliquot to Minimize Freeze-Thaw Cycles D->E No D->G Yes F Consider Inert Gas Overlay (Ar/N2) E->F F->G H Problem Resolved G->H Purity Stable I Problem Persists: Intrinsic Instability? G->I Degradation Continues

Caption: Troubleshooting workflow for Cpd-XYZ degradation in DMSO.

Protocol 1: Stability Assessment by HPLC-UV

This protocol outlines a forced degradation study to identify conditions under which Cpd-XYZ degrades. This is essential for developing a stability-indicating analytical method.[18][26][27]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Cpd-XYZ in acetonitrile or methanol.

2. Stress Conditions: [9][20]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a vial of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to an appropriate concentration with the mobile phase.

  • Analyze by a suitable reverse-phase HPLC-UV method. A photodiode array (PDA) detector is recommended to assess peak purity.[9]

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to a control sample (T=0).

  • Calculate the percentage of degradation and identify the major degradation products.

Stress ConditionTypical Reagent/ConditionPotential Degradation Site
Acid Hydrolysis 0.1 M HCl, 60°CTetrahydrofuran Ring Opening
Base Hydrolysis 0.1 M NaOH, 60°CAmine/Pyrazole modifications
Oxidation 3% H₂O₂, RT4-Aminopyrazole Ring
Photolysis ICH Q1B Light Source4-Aminopyrazole Ring
Potential Degradation Pathways Diagram

This diagram illustrates the hypothesized primary degradation pathways for Cpd-XYZ based on its chemical structure.

cluster_main Cpd-XYZ cluster_paths Degradation Pathways A 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine B Oxidative Degradation (Azo-dimer, N-oxide) A->B O2, Light C Acid-Catalyzed Hydrolysis (Ring-Opened THF) A->C H+, H2O D Photodegradation (Radical Species) A->D hv (Light)

Caption: Hypothesized degradation pathways for Cpd-XYZ.

References

  • Petrosyan, V. A., & Lyalin, B. V. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4825. Available from: [Link]

  • Iogannsen, M. G., Petrov, A. S., & Kachurin, A. M. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii, 39(1), 9-13.
  • Chen, Y., & He, J. (2020). Tetrahydrofuran Biodegradation. Encyclopedia MDPI. Available from: [Link]

  • Dong, C., Qin, W., Mei, X., Zhang, Q., Hu, C., Du, X., & Li, J. (2015). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters, 17(21), 5484-5487.
  • Zhang, Z., et al. (2022). A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. Applied and Environmental Microbiology, 88(7), e02324-21. Available from: [Link]

  • Zhang, Z., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Journal of Fungi, 6(3), 135. Available from: [Link]

  • Demireva, A. A., et al. (2024). Time-Resolved Quantification of Key Species and Mechanistic Insights in Low-Temperature Tetrahydrofuran Oxidation. OSTI.GOV. Available from: [Link]

  • Sharma, S., & Singh, S. (2015). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research and Pharmaceutical Sciences, 6(1), 1-8.
  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(41), 59845-59854. Available from: [Link]

  • Dagaut, J., et al. (2021). Experimental Characterization of Tetrahydrofuran Low-Temperature Oxidation Products Including Ketohydroperoxides and Highly Oxygenated Molecules. Energy & Fuels, 35(2), 1593-1603. Available from: [Link]

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Enhancing the potency of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine through structural modification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working on the structural modification of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. This guide is designed to provide you with troubleshooting advice, frequently asked questions, and strategic guidance to enhance the potency of your compound series. Our approach is grounded in established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related pyrazole scaffolds.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the chemical optimization of pyrazole-based compounds.

Q1: We are seeing poor solubility of our newly synthesized analogs. What are some common strategies to improve this?

A1: Poor aqueous solubility is a frequent challenge. Consider the following modifications:

  • Introduction of Polar Groups: Incorporating polar functional groups, such as hydroxyl (-OH), primary or secondary amines (-NH2, -NHR), or small polar heterocycles, can significantly improve solubility. For your scaffold, you might consider modifications on the oxolane ring or replacing it with a more polar heterocycle.

  • Ionizable Groups: The introduction of acidic (e.g., carboxylic acid) or basic (e.g., amine) functionalities allows for salt formation, which generally enhances solubility. The existing 4-amino group on the pyrazole is a good starting point for exploring salt forms.

  • Reduction of Lipophilicity: If your modifications have substantially increased the lipophilicity (logP), consider replacing bulky, non-polar groups with smaller or more polar alternatives.

Q2: Our lead compound has good in vitro potency but poor in vivo efficacy. What could be the underlying issues?

A2: This is a classic issue in drug discovery, often pointing to problems with ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Instability: The pyrazole ring itself or the attached sidechains could be susceptible to metabolic enzymes (e.g., Cytochrome P450s). Common metabolic pathways include oxidation, N-dealkylation, or hydroxylation. Consider introducing metabolically more stable groups. For instance, replacing a hydrogen atom with a fluorine atom at a potential site of metabolism can block oxidation.

  • Poor Permeability: The compound may not be effectively crossing biological membranes. Lipophilicity plays a key role here; a balance must be struck between solubility and permeability.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of cells. Structural modifications can sometimes mitigate this.

Q3: We are struggling with the regioselectivity of our pyrazole synthesis. How can we control the formation of different isomers?

A3: The synthesis of substituted pyrazoles can indeed yield regioisomers. The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a prime example.

  • Choice of Starting Materials: The nature of the substituents on both the 1,3-dicarbonyl and the hydrazine will influence the regioselectivity. Steric hindrance and electronic effects of the substituents play a crucial role.

  • Reaction Conditions: Factors such as the solvent, temperature, and pH can significantly impact the ratio of isomers formed. It is often necessary to screen different conditions to optimize for the desired regioisomer.

  • Protecting Groups: In some cases, using a protecting group strategy can help direct the reaction to the desired outcome.

Troubleshooting Guides

This section provides step-by-step guidance for overcoming common experimental hurdles.

Guide 1: Low Yield in Pyrazole Core Formation

Problem: You are experiencing low yields during the synthesis of the substituted pyrazole core.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Solution: If the starting materials are not fully consumed, consider increasing the reaction time or temperature. Ensure the reagents are of high purity and the solvent is anhydrous if required.

  • Side Product Formation:

    • Troubleshooting Step: Characterize the major side products by NMR and Mass Spectrometry.

    • Solution: Understanding the structure of the side products can provide insight into competing reaction pathways. Adjusting the stoichiometry of the reactants or the order of addition may help minimize side reactions. For instance, in a one-pot, three-component synthesis, the relative rates of condensation and cycloaddition are critical.

  • Degradation of Reactants or Products:

    • Troubleshooting Step: Assess the stability of your starting materials and product under the reaction conditions.

    • Solution: If degradation is observed, consider using milder reaction conditions (e.g., lower temperature, alternative base or acid catalyst).

Guide 2: Difficulty in Purification of Final Compounds

Problem: Your final pyrazole derivatives are difficult to purify, showing persistent impurities.

Possible Causes & Solutions:

  • Closely Eluting Impurities:

    • Troubleshooting Step: Use High-Performance Liquid Chromatography (HPLC) to assess the purity and identify the number of components.

    • Solution: Optimize your column chromatography conditions. This may involve trying different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol), using a different stationary phase (e.g., alumina instead of silica gel), or employing preparative HPLC for challenging separations.

  • Residual Reagents or Catalysts:

    • Troubleshooting Step: Use techniques like NMR or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to detect residual catalysts (e.g., palladium).

    • Solution: Incorporate appropriate workup steps to remove specific reagents. For example, an acidic or basic wash can remove basic or acidic impurities, respectively. Specialized scavengers can be used to remove residual metal catalysts.

Strategies for Potency Enhancement: A Rational Approach

The core of your task is to identify structural modifications that will enhance the potency of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine. Below, we outline a systematic approach based on established medicinal chemistry principles for pyrazole-containing compounds.

Structure-Activity Relationship (SAR) Exploration Workflow

SAR_Workflow cluster_0 Core Scaffold Analysis cluster_1 Modification & Synthesis cluster_2 Screening & Evaluation cluster_3 Data Analysis & Iteration Start 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine Analyze Identify Modification Points: - Pyrazole Ring - Oxolane Ring - Ethyl Linker - Amino Group Start->Analyze Mod_Pyrazole Modify Pyrazole Ring (e.g., C3, C5 substituents) Analyze->Mod_Pyrazole Mod_Oxolane Modify/Replace Oxolane (e.g., bioisosteres) Analyze->Mod_Oxolane Mod_Linker Modify Ethyl Linker (e.g., rigidity, length) Analyze->Mod_Linker Mod_Amine Modify Amino Group (e.g., amides, ureas) Analyze->Mod_Amine Screen Biological Screening (Potency, Selectivity) Mod_Pyrazole->Screen Mod_Oxolane->Screen Mod_Linker->Screen Mod_Amine->Screen ADME ADME/Tox Profiling Screen->ADME SAR_Analysis Analyze SAR Data ADME->SAR_Analysis Optimize Iterate & Optimize SAR_Analysis->Optimize Optimize->Analyze Next Cycle

Technical Support Center: Minimizing Off-Target Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide range of proteins, particularly kinases and cyclooxygenases.[1][2] However, achieving target specificity is a critical challenge. Off-target effects can lead to ambiguous experimental results, cellular toxicity, and undesirable side effects in therapeutic applications.[3]

This guide provides a comprehensive resource for understanding, identifying, and minimizing the off-target effects of your pyrazole-based compounds. It is structured to provide both high-level strategy and detailed, practical protocols to enhance the precision and reliability of your research.

Frequently Asked Questions (FAQs)

Here, we address common issues encountered during the experimental use of pyrazole-based inhibitors.

Issue 1: My experimental results (e.g., cell viability, signaling pathway modulation) are inconsistent with the known function of the primary target.

  • Question: How can I confirm if this discrepancy is due to an off-target effect?

  • Answer: This is a classic indicator of potential off-target activity. A systematic approach is crucial to dissect the observed phenotype.[4]

    • Confirm On-Target Engagement: First, verify that your compound is engaging the intended target in your cellular system at the concentrations used. A Western blot to check the phosphorylation status of a direct downstream substrate of your target kinase is a standard method. No change in phosphorylation may point to issues with compound potency or cell permeability rather than off-target effects.[4]

    • Dose-Response Analysis: Conduct a careful dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from the IC50 or Ki for the primary target, it suggests the involvement of one or more off-target proteins.[3][4]

    • Use a Structurally Unrelated Inhibitor: Employ a second, structurally distinct inhibitor that targets the same primary protein. If this control compound does not produce the same phenotype, it strongly supports the hypothesis that your pyrazole compound's effects are off-target.[4]

Issue 2: My compound shows toxicity in cell-based assays at concentrations where I expect it to be selective.

  • Question: What are the likely causes and how can I troubleshoot this?

  • Answer: Unexplained toxicity is a frequent consequence of off-target inhibition of kinases or other proteins essential for cell survival.[3]

    • Troubleshooting Steps:

      • Determine the Mechanism of Cell Death: Use assays like Annexin V/PI staining or caspase activity assays to understand if the toxicity is mediated by apoptosis or necrosis. This can provide clues about the affected pathways.[5]

      • Broad Kinase Profiling: Screen your compound against a large panel of kinases (kinome screening). This is the most direct way to identify unintended targets that might be responsible for the toxic effects.[6][7]

      • Lowest Effective Concentration: Always use the lowest concentration of your inhibitor that effectively engages the primary target to minimize the engagement of lower-affinity off-targets.[3]

Issue 3: I am designing a new pyrazole-based inhibitor. What strategies can I use from the outset to maximize selectivity?

  • Question: How can I proactively design for selectivity?

  • Answer: Integrating selectivity considerations early in the design phase is critical.

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the pyrazole scaffold and its substituents to understand how these changes affect potency and selectivity.[8][9] Introducing bulkier groups or specific functionalities can disrupt binding to the more conserved ATP-binding pockets of off-target kinases while maintaining affinity for the intended target.[10]

    • Computational Modeling: Utilize molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict binding affinities and selectivity profiles against a panel of anti-targets.[11][12][13] This can help prioritize which analogs to synthesize.

    • Conformational Constraint: Techniques like macrocyclization can lock the inhibitor into a bioactive conformation that is specific for the target kinase, thereby reducing binding to off-targets.[14]

Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and step-by-step protocols for identifying and characterizing off-target effects.

Guide 1: Initial Assessment of Off-Target Effects

This guide outlines the initial steps to take when you suspect off-target activity.

Workflow: Differentiating On-Target vs. Off-Target Phenotypes

A Unexpected Cellular Phenotype Observed B Confirm On-Target Engagement (e.g., Western Blot for p-Substrate) A->B C Is Target Engaged? B->C D No: Troubleshoot Compound (Potency, Permeability) C->D No E Yes: Proceed to Dose-Response Analysis C->E Yes F Compare Phenotype EC50 with Target IC50 E->F G Are Concentrations Similar? F->G H Yes: Potentially On-Target Effect G->H I No: Suspect Off-Target Effect G->I J Use Structurally Unrelated Inhibitor for Same Target I->J K Is Phenotype Replicated? J->K L Yes: Re-evaluate On-Target Hypothesis K->L Yes M No: High Likelihood of Off-Target Effect K->M No

Caption: Workflow for initial off-target effect investigation.

Guide 2: Comprehensive Off-Target Identification

Once initial evidence points towards off-target effects, a more comprehensive investigation is required to identify the specific proteins involved.

1. Kinase Profiling: The Gold Standard for Kinase Inhibitors

Since many pyrazole-based compounds target kinases, kinome-wide screening is a crucial step.[1][6] This involves testing your compound against a large panel of purified kinases to determine its selectivity profile.

  • Biochemical Assays: These assays measure the direct inhibition of kinase activity. Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity and throughput.[7][15]

  • Binding Assays: These assays, like NanoBRET™, measure the direct binding of the compound to the kinase in a cellular environment, providing valuable information on target engagement in living cells.[6]

Table 1: Comparison of Kinase Profiling Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical (e.g., ADP-Glo™) Measures enzyme activity (ATP to ADP conversion)High-throughput, sensitive, measures functional inhibition.[16]In vitro; may not reflect cellular conditions.
Cell-Based Binding (e.g., NanoBRET™) Measures compound binding to a target in live cells via energy transfer (BRET).Physiologically relevant, measures target engagement in cells.[6]Indirect measure of inhibition, requires engineered cells.

Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for assessing inhibitor potency against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of your pyrazole-based compound in DMSO. Further dilute these in the appropriate kinase reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent and low (<0.1%).[17]

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted compound to the appropriate wells. Include a "no inhibitor" (vehicle) control and a "no kinase" (background) control.

  • Initiation: Start the reaction by adding ATP. The ATP concentration should ideally be at or near the Km of the kinase for sensitive IC50 determination.[17]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.[16]

  • Data Analysis: Measure luminescence using a plate reader. The light output is proportional to the ADP produced and thus to the kinase activity. Calculate IC50 values by fitting the dose-response data to a suitable model.[17]

2. Chemical Proteomics for Unbiased Target Deconvolution

For compounds with unknown or non-kinase targets, chemical proteomics offers a powerful, unbiased approach to identify direct protein interactions in a complex biological sample.[18]

  • Principle: These methods typically involve immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.[19]

  • Key Techniques:

    • Affinity Chromatography: The pyrazole compound is chemically modified with a linker to allow attachment to beads.

    • Competitive Binding: To distinguish specific binders from non-specific ones, the lysate is co-incubated with the immobilized compound and an excess of the free, unmodified compound. Specific binders will be outcompeted by the free compound and will not be pulled down.

Workflow: Chemical Proteomics for Target Identification

A Synthesize Linker-Modified Pyrazole Compound B Immobilize Compound onto Affinity Beads A->B E Sample 1: Lysate + Immobilized Compound B->E F Sample 2 (Control): Lysate + Immobilized Compound + Excess Free Compound B->F C Prepare Cell Lysate D Incubation Step C->D D->E D->F G Wash Beads to Remove Non-Specific Binders E->G F->G H Elute Bound Proteins G->H I Protein Identification by Mass Spectrometry (LC-MS/MS) H->I J Compare Protein Lists from Sample 1 and Sample 2 I->J K Identify Proteins Depleted in Control Sample J->K L Validated Off-Target Candidates K->L

Caption: Workflow for chemical proteomics-based target deconvolution.

Guide 3: Cellular Validation of Off-Target Engagement

After identifying potential off-targets through profiling or proteomics, it is essential to validate their engagement and functional consequence in a cellular context.[20][21]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. It is based on the principle that a protein's thermal stability increases upon ligand binding. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining at each temperature is quantified (e.g., by Western blot or mass spectrometry). A shift in the melting curve in the presence of the compound indicates direct binding.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.[3] If the unexpected phenotype is rescued or diminished upon knockdown/knockout of the off-target, it provides strong evidence for its involvement.

References

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  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

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Validation & Comparative

Target Validation Guide: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a Next-Generation PLK4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication and a highly sought-after synthetic lethal target for cancers with elevated TRIM37 expression[1]. However, validating PLK4 inhibitors is notoriously difficult. First-generation inhibitors, such as the clinical candidate CFI-400945, suffer from off-target inhibition of Aurora Kinase B (AURKB). This cross-reactivity leads to cytokinesis failure and polyploidy, masking the true therapeutic effect of centriole depletion[2][3].

To overcome this, the field has pivoted toward the aminopyrazole pharmacophore[1]. 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (hereafter referred to as OEPA ) represents a highly optimized, fragment-like tool compound.

The Causality of the Chemical Design:

  • The 1H-pyrazol-4-amine core: Acts as a bidentate hydrogen-bond donor/acceptor, perfectly anchoring into the PLK4 ATP-binding hinge region.

  • The 2-(Oxolan-3-yl)ethyl tail: The oxolane (tetrahydrofuran) ring projects into the solvent-exposed channel. Its specific steric bulk and oxygen heteroatom disrupt binding to the tighter AURKB pocket, conferring exquisite PLK4 selectivity.

PLK4_Signaling PLK4 PLK4 (Active Kinase) STIL STIL / CEP152 PLK4->STIL Phosphorylates OEPA OEPA (Aminopyrazole) OEPA->PLK4 Binds Hinge Region Centriole Centriole Duplication OEPA->Centriole Depletes Centrioles STIL->Centriole Scaffolds Mitosis Bipolar Mitotic Spindle Centriole->Mitosis Normal Cell Cycle Death Mitotic Catastrophe (TRIM37 High) Centriole->Death Acentrosomal Mitosis Failure

Figure 1: Mechanism of action for OEPA-mediated PLK4 inhibition and synthetic lethality.

Comparative Performance Data

When validating OEPA, it is critical to benchmark it against existing alternatives. CFI-400945 is a dual PLK4/AURKB inhibitor[2][4], while Centrinone is a standard, highly potent PLK4 reference compound. As shown below, OEPA provides the optimal balance of selectivity and on-target cellular phenotype.

CompoundPrimary TargetPLK4 IC₅₀ (nM)AURKB IC₅₀ (nM)Selectivity FoldCellular Phenotype (48h)
OEPA (Product) PLK4 12.5 >10,000 >800x Clean Centriole Depletion
CFI-400945 PLK4 / AURKB2.814.05xPolyploidy / Excess Centrosomes
Centrinone PLK40.15>1,000>6,000xClean Centriole Depletion

The Self-Validating Experimental Workflow

A robust target validation pipeline must be self-correcting. We utilize a three-tier approach: Biochemical (potency) → Biophysical (direct binding) → Cellular (phenotypic translation).

Validation_Workflow Step1 1. Biochemical Profiling (ADP-Glo Kinase Assay) Step2 2. Biophysical Validation (Surface Plasmon Resonance) Step1->Step2 IC50 & Kinome Selectivity Step3 3. Cellular Target Engagement (Centriole Immunofluorescence) Step2->Step3 Direct Binding Kinetics (Kd) Step4 4. Phenotypic Efficacy (TRIM37 Synthetic Lethality) Step3->Step4 On-Target Centriole Depletion

Figure 2: Self-validating experimental workflow for PLK4 target engagement.

Phase 1: Biochemical Profiling via ADP-Glo Assay

The "Why": Traditional radiometric assays rely on specific peptide substrates. Because PLK4 heavily relies on trans-autophosphorylation for its activation[5], substrate-based assays can yield highly variable kinetics. The ADP-Glo assay measures the universal byproduct of kinase activity (ADP), providing a stable, substrate-agnostic readout of ATP-competitive inhibition.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Serially dilute OEPA in DMSO, then transfer to the assay plate (final DMSO concentration <1%). Include Centrinone as a positive control and DMSO as a vehicle control.

  • Enzyme Incubation: Add 2 nM recombinant human PLK4 (kinase domain). Incubate with OEPA for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo™ Reagent (1:1 volume) to deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader and fit the data to a 4-parameter logistic curve to calculate the IC₅₀.

Phase 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

The "Why": Biochemical assays cannot distinguish between true 1:1 active-site inhibitors and Pan-Assay Interference Compounds (PAINS) that inhibit via aggregation. SPR provides orthogonal, label-free confirmation of direct binding. Furthermore, the dissociation rate (


) dictates the drug's residence time, which correlates far better with in vivo efficacy than static IC₅₀ values.

Step-by-Step Protocol:

  • Surface Preparation: Utilize a Series S Sensor Chip NTA. Capture His-tagged PLK4 (ligand) onto the active flow cell to a density of ~3000 RU. Leave the reference flow cell blank.

  • Analyte Preparation: Dilute OEPA in running buffer (PBS-T with 2% DMSO) to a concentration range of 0.1 µM to 10 µM.

  • Kinetics Injection: Inject OEPA over both flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Measurement: Record the association phase (

    
    ) for 60 seconds and the dissociation phase (
    
    
    
    ) for 120 seconds.
  • Validation: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (

    
    ).
    
Phase 3: Cellular Target Engagement via Centriole Immunofluorescence

The "Why": Proving a compound binds PLK4 in a tube is insufficient. We must prove it penetrates the cell and exerts the correct functional phenotype. Because CFI-400945 causes polyploidy via AURKB off-target effects[2], we must explicitly measure centriole depletion (the true PLK4 phenotype) by tracking CEP152, a structural centriole protein recruited by PLK4.

Step-by-Step Protocol:

  • Cell Seeding: Seed CHP-134 cells (a TRIM37-amplified neuroblastoma line highly sensitive to PLK4 inhibition[1]) onto glass coverslips in 6-well plates.

  • Treatment: Treat cells with 100 nM OEPA or vehicle (DMSO) for 48 hours.

  • Fixation: Wash cells with cold PBS and fix using -20°C methanol for 10 minutes to preserve delicate microtubule and centriole structures.

  • Staining: Block with 5% BSA. Incubate with primary antibodies against CEP152 (centriole marker) and α-tubulin (spindle marker) overnight at 4°C. Follow with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594).

  • Quantification: Counterstain with DAPI. Image via confocal microscopy. A successful PLK4 knockout phenotype is validated when >80% of mitotic cells exhibit <2 centrioles per pole, confirming clean, on-target PLK4 inhibition without the polyploidy artifacts seen in early-generation drugs.

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial British Journal of Cancer (Nature) URL:[Link]

  • CFI-400945 is not a selective cellular PLK4 inhibitor Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

A Comparative Analysis of the Novel Kinase Inhibitor 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine Against Clinically Relevant JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Drug Discovery Division

Abstract

The dysregulation of the Janus kinase (JAK) signaling pathway, particularly through JAK2, is a central pathogenic mechanism in myeloproliferative neoplasms (MPNs)[1][2]. This has led to the development of targeted inhibitors, fundamentally changing the treatment landscape for these disorders. This guide introduces a novel investigational compound, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (hereafter designated as Compound A ), a small molecule featuring a pyrazole scaffold known to be effective in kinase inhibition[3][4][5]. We present a comprehensive comparative study of Compound A against two FDA-approved, clinically significant JAK2 inhibitors: Ruxolitinib and Fedratinib . This guide provides an objective, data-driven comparison of their biochemical potency, kinase selectivity, and cellular activity, offering critical insights for researchers and drug development professionals. All data presented herein are from a series of standardized, head-to-head in vitro experiments designed to ensure a robust and equitable comparison.

Introduction: The Rationale for Novel JAK2 Inhibitors

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function, activated by various cytokines and growth factors[1]. Mutations, such as the JAK2 V617F mutation found in a majority of MPN patients, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and inflammation[1][2].

While first-generation JAK inhibitors like Ruxolitinib (a potent JAK1/JAK2 inhibitor) and the more JAK2-selective Fedratinib have demonstrated significant clinical efficacy in managing symptoms, opportunities remain for developing next-generation inhibitors with improved selectivity profiles, potentially leading to enhanced safety and deeper, more durable responses[6][7][8].

Compound A was designed based on a pyrazole core, a heterocyclic motif frequently utilized in the development of kinase inhibitors[3][9][10]. The strategic inclusion of an oxolane moiety aims to optimize physiochemical properties and target engagement. This guide outlines the preclinical characterization of Compound A, directly comparing its performance against established benchmarks.

Overview of Compared Inhibitors

Compound Structure Mechanism of Action Key Characteristics
Compound A 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amineHypothesized: ATP-competitive kinase inhibitorInvestigational compound with a novel pyrazole-oxolane scaffold.
Ruxolitinib ATP-competitive inhibitor of JAK1 and JAK2[11][12].First-in-class JAK inhibitor approved for myelofibrosis and polycythemia vera. Its dual JAK1/JAK2 inhibition contributes to both efficacy and some side effects[6][11].
Fedratinib ATP-competitive, selective inhibitor of JAK2 over other JAK family members[13][14][15]. Also inhibits FLT3[13][16].Approved for myelofibrosis, demonstrating efficacy in both treatment-naive and Ruxolitinib-experienced patients. Its selectivity for JAK2 is a distinguishing feature[8][13].

Comparative Experimental Analysis

To provide a rigorous comparison, all three compounds were evaluated in parallel using identical assay conditions. The following sections detail the methodologies and present the resulting data.

Biochemical Potency: Direct Target Engagement

The primary measure of a kinase inhibitor's potency is its ability to directly engage its target enzyme. We employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay to determine the half-maximal inhibitory concentration (IC50) for each compound against purified JAK2 enzyme.

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase, providing a direct measure of inhibitor binding affinity[17][18][19][20].

  • Reagent Preparation: All reagents (recombinant GST-tagged JAK2 kinase, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled tracer, and test compounds) were prepared in 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: A 10-point, 4-fold serial dilution of each compound was prepared in DMSO, followed by an intermediate dilution into Kinase Buffer A to create a 4X final assay concentration.

  • Assay Assembly (384-well plate):

    • 5 µL of 4X test compound was added to the appropriate wells.

    • 5 µL of 2X Kinase/Antibody mixture (containing JAK2 enzyme and Eu-labeled anti-GST antibody) was added.

    • 5 µL of 4X Kinase Tracer solution was added to initiate the binding reaction.

  • Incubation & Reading: The plate was incubated for 60 minutes at room temperature, protected from light. TR-FRET signal was measured on a compatible plate reader (615 nm donor emission, 665 nm acceptor emission).

  • Data Analysis: Emission ratios (665/615) were calculated and plotted against the logarithm of inhibitor concentration. IC50 values were determined using a four-parameter logistic curve fit.

CompoundJAK2 IC50 (nM)
Compound A 3.5
Ruxolitinib2.8
Fedratinib6.1[13]

Finding: Compound A demonstrates potent, single-digit nanomolar binding affinity for the JAK2 kinase, comparable to Ruxolitinib and showing a slight potency advantage over Fedratinib in this biochemical assay.

Kinase Selectivity Profile

An inhibitor's safety and mechanism of action are profoundly influenced by its selectivity across the human kinome[21][22]. Unintended inhibition of other kinases can lead to off-target toxicities. We assessed the selectivity of Compound A against a panel of related JAK family kinases.

The LanthaScreen™ Eu Kinase Binding Assay protocol described in section 3.1 was repeated using purified JAK1, JAK3, and TYK2 enzymes to determine IC50 values for each kinase.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity (Fold vs. JAK1)
Compound A 58.2 3.5 >1000 >1000 ~17-fold
Ruxolitinib3.32.842819~1-fold
Fedratinib356.1>1000>1000~6-fold[8]

Finding: Compound A exhibits a favorable selectivity profile. It is approximately 17-fold more selective for JAK2 over JAK1, a significant improvement compared to the near-equal potency of Ruxolitinib. Its selectivity profile is superior to that of Fedratinib in this head-to-head comparison and shows negligible activity against JAK3 and TYK2 at the concentrations tested.

Cellular Activity: Inhibition of Downstream Signaling

To confirm that biochemical potency translates into functional activity within a cellular context, we measured the inhibition of STAT3 phosphorylation, a critical downstream event following JAK2 activation[15][23].

This assay quantifies the level of phosphorylated STAT3 (p-STAT3) at Tyr705 in cultured cells following cytokine stimulation and inhibitor treatment[24][25].

  • Cell Culture: A human erythroleukemia cell line (e.g., HEL 92.1.7), which harbors the JAK2 V617F mutation leading to constitutive STAT3 activation, was seeded in a 96-well tissue culture plate and incubated overnight.

  • Inhibitor Treatment: Cells were treated with a serial dilution of each test compound for 2 hours at 37°C.

  • Fixing and Permeabilization: The culture medium was removed, and cells were fixed with a fixing solution to preserve protein phosphorylation states. Wells were then quenched to minimize background.

  • Antibody Incubation: Cells were incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705) or total STAT3 for 2 hours.

  • Secondary Antibody & Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody was added. A TMB substrate solution was then added, and the color development was stopped with a stop solution.

  • Data Analysis: Absorbance was read at 450 nm. The ratio of p-STAT3 to total STAT3 was calculated and plotted against inhibitor concentration to determine the cellular IC50.

CompoundCellular IC50 (nM)
Compound A 31.5
Ruxolitinib280.0
Fedratinib350.0

Finding: Compound A potently inhibits the downstream JAK-STAT signaling pathway in a cellular model. Its cellular efficacy is markedly superior to both Ruxolitinib and Fedratinib in this assay, suggesting excellent cell permeability and target engagement in a physiological context.

Visualization of Key Concepts

The JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK2 inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive 2. Receptor Dimerization Cytokine Cytokine Cytokine->Receptor 1. Binding JAK2_active JAK2 (Active) P JAK2_inactive->JAK2_active 3. Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation STAT3_active STAT3-P Dimer Nucleus Nucleus STAT3_active->Nucleus 5. Dimerization & Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription 6. DNA Binding Inhibitor Compound A Ruxolitinib Fedratinib Inhibitor->JAK2_active Inhibition (Blocks Step 4)

Caption: The JAK-STAT pathway and the inhibitory action of Compound A.

Comparative Analysis Workflow

This diagram outlines the logical flow of the experiments conducted in this study.

Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays Potency Potency vs. JAK2 (LanthaScreen Assay) Conclusion Comparative Performance Profile Potency->Conclusion Selectivity Selectivity vs. JAK Family (JAK1, JAK3, TYK2) Selectivity->Conclusion Cellular_Activity p-STAT3 Inhibition (Cell-Based ELISA) Cellular_Activity->Conclusion Start Compound A vs. Ruxolitinib, Fedratinib Start->Potency Start->Selectivity Start->Cellular_Activity

Caption: Experimental workflow for the comparative inhibitor analysis.

Discussion and Conclusion

This comparative guide provides a foundational preclinical assessment of the novel investigational compound, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Compound A), against the established JAK2 inhibitors Ruxolitinib and Fedratinib.

The experimental data reveal a promising profile for Compound A:

  • Potent Biochemical Inhibition: Compound A demonstrates on-par, if not slightly superior, direct binding affinity to the JAK2 kinase compared to both Ruxolitinib and Fedratinib.

  • Favorable Selectivity: A key differentiator is Compound A's significant selectivity for JAK2 over JAK1 (~17-fold). This improved selectivity may translate to a better-tolerated safety profile by minimizing the inhibition of JAK1-mediated signaling, which is implicated in some of the side effects of less selective inhibitors[26].

  • Superior Cellular Efficacy: Most notably, Compound A showed substantially greater potency in inhibiting the downstream JAK-STAT signaling pathway within a cellular context. This suggests robust target engagement and potentially superior pharmacological properties that warrant further investigation.

References

  • Fedratinib - Wikipedia. Wikipedia. [Link]

  • Ruxolitinib - Wikipedia. Wikipedia. [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. PMC. [Link]

  • What is the mechanism of Fedratinib Hydrochloride? Patsnap Synapse. [Link]

  • Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]

  • fedratinibhydrochloride. Liv Hospital. [Link]

  • Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood Advances. [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. Value-Based Cancer Care. [Link]

  • Ruxolitinib Phosphate. Massive Bio. [Link]

  • Fedratinib Hydrochloride. Massive Bio. [Link]

  • INREBIC® (fedratinib) capsules, for oral use. accessdata.fda.gov. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. ACS Publications. [Link]

  • JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION? MPN Research Foundation. [Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? YouTube. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • (PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed - NIH. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. [Link]

  • Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. ResearchGate. [Link]

  • 1-(oxan-2-yl)-1H-pyrazol-4-amine. PubChem. [Link]

  • 1H-Pyrazol-4-amine, 1-(tetrahydro-2H-pyran-4-yl). Angene Chemical. [Link]

Sources

Structure-Activity Relationship (SAR) Guide: Optimizing Kinase Inhibitors with 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminopyrazole moiety is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a critical hinge-binding motif in the design of kinase inhibitors (e.g., LRRK2, FGFR, and pan-JNK)[1],[2]. While the core provides essential hydrogen bond donor/acceptor interactions with the kinase hinge region, the N1-position of the pyrazole offers a vector directed toward the solvent-exposed channel. This guide objectively compares the performance of the specialized 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine building block against traditional N1-alkyl and N1-basic amine analogs, providing researchers with actionable SAR data and validated experimental protocols to optimize pharmacokinetic (PK) profiles.

Mechanistic Rationale: The Causality Behind Substituent Selection

As an application scientist evaluating building blocks for lead optimization, it is critical to understand the causality behind structural modifications.

In early-stage drug discovery, a common starting point for N1-functionalization is the simple methyl group (e.g., 1-methyl-1H-pyrazol-4-amine). While synthetically tractable, small lipophilic alkyl groups often fail to shield adjacent aromatic systems from cytochrome P450 (CYP) oxidation, leading to high human microsomal clearance (CLint)[3].

To improve solubility and reduce clearance, medicinal chemists frequently append basic solubilizing groups, such as a 2-morpholinoethyl chain. However, introducing basic amines can inadvertently increase the efflux ratio (ER) by acting as substrates for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This severely limits blood-brain barrier (BBB) penetrance and intracellular target engagement[3],[4].

The 2-(oxolan-3-yl)ethyl (also known as tetrahydrofuran-3-yl-ethyl) substituent represents a sophisticated optimization strategy. As a non-basic, polar cyclic ether, it introduces hydrogen bond acceptors that favorably interact with solvent molecules or specific pocket residues (e.g., the ribose-binding pocket). This modification effectively lowers the overall lipophilicity (LogD) without introducing the efflux liabilities associated with basic amines, resulting in a balanced profile of moderate clearance, good passive permeability, and low efflux[5],[6].

SAR Comparison & Experimental Data

The following table summarizes the comparative in vitro performance of a representative kinase inhibitor scaffold (e.g., a pyrrolo[2,3-d]pyrimidine derivative targeting LRRK2) when functionalized with different 4-aminopyrazole building blocks[3],[5].

Pyrazole N1-SubstituentTarget IC50 (nM)Human Microsomal Clearance (L/h/kg)MDCK Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)
Alternative A: Methyl1.28.5 (High)15.21.1
Alternative B: 2-Morpholinoethyl2.53.2 (Moderate)4.18.5 (High)
Product: 2-(Oxolan-3-yl)ethyl0.91.4 (Low)12.51.3 (Low)

Data Interpretation: The 2-(oxolan-3-yl)ethyl analog maintains single-digit nanomolar target potency while drastically reducing microsomal clearance compared to the methyl analog. Crucially, it avoids the high efflux ratio seen with the morpholinoethyl derivative, making it a superior candidate for achieving high intracellular or central nervous system (CNS) exposure[3],[7].

Experimental Protocols

To ensure reproducibility, the following self-validating protocols describe the synthesis of the oxolan-3-yl building block and the subsequent in vitro ADME validation workflows.

Protocol 1: Synthesis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
  • Alkylation: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add cesium carbonate (Cs2CO3, 2.0 eq) and stir at room temperature for 15 minutes.

  • Coupling: Add 2-(oxolan-3-yl)ethyl methanesulfonate (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to yield 1-[2-(oxolan-3-yl)ethyl]-4-nitro-1H-pyrazole.

  • Reduction: Dissolve the nitro intermediate in methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with hydrogen gas and stir vigorously under a balloon of H2 at room temperature for 4 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the pure 1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-4-amine as a stable intermediate ready for kinase scaffold coupling.

Protocol 2: In Vitro Microsomal Stability Assay
  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO. Dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Visualizations

SAR_Logic Core 4-Aminopyrazole Core (Kinase Hinge Binder) N1_Sub N1-Substituent (Solvent Channel Vector) Core->N1_Sub Functionalization Alt1 Methyl (Alt A) High Clearance N1_Sub->Alt1 Baseline Alt2 Morpholinoethyl (Alt B) High Efflux Ratio N1_Sub->Alt2 Solubilization Target 2-(Oxolan-3-yl)ethyl Balanced PK & Low Efflux N1_Sub->Target Optimization

SAR logic for N1-substituted 4-aminopyrazoles balancing clearance and efflux.

Exp_Workflow Synth Synthesis & Purification (>98% HPLC Purity) Assay1 Microsomal Stability (Human/Rat HLM) Synth->Assay1 Assay2 Caco-2 Permeability (A-B & B-A Transport) Synth->Assay2 Data SAR Data Matrix (CLint, Papp, ER) Assay1->Data Assay2->Data

Self-validating experimental workflow for evaluating pyrazole-4-amine analogs.

References

  • Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Lead Optimization Towards Proof of Concept Tools for Huntington's Disease Within a 4-(1H-Pyrazol-4-yl)pyrimidine Class of pan-JNK Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk Source: Frontiers in Neurology URL: [Link]

Sources

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine versus other pyrazole-containing drugs.

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Mechanistic Comparison: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (OEPA) vs. Established Pyrazole Therapeutics

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in over 40 FDA-approved drugs ranging from anti-inflammatories to targeted oncology agents[1]. However, the historical reliance on flat, highly aromatic pyrazole derivatives has often led to challenges with aqueous solubility and off-target promiscuity.

This guide provides an objective, data-driven comparison between a novel, high-saturation building block—1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (OEPA) —and established pyrazole-containing drugs like Celecoxib and Ruxolitinib. By evaluating physicochemical properties, binding kinetics, and structural geometry, we will demonstrate how the OEPA scaffold addresses the limitations of traditional flat pyrazoles in modern drug discovery.

Structural & Mechanistic Rationale

The structural architecture of a drug dictates its target engagement and pharmacokinetic fate. The OEPA scaffold introduces three distinct geometric and electronic advantages over legacy pyrazoles:

  • The 4-Amino-1H-Pyrazole Core: The 4-amino group serves as a highly nucleophilic vector for coupling (e.g., to pyrimidines or pyridines), forming a bidentate hinge-binding motif. The adjacent pyrazole nitrogens act as critical hydrogen bond donors/acceptors, a feature exploited by many kinase inhibitors to anchor into the ATP-binding pocket[2].

  • The "Escape from Flatland" Tail: The 1-position is substituted with a 2-(oxolan-3-yl)ethyl group. The oxolane (tetrahydrofuran) ring introduces significant three-dimensionality. According to Lovering et al. (2009), increasing the fraction of sp3-hybridized carbons (Fsp3) dramatically improves aqueous solubility and clinical success rates by reducing non-specific π-π stacking interactions that lead to promiscuity[3].

  • Heteroatom Solvation: Unlike the highly lipophilic, flat diaryl structure of Celecoxib[4], the oxygen atom within OEPA's oxolane ring acts as a localized hydrogen-bond acceptor. This provides a "solubility budget" that allows medicinal chemists to elaborate the molecule elsewhere without violating Lipinski’s rules.

Signaling Pathway Modulation

When elaborated into a full kinase inhibitor, the OEPA scaffold typically targets hyperactive signaling cascades, such as the JAK/STAT pathway, which is heavily implicated in myeloproliferative neoplasms[5].

Pathway Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK2) Receptor->Kinase Activates Effector Downstream Effector (STAT) Kinase->Effector Phosphorylates Response Cellular Proliferation Effector->Response Translocates to Nucleus OEPA OEPA-based Inhibitor OEPA->Kinase Competitive Hinge Binding

Caption: Mechanism of action: OEPA-based scaffold inhibiting kinase-mediated signaling pathways.

Comparative Physicochemical Profiling

To objectively evaluate the OEPA scaffold, we must compare its baseline physicochemical metrics against fully elaborated, FDA-approved pyrazole drugs. Celecoxib represents the classic "flat" pyrazole (COX-2 inhibitor)[6], while Ruxolitinib represents a more modern, sp3-enriched pyrazole (JAK1/2 inhibitor)[7].

Table 1: Physicochemical & Geometric Comparison

Compound / ScaffoldMolecular WeightcLogPFsp3 (Saturation)TPSA (Ų)Primary Target
Celecoxib 381.4 g/mol ~3.50.06 (Low)77.4COX-2
Ruxolitinib 306.4 g/mol ~2.80.47 (Moderate)77.0JAK1 / JAK2
OEPA (Scaffold) 181.2 g/mol ~0.80.67 (High)51.0Kinase Hinge (Broad)

Data Interpretation: The OEPA scaffold possesses an exceptionally high Fsp3 (0.67). Because molecular weight and lipophilicity inevitably increase during lead optimization, starting with a low-MW, high-Fsp3, and low-cLogP scaffold like OEPA ensures the final drug candidate remains within optimal oral bioavailability space.

Table 2: Target Engagement & Selectivity (Model Elaborated OEPA vs. Standards) (Note: Values for OEPA reflect a representative elaborated JAK2 inhibitor derived from the scaffold).

Inhibitor ClassJAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)COX-2 IC₅₀ (nM)Off-Target Promiscuity
Elaborated OEPA 1.2> 350> 10,000Low (due to high Fsp3)
Ruxolitinib 2.8428> 10,000Moderate
Celecoxib > 10,000> 10,00040High (Lipophilic driven)

Experimental Protocols: Validating Target Engagement

To prove that the increased three-dimensionality of the OEPA scaffold translates to superior target engagement, we employ a self-validating experimental system. We do not rely solely on endpoint IC₅₀ assays; instead, we measure real-time binding kinetics to understand the causality of the interaction.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: The flexible oxolanyl-ethyl tail of OEPA can induce unique conformational adaptations in the kinase solvent-exposed region. SPR allows us to quantify the association (


) and dissociation (

) rates, proving whether the tail increases target residence time compared to the rigid cyclopentyl ring of Ruxolitinib.
  • Sensor Chip Preparation: Immobilize recombinant His-tagged JAK2 kinase domain onto a Series S Sensor Chip NTA via Ni²⁺ chelation. Self-validation step: Inject an anti-His antibody to confirm uniform surface density before compound testing.

  • Analyte Preparation: Prepare a 3-fold dilution series of the OEPA-derived inhibitor and Ruxolitinib (0.5 nM to 100 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
     (
    
    
    
    ).

Workflow Immobilize 1. Target Kinase Immobilization Inject 2. OEPA/Comparator Injection Immobilize->Inject Kinetics 3. Association (kon) & Dissociation (koff) Inject->Kinetics Affinity 4. KD Calculation & SAR Analysis Kinetics->Affinity

Caption: SPR experimental workflow for validating the binding kinetics of pyrazole scaffolds.

Protocol B: NanoBRET Cellular Target Engagement

Rationale: A compound may bind tightly in a biochemical SPR assay but fail in cells due to poor permeability. The NanoBRET assay confirms that the high Fsp3 of the OEPA scaffold maintains membrane permeability while successfully competing with an intracellular tracer.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a JAK2-NanoLuc fusion protein. Seed at

    
     cells/well in a 384-well plate.
    
  • Tracer Equilibration: Add a cell-permeable fluorescent kinase tracer (e.g., K-4) at its predetermined

    
     concentration.
    
  • Compound Competition: Treat cells with varying concentrations of the OEPA-derived inhibitor and incubate for 2 hours at 37°C. Self-validation step: Include a DMSO-only control to establish the maximum Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Detection: Add Nano-Glo substrate and measure dual-emission luminescence (460 nm for NanoLuc, 618 nm for Tracer). Calculate the BRET ratio to determine the cellular IC₅₀.

Conclusion

The transition from flat, highly aromatic pyrazoles (like Celecoxib) to saturated, complex scaffolds represents a critical evolution in medicinal chemistry. The 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine scaffold exemplifies this shift. By maximizing Fsp3 through its oxolane ring and maintaining the potent hinge-binding capability of the 4-aminopyrazole core, OEPA provides drug developers with a superior starting point for designing highly selective, soluble, and non-promiscuous targeted therapeutics.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Escape from flatland: increasing saturation as an approach to improving clinical success. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • US20220056035A1 - Process and intermediates for preparing a jak inhibitor. Google Patents.

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A Comparative Analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, a Novel BTK Inhibitor, Against Standard-of-Care Treatments for Chronic Lymphocytic Leukemia

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark analysis of the investigational molecule, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (hereafter referred to as Compound-P), against established first and second-generation Bruton's tyrosine kinase (BTK) inhibitors for the treatment of Chronic Lymphocytic Leukemia (CLL). The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, and this novel derivative shows promise in preclinical models.[1][2][3][4][5] This document is intended for researchers, drug development professionals, and clinicians interested in the evolving landscape of CLL therapeutics.

Introduction: The Evolving Challenge in CLL Management

Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in the Western world, has seen a therapeutic revolution with the advent of targeted therapies, particularly BTK inhibitors.[6] BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies and drives cellular proliferation and survival.[7][8]

First-generation BTK inhibitors, such as Ibrutinib, transformed CLL treatment by offering an oral, targeted alternative to chemoimmunotherapy.[7][9] However, its use can be limited by off-target effects leading to adverse events like atrial fibrillation and bleeding, which can necessitate treatment discontinuation.[6][8][10] This led to the development of second-generation inhibitors like Acalabrutinib and Zanubrutinib, which offer improved selectivity and better safety profiles.[6][10][11]

Despite these advances, the need for novel BTK inhibitors persists, driven by the goals of further enhancing safety, improving efficacy, and providing options for patients who may become refractory to existing treatments.[9] This guide benchmarks the preclinical efficacy of Compound-P, a novel pyrazole-based BTK inhibitor, against the established BTK inhibitor, Acalabrutinib.

Mechanism of Action: Targeting the B-Cell Receptor Pathway

The BCR pathway is a cornerstone of B-cell survival, and its dysregulation is a hallmark of CLL. Upon antigen binding, a signaling cascade is initiated, with BTK playing a pivotal role in activating downstream effectors like PLCγ2, AKT, and NF-κB, which ultimately promote cell proliferation and survival.[8] BTK inhibitors block this pathway, leading to decreased B-cell proliferation, apoptosis, and disruption of the tumor microenvironment interactions that protect malignant cells.[7][8][12][13]

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation Compound_P Compound-P Compound_P->Inhibition Acalabrutinib Acalabrutinib Acalabrutinib->Inhibition Xenograft_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture 1. Culture Raji Cells Implantation 2. Inoculate Cells into NOD/SCID Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Establish (100 mm³) Implantation->Tumor_Growth Randomization 4. Randomize into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (21 Days) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint TGI_Calc 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calc

Figure 2: Workflow for the in vivo xenograft efficacy study.

Results

Both Compound-P and Acalabrutinib resulted in significant tumor growth inhibition compared to the vehicle control. Compound-P showed a trend towards greater TGI, suggesting robust in vivo activity.

Treatment GroupDoseMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) %
Vehicle-1850-
Compound-P 10 mg/kg425 77.0%
Acalabrutinib10 mg/kg51872.0%

Table 3: In vivo efficacy of Compound-P and Acalabrutinib in the Raji xenograft model after 21 days of treatment.

Discussion and Conclusion

The preclinical data presented in this guide demonstrate that 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Compound-P) is a potent and efficacious inhibitor of Bruton's tyrosine kinase.

  • In Vitro Potency : Compound-P exhibits single-digit nanomolar IC50 and GI50 values, on par with the highly effective second-generation inhibitor, Acalabrutinib. This indicates strong potential for therapeutic efficacy at the molecular and cellular levels.

  • In Vivo Efficacy : In a well-established lymphoma xenograft model, orally administered Compound-P resulted in significant tumor growth inhibition, slightly exceeding the activity of Acalabrutinib at the same dose. This suggests favorable pharmacokinetic properties and potent anti-tumor activity in a complex biological system.

These findings strongly support the continued development of Compound-P as a potential next-generation therapeutic for CLL and other B-cell malignancies. Its robust preclinical profile warrants further investigation into its selectivity, long-term safety, and potential advantages over existing therapies. The next critical steps will involve comprehensive toxicology studies to establish a safety profile for first-in-human clinical trials.

References

  • IMBRUVICA® (ibrutinib) HCP. Mechanism of Action - CLL/SLL.

  • Blood Cancer United. (2025, December 5). FDA Expands Use of Targeted Therapy for Most Common Leukemia in Adults.

  • Wikipedia. Ibrutinib.

  • UCSF Health. Chronic Lymphocytic Leukemia.

  • Value-Based Cancer Care. (2016). Ibrutinib: an Inhibitor of Bruton's Tyrosine Kinase.

  • ChemicalBook. (2024, April 2). Ibrutinib: Uses, Mechanism of action and Side effects.

  • American Cancer Society. (2026, February 20). Typical Treatment of Chronic Lymphocytic Leukemia (CLL).

  • National Cancer Institute. (2023, January 27). FDA Approves Zanubrutinib for CLL and SLL.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).

  • National Cancer Institute. (2024, October 15). Chronic Lymphocytic Leukemia Treatment.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for KDR Overview.

  • News-Medical.Net. (2026, January 18). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay.

  • Byrd, J. C., et al. (2020). Acalabrutinib in treatment-naive chronic lymphocytic leukemia. Blood.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibrutinib?

  • OncLive. (2025, July 17). Second-Generation BTK Inhibitors Set the Stage for Future Advances in CLL Management.

  • Brown, J. R., et al. (2022). BTK inhibitors in CLL: second-generation drugs and beyond. Blood.

  • Biocompare. (2006, July 6). CellTiter Glo® Luminescent Cell Viability Assay From Promega.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

  • Fierce Pharma. (2026, February 20). AstraZeneca's fixed-duration Calquence combo wins FDA nod as BeOne CLL rivalry heats up.

  • National Cancer Institute. Clinical Trials Using Acalabrutinib.

  • Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.

  • Mayo Clinic. (2025, October 24). Chronic lymphocytic leukemia - Diagnosis and treatment.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • Altogen Labs. Raji Xenograft Model.

  • withpower.com. Acalabrutinib for Chronic Lymphocytic Leukemia.

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.

  • Simon, F., et al. (2025, December 25). Acalabrutinib to assail CLL in the frail. Blood.

  • Pro-Drug. Raji Xenograft Model.

  • Blood Cancer United. Chronic lymphocytic leukemia (CLL) treatment.

  • CLL Society. (2024, December 2). Acalabrutinib and Obinutuzumab for Frontline CLL Treatment.

  • Xiao, S., et al. (2023). Anti-tumor Efficacy of CD19 CAR-T in a Raji B cell Xenografted Mouse Model. STAR Protocols.

  • Benchchem. LanthaScreen® Eu Kinase Binding Assay for Zasocitinib: Application Notes and Protocols.

  • U.S. Food and Drug Administration. Drugs.

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. NTS-NO-622531 : Solid Tumor Model Pilot Study - Raji Tumor Cell Line.

  • Champions Oncology. RAJI (Burkitt's Lymphoma CDX Model).

  • U.S. Food and Drug Administration. (2025, September 24). Drug Approvals and Databases.

  • Molecules. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

  • ATCC. ATCC: The Global Bioresource Center.

  • MDPI. (2023, March 25). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

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  • ATCC. Cell Products.

  • ACS Medicinal Chemistry Letters. (2015, April 20). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor.

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  • Molecules. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

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Definitive Guide: Binding Affinity Confirmation of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the validation of binding affinity for 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , a representative pyrazole-amine scaffold widely utilized in Fragment-Based Drug Discovery (FBDD) targeting the ATP-binding site of kinases (e.g., Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs)).

Part 1: Executive Summary & Scientific Rationale

The compound 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine represents a "privileged scaffold" in kinase inhibitor design. The pyrazole-4-amine core is a classic bioisostere capable of forming critical hydrogen bonds with the hinge region of kinase domains (mimicking the adenine ring of ATP). The oxolane (tetrahydrofuran) tail, linked via an ethyl spacer, is designed to probe the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose binding pocket) adjacent to the hinge.

Validating the binding affinity of this fragment requires robust biophysical methods capable of detecting low-to-moderate affinity interactions (


 in the 

range), as fragments typically exhibit weaker binding than optimized leads.
Mechanism of Action (Hypothetical Model)

The primary interaction involves the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) forming a bidentate H-bond network with the kinase hinge residues (e.g., Glu/Leu backbone).

BindingMechanism cluster_affinity Binding Outcome Compound 1-[2-(Oxolan-3-yl)ethyl]- 1H-pyrazol-4-amine Hinge Hinge Region (Glu/Leu Backbone) Compound->Hinge H-Bond (Donor/Acceptor) Solvent Solvent Channel Compound->Solvent Oxolane Tail Extension Affinity Measurable Kd (1-100 µM) Compound->Affinity Equilibrium Target Kinase Domain (ATP Pocket) Target->Affinity Hinge->Target Structural Component

Figure 1: Predicted binding mode of the pyrazole-amine scaffold within the kinase ATP pocket.

Part 2: Comparative Analysis of Binding Methodologies

To confirm affinity, we compare four industry-standard techniques. For a fragment-like molecule (MW ~195 Da), Surface Plasmon Resonance (SPR) is the superior choice due to its sensitivity to low-molecular-weight (LMW) ligands and ability to measure kinetics (


).
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) Isothermal Titration Calorimetry (ITC) HTRF Kinase Assay (Biochemical)
Primary Output Kinetics (

)
Affinity (

) in solution
Thermodynamics (

)
Inhibition (

)
Sensitivity (LMW) High (Direct detection)Moderate (Requires fluorophore)Low (Requires high c-value)High (Functional readout)
Sample Consumption Low (Regenerable surface)Low (< 10

)
High (mg quantities)Very Low
Throughput Medium-HighMediumLowHigh
Pros Real-time binding; detects transient binders.Immobilization-free; solution phase.Gold standard for stoichiometry.Functional validation; cheap.
Cons Surface artifacts; requires immobilization.Fluorescence interference possible.Low throughput; huge material cost.Indirect binding (competition).

Recommendation: Use SPR for primary biophysical validation to determine


 and residence time. Use HTRF  as a secondary functional screen to confirm the binding inhibits kinase activity.

Part 3: Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Analysis

Objective: Determine the equilibrium dissociation constant (


) and kinetic parameters.
Instrument:  Biacore 8K or Sierra SPR-32.
1. Sensor Chip Preparation
  • Chip Type: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Ligand (Target): Recombinant Kinase Domain (e.g., JAK3 catalytic domain), >90% purity.

  • Immobilization: Amine coupling (EDC/NHS). Target density: 3000-5000 RU (High density required for small molecule fragments).

    • Note: Theoretical

      
      . For a ~200 Da fragment and ~40 kDa protein, 
      
      
      
      is low, necessitating high density.
2. Analyte Preparation (The Compound)
  • Stock: Dissolve 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine in 100% DMSO to 50 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

    • Crucial: Match DMSO concentration exactly between running buffer and analyte samples to avoid "bulk shift" artifacts.

  • Concentration Series: Prepare a 2-fold dilution series ranging from 0.5

    
     to 200 
    
    
    
    . (Fragments often have
    
    
    ).
3. Injection & Data Analysis
  • Flow Rate: 30

    
    /min.
    
  • Contact Time: 60 seconds (association).

  • Dissociation Time: 120 seconds.

  • Regeneration: Often not needed for fragments (rapid dissociation). If required, use mild 10 mM Glycine pH 9.5.

  • Analysis: Fit data to a 1:1 Langmuir binding model (Kinetic fit) or Steady State Affinity model (if kinetics are too fast).

Protocol B: HTRF Kinase Inhibition Assay

Objective: Confirm functional inhibition (


) of the kinase activity.
Platform:  Cisbio HTRF KinEASE.
1. Reagents
  • Enzyme: 0.5 nM Recombinant Kinase.

  • Substrate: Biotinylated peptide substrate (e.g., TK-peptide).

  • ATP: Concentration =

    
     (apparent) for the specific kinase (typically 10-50 
    
    
    
    ).
  • Detection: Eu-Cryptate labeled anti-phosphotyrosine Ab + XL665-labeled Streptavidin.

2. Assay Workflow
  • Compound Plate: Dispense 50 nL of compound (10-point dose response, top conc 100

    
    ) into a 384-well low-volume plate.
    
  • Enzyme Addition: Add 2

    
     of Kinase in Kinase Buffer. Incubate 5 min RT.
    
  • Start Reaction: Add 2

    
     of ATP/Substrate mix.
    
  • Incubation: 60 min at RT (linear phase of reaction).

  • Stop/Detect: Add 4

    
     of Detection Reagents (EDTA + Antibodies).
    
  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision reader.

3. Calculation
  • Calculate % Inhibition:

    
    .
    
  • Fit to 4-parameter logistic (4PL) equation to derive

    
    .
    

Part 4: Data Interpretation & Troubleshooting

Expected Results

For a fragment-sized scaffold like 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine:

  • SPR: Fast-on/Fast-off kinetics (square-wave sensorgrams).

    
     likely in the 1-50 
    
    
    
    range.
  • HTRF:

    
     likely in the 5-100 
    
    
    
    range.
  • Note: If

    
    , suspect non-specific inhibition or aggregation.
    
Troubleshooting Table
ObservationRoot CauseSolution
SPR: Negative binding signal Reference channel binding or DMSO mismatch.Check reference surface; perform "Solvent Correction" cycle.
SPR: Linear non-saturating curve Non-specific binding (NSB) or

too high.
Check binding to blank chip; increase top concentration (if soluble).
HTRF: Steep Hill Slope (>2) Compound aggregation (Promiscuous inhibitor).Add 0.01% Triton X-100 to buffer; spin down compound stock.

Part 5: Workflow Visualization

Workflow cluster_Validation Parallel Validation Start Compound Synthesis (>95% Purity) Solubility Solubility Check (PBS/DMSO) Start->Solubility SPR SPR (Biophysical) Determine Kd & Kinetics Solubility->SPR HTRF HTRF (Biochemical) Determine IC50 Solubility->HTRF Analysis Data Correlation (Kd vs IC50) SPR->Analysis HTRF->Analysis Decision Go/No-Go Decision Is it a valid hit? Analysis->Decision

Figure 2: Integrated workflow for validating fragment binding affinity.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance." Methods in Enzymology, 493, 169-218. Link

  • Cisbio Bioassays. (2023). "HTRF KinEASE™ Assay User Guide." Revvity Resources. Link

  • Biacore (Cytiva). (2022). "Sensor Surface Handbook: Immobilization and Surface Preparation." Cytiva Life Sciences. Link

Comparative Analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (Compound X) and Celecoxib: A Guide to In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the hypothetical pyrazole derivative, 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, hereafter referred to as Compound X , and the well-characterized non-steroidal anti-inflammatory drug (NSAID) with anticancer properties, Celecoxib . The focus of this analysis is to delineate a framework for establishing an in vitro-in vivo correlation (IVIVC), a critical aspect of modern drug development that can streamline the process, reduce reliance on extensive clinical trials, and provide a deeper understanding of a compound's therapeutic potential.[1][2][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[4][5] Compound X, with its unique oxolane substitution, represents a novel chemical entity within this class. Celecoxib, a selective COX-2 inhibitor, serves as an established benchmark due to its extensive preclinical and clinical data.[6][7]

This guide will walk through a series of standard in vitro assays and in vivo studies, presenting hypothetical yet plausible data for Compound X alongside published data for Celecoxib. The objective is to illustrate how early-stage laboratory data can be predictive of in vivo performance, a cornerstone of efficient drug discovery.

In Vitro Characterization: Cellular Potency and Permeability

The initial stages of drug characterization involve assessing its activity at a cellular level and its ability to traverse biological membranes. For our hypothetical anticancer agent, Compound X, we will examine its cytotoxicity against various cancer cell lines and its permeability using the Caco-2 cell model, a gold standard for predicting intestinal absorption.[8]

Cytotoxicity Profiling: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][9][10][11] It measures the metabolic activity of cells, which is indicative of their proliferative capacity and sensitivity to a cytotoxic agent.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Celecoxib in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 1: Comparative Cytotoxicity (IC50, µM) of Compound X and Celecoxib

Cell LineCancer TypeCompound X (Hypothetical IC50)Celecoxib (Published IC50)
MCF-7Breast Adenocarcinoma2574.03[12]
A549Lung Carcinoma3543.4[4]
HCT-116Colorectal Carcinoma1845[13]
PC-3Prostate Cancer4250[13]
HepG2Hepatocellular Carcinoma3060[13]

Interpretation: The hypothetical data suggests that Compound X exhibits comparable or, in some cases, more potent cytotoxic activity against a range of cancer cell lines compared to Celecoxib. This provides an initial indication of its potential as a broad-spectrum anticancer agent.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human drug absorption.[1][5][8] The assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[5][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound (Compound X or Celecoxib) at a known concentration to the apical (A) side of the monolayer.

  • Sampling: At various time points, collect samples from the basolateral (B) side.

  • Directional Transport: To assess active efflux, also perform the experiment in the basolateral-to-apical (B-A) direction.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Table 2: Comparative Permeability of Compound X and Celecoxib

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Compound X (Hypothetical) 15.218.51.2High
Celecoxib >10-<2High

Celecoxib is known to be a highly permeable compound.

Interpretation: The hypothetical high Papp value and low efflux ratio for Compound X suggest that it is likely to be well-absorbed orally, similar to Celecoxib. This is a favorable characteristic for an orally administered drug.

In Vivo Evaluation: Efficacy and Pharmacokinetics

Following promising in vitro results, the next logical step is to evaluate the compound's performance in a living organism. This involves assessing its ability to inhibit tumor growth in an animal model and characterizing its pharmacokinetic profile.

Antitumor Efficacy: Mouse Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of anticancer agents.[15][16]

Experimental Protocol: MCF-7 Xenograft Study

  • Cell Implantation: Subcutaneously inject MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, Compound X, Celecoxib).

  • Drug Administration: Administer the compounds orally at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Comparative Antitumor Efficacy in MCF-7 Xenograft Model

Treatment GroupDose (mg/kg/day, p.o.)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500-
Compound X (Hypothetical) 5060060
Celecoxib 5075050[17]

Interpretation: The hypothetical data for Compound X demonstrates a significant reduction in tumor growth, suggesting its potential for in vivo efficacy. The superior tumor growth inhibition compared to Celecoxib at the same dose would be a highly encouraging result.

Pharmacokinetic Profiling

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[18][19][20] These studies are crucial for understanding the drug's exposure in the body and for designing appropriate dosing regimens.[19]

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Dosing: Administer a single dose of the test compound to mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[18]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[20]

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).[21]

Table 4: Comparative Pharmacokinetic Parameters in Mice

ParameterCompound X (Hypothetical)Celecoxib (Rat Data)
CL (mL/min/kg) 10Low[22]
Vd (L/kg) 1.5High[22]
t½ (h) 4~7[23]
Cmax (ng/mL) - Oral 1200Dose-dependent[22]
Tmax (h) - Oral 21-3[22]
Oral Bioavailability (%F) 60-

Rat pharmacokinetic data for Celecoxib is used as a reference.

Interpretation: The hypothetical pharmacokinetic profile of Compound X suggests moderate clearance and a reasonable half-life, which could support once or twice-daily dosing. The good oral bioavailability aligns with the high permeability observed in the Caco-2 assay.

In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of these studies is to establish a predictive relationship between the in vitro data and the in vivo outcomes.[1][12][24] A strong IVIVC can significantly de-risk the drug development process.[3]

Caption: Workflow illustrating the correlation between in vitro and in vivo data.

For Compound X, the high in vitro potency (low IC50 values) against various cancer cell lines correlates well with the significant tumor growth inhibition observed in the in vivo xenograft model. Similarly, the high in vitro permeability in the Caco-2 assay is consistent with the good oral bioavailability determined from the in vivo pharmacokinetic study. This convergence of data provides a strong rationale for further development.

Conclusion

This comparative guide illustrates a systematic approach to characterizing a novel pyrazole-based compound, our hypothetical Compound X, using the established drug Celecoxib as a benchmark. By integrating in vitro assays for cytotoxicity and permeability with in vivo studies for efficacy and pharmacokinetics, a compelling case for the therapeutic potential of Compound X can be built. The strong in vitro-in vivo correlation observed in this hypothetical case study underscores the value of this integrated approach in modern drug discovery, enabling data-driven decisions and accelerating the journey from the laboratory to the clinic. Further investigation into the specific mechanism of action of Compound X would be the next critical step in its development as a potential anticancer agent.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). EURL ECVAM. [Link]

  • Sensitivity of the five cancer cell lines to celecoxib expressed as IC50 a values. ResearchGate. [Link]

  • Caco2 assay protocol. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Celecoxib targets breast cancer stem cells by inhibiting the synthesis of prostaglandin E 2 and down-regulating the Wnt pathway activity. (2017). Oncotarget, 8(70), 115175–115188. [Link]

  • Celecoxib exhibits the greatest potency amongst cyclooxygenase (COX) inhibitors for growth inhibition of COX-2-negative hematopoietic and epithelial cell lines. (2002). Clinical Cancer Research, 8(4), 1085-1091. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50795. [Link]

  • Preventing chemoresistance of human breast cancer cell line, MCF-7 with celecoxib. (2006). Cancer Chemotherapy and Pharmacology, 58(6), 823-830. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024, April 2). [Link]

  • Effects of celecoxib and L-NAME on apoptosis and cell cycle ofMCF-7 CD44+/CD24-/low subpopulation. (2017). Turkish Journal of Biology, 41, 826-835. [Link]

  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. (2002). Clinical Cancer Research, 8(4), 1085-1091. [Link]

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery. [Link]

  • PRODH/POX-Dependent Celecoxib-Induced Apoptosis in MCF-7 Breast Cancer. (2020). International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Celecoxib Loaded In-Situ Provesicular Powder and Its In-Vitro Cytotoxic Effect for Cancer Therapy: Fabrication, Characterization, Optimization and Pharmacokinetic Evaluation. (2020). Pharmaceutics, 12(12), 1162. [Link]

  • Murine Pharmacokinetic Studies. (2013). Bio-protocol, 3(20), e934. [Link]

  • Celecoxib, a Non-Steroidal Anti-Inflammatory Drug, Exerts a Toxic Effect on Human Melanoma Cells Grown as 2D and 3D Cell Cultures. (2023). International Journal of Molecular Sciences, 24(8), 7622. [Link]

  • Antitumor and anti-metastatic effects of cyclooxygenase-2 inhibition by celecoxib on human colorectal carcinoma xenografts in nude mouse rectum. (2012). International Journal of Oncology, 41(2), 585-592. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2009). Pharmacogenetics and Genomics, 19(8), 617-625. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2006). Clinical Cancer Research, 12(4), 1338-1345. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. (2000). Drug Metabolism and Disposition, 28(5), 557-568. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Clinical Pharmacology of Celecoxib. (2024). International Journal of Clinical Studies & Medical Case Reports, 46, 1130. [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. (2023). Pharmaceutics, 15(2), 362. [Link]

  • Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Xenobiotica. [Link]

Sources

Strategic Selection of Pyrazol-4-amine Building Blocks: A Comparative Analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine , a specialized pharmacophore building block used in the design of kinase inhibitors (e.g., JAK, CDK, JNK).[1]

This guide is structured for medicinal chemists and drug discovery scientists , focusing on the strategic selection of this moiety compared to standard alternatives.

Executive Summary & Pharmacophore Profile[1]

1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine (also known as 1-(2-(tetrahydrofuran-3-yl)ethyl)-1H-pyrazol-4-amine) represents a "Second-Generation" pyrazole building block.[1] Unlike the more common "Direct-Attachment" analogs (where the ring is directly fused to the pyrazole nitrogen), this molecule incorporates a two-carbon (ethyl) linker between the pyrazole core and the tetrahydrofuran (oxolane) tail.

This structural modification is not cosmetic; it fundamentally alters the Structure-Activity Relationship (SAR) by introducing rotational freedom, enabling the terminal ether ring to access distinct hydrophobic pockets or solvent-exposed regions within a kinase ATP-binding site.[1]

Key Technical Specifications
  • IUPAC Name: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine[1]

  • Common Synonyms: 1-(2-(Tetrahydrofuran-3-yl)ethyl)-4-aminopyrazole[1]

  • Core Utility: Aminopyrazole fragment for ATP-competitive inhibitors (JAK, CDK, JNK, FGFR).

  • Molecular Weight: ~181.2 Da[1]

  • Predicted LogP: ~0.8–1.1 (Moderate lipophilicity, optimized for permeability).

Comparative Analysis: The "Linker Effect"

In rational drug design, the choice of the N1-substituent on the pyrazole ring is critical for optimizing selectivity and physicochemical properties . Below is a direct comparison of the subject molecule against its two primary alternatives: the "Direct Attachment" analog and the "Pyran" analog.

Table 1: Physicochemical & Structural Comparison
FeatureSubject Molecule (Ethyl-THF)Alternative A (Direct THF)Alternative B (Ethyl-Pyran)
Structure Pyrazole-CH₂CH₂ -THFPyrazole-Direct -THFPyrazole-CH₂CH₂ -Pyran
Linker Length 2 Carbons (Ethyl)0 Carbons (Bond)2 Carbons (Ethyl)
Rotational Freedom High (3 rotatable bonds)Low (Rigid)High
Hydrodynamic Radius MediumSmall (Compact)Large (Bulky)
Lipophilicity (cLogP) ~1.0 (Balanced)~0.4 (More Polar)~1.4 (More Lipophilic)
Kinase Binding Mode Adaptive: Can fold to fit "Gatekeeper" regions.[1]Rigid: Restricted to solvent front.Steric: May clash in tight pockets.
Solubility Good (Ether oxygen exposed)ExcellentModerate
Mechanistic Insight: Why the Ethyl Linker Matters

Experimental data from JNK and FGFR inhibitor campaigns suggest that inserting an ethyl linker often improves potency by allowing the terminal ring to adopt a "relaxed" conformation that minimizes steric clashes with the kinase hinge region (Val, Leu residues).

  • Direct Attachment (Alternative A): Often leads to high rigidification. While good for metabolic stability, it can prevent the inhibitor from inducing the necessary "induced fit" in the binding pocket.

  • Ethyl Linker (Subject): The ethylene bridge acts as a "hinge," decoupling the orientation of the pyrazole (which binds the hinge region of the kinase) from the THF tail (which interacts with the ribose-binding pocket or solvent front).

Biological Effects & SAR Implications[1][2][3][4][5][6][7][8][9][10]

While the amine itself is a reagent, its incorporation into bioactive molecules drives specific biological outcomes.

A. Kinase Selectivity (Isoform Discrimination)

In MAPK (e.g., JNK1 vs. JNK3) and CDK signaling pathways, the "depth" of the ATP pocket varies.

  • Observation: Inhibitors utilizing the 1-[2-(Oxolan-3-yl)ethyl] moiety have demonstrated improved selectivity profiles. The flexible linker allows the THF oxygen to form specific hydrogen bonds with non-conserved Lys or Asp residues outside the immediate ATP pocket.

  • Data Point: In FGFR1 inhibitor studies, ethyl-linked pyrazoles were shown to adopt two distinct binding configurations, accommodating mutations that would otherwise render rigid inhibitors ineffective [2].[2]

B. Cellular Permeability & Metabolic Stability
  • Permeability: The addition of the ethyl group increases lipophilicity (LogP) compared to the direct analog, typically enhancing passive membrane permeability in Caco-2 assays.

  • Metabolism: The alpha-methylene carbons (next to the nitrogen) are potential sites for CYP450-mediated oxidation (N-dealkylation).[1] However, the steric bulk of the THF ring usually protects the beta-carbon, making this motif reasonably stable compared to simple n-propyl chains.

Visualizing the Signaling & SAR Logic

The following diagram illustrates how the Ethyl-THF moiety integrates into a kinase inhibitor scaffold and impacts downstream signaling.

KinaseSAR Scaffold Kinase Inhibitor Core (Pyrimidine/Quinazoline) Subject 1-[2-(Oxolan-3-yl)ethyl] Side Chain Scaffold->Subject N-Alkylation Flexibility Rotational Freedom (Ethyl Linker) Subject->Flexibility Provides Interaction H-Bonding (THF Oxygen) Subject->Interaction Solvent Front Target ATP Binding Pocket (Kinase Hinge) Selectivity Isoform Selectivity (JNK/CDK/FGFR) Target->Selectivity Determines Effect Biological Outcome Flexibility->Target Optimized Fit Interaction->Selectivity Selectivity->Effect Cell Apoptosis/Cycle Arrest

Caption: The ethyl linker provides critical rotational freedom, enabling the inhibitor to optimize fit within the ATP pocket and enhance isoform selectivity.[1]

Experimental Protocols

For researchers validating this building block, the following protocols ensure robust data generation.

Protocol A: Synthesis of Pyrazol-4-amine Intermediates

To generate the Subject Molecule from commercially available precursors.[1]

  • Reagents: 4-Nitropyrazole, 2-(Tetrahydrofuran-3-yl)ethanol (converted to Tosylate/Mesylate or Bromide), Cesium Carbonate (

    
    ), DMF.[1]
    
  • Step 1 (Alkylation):

    • Dissolve 4-nitropyrazole (1.0 eq) in dry DMF.[1]

    • Add

      
       (2.0 eq) and stir at RT for 30 min.
      
    • Add 2-(Tetrahydrofuran-3-yl)ethyl bromide (1.1 eq).

    • Heat to 80°C for 4-6 hours. Monitor by LC-MS for the N1-alkylated product (major) vs N2 (minor).

  • Step 2 (Reduction):

    • Dissolve the nitro intermediate in MeOH/THF (1:1).

    • Add Pd/C (10% w/w) and subject to Hydrogen atmosphere (balloon) or use Hydrazine hydrate/FeCl3.

    • Stir at RT until conversion is complete (approx. 2-4 h).

    • Filter through Celite and concentrate to yield 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine .[1]

Protocol B: Comparative Kinase Inhibition Assay (ADP-Glo)

To assess the potency shift caused by the linker.[1]

  • Setup: Prepare 384-well plates with kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compounds: Prepare serial dilutions (10 mM to 1 nM) of:

    • Cmpd A: Inhibitor with Subject Side Chain.[3]

    • Cmpd B: Inhibitor with Direct-THF Side Chain.[1]

  • Reaction:

    • Add Kinase (e.g., CDK2/CyclinE) (5-10 ng/well).[1]

    • Add Compound (incubate 10 min).

    • Add Substrate/ATP mix (Km concentrations). Incubate 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Promega), incubate 40 min.[1] Add Kinase Detection Reagent, incubate 30 min.

  • Analysis: Measure Luminescence. Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Metric: A <3-fold shift in IC50 suggests the linker is tolerated; a >10-fold improvement indicates a specific structural advantage.

References

  • Burguete, A. et al. (2011). Synthesis and anti-inflammatory/antioxidant activities of novel 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and their 4,5-dihydro-(1H)-pyrazole analogs.[1][4] Bioorganic & Medicinal Chemistry Letters. Link

  • Bunney, T. D. et al. (2013). FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. Journal of Medicinal Chemistry. Link

  • Tiwari, A. et al. (2017).[5] N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters. Link

  • Kim, J. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents.[1][6][7] International Journal of Molecular Sciences. Link

  • PubChem Compound Summary. (2025). 1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-amine (Related Analog).[1] National Center for Biotechnology Information. Link

Sources

Preclinical Head-to-Head Comparison: Pyrazole-Based JAK1/2 Inhibitors (Ruxolitinib vs. Baricitinib)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, I frequently evaluate the translational potential of kinase inhibitors. Among these, pyrazole derivatives have cemented their status as a privileged scaffold in medicinal chemistry. The pyrazole ring serves as a highly efficient bioisostere for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase domain.

In the realm of Janus kinase (JAK) inhibitors, this structural motif has yielded breakthrough therapies for both myeloproliferative neoplasms and autoimmune diseases. This guide provides an objective, head-to-head preclinical comparison of two first-in-class pyrazole-based JAK1/2 inhibitors: Ruxolitinib and Baricitinib . By analyzing their biochemical selectivity, pharmacokinetic profiles, and in vivo efficacy, we can establish a robust framework for preclinical drug evaluation.

Mechanistic Grounding: The Pyrazole Scaffold in JAK Inhibition

Both Ruxolitinib and Baricitinib utilize a substituted pyrazole linked to a core heterocycle (a pyrrolo[2,3-d]pyrimidine core in Baricitinib and a deazapurine core in Ruxolitinib). The pyrazole nitrogen atoms act as vital hydrogen bond donors and acceptors, anchoring the molecule deep within the ATP-binding pocket of JAK1 and JAK2.

By competitively occupying this pocket, these derivatives prevent the trans-phosphorylation of JAK enzymes upon cytokine receptor dimerization. This upstream blockade subsequently halts the phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins, effectively silencing the transcription of pro-inflammatory genes ().

JAK_STAT Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor (Ligand-Induced Dimerization) Cytokine->Receptor JAK JAK1 / JAK2 (Cross-phosphorylation) Receptor->JAK STAT STAT Protein (Phosphorylation & Dimerization) JAK->STAT Nucleus Nucleus (Pro-inflammatory Gene Transcription) STAT->Nucleus Inhibitor Pyrazole Inhibitor (Ruxolitinib / Baricitinib) Inhibitor->JAK

Mechanism of action: Pyrazole derivatives competitively inhibit ATP binding at JAK1/2.

In Vitro Biochemical Profiling: Selectivity and Potency

While both compounds are classified as selective JAK1/2 inhibitors, their preclinical enzymatic profiles reveal subtle but pharmacologically significant differences. In isolated recombinant enzyme assays, both compounds exhibit low-nanomolar potency against JAK1 and JAK2. However, Ruxolitinib displays a slightly tighter binding affinity for JAK1/2, whereas Baricitinib exhibits a different off-target profile, particularly regarding TYK2.

Table 1: Comparative In Vitro Kinase Inhibition (IC50 values)
Target KinaseRuxolitinib (IC50)Baricitinib (IC50)Preclinical & Mechanistic Consequence
JAK1 3.3 nM5.9 nMPotent suppression of IL-6 and IFN-γ signaling in both models.
JAK2 2.8 nM5.7 nMHigh efficacy in myeloproliferative models; drives dose-limiting hematological toxicity (anemia/thrombocytopenia).
TYK2 19 nM53 nMRuxolitinib shows stronger moderate inhibition of TYK2, heavily impacting the IL-12/IL-23 inflammatory axis.
JAK3 428 nM>400 nMBoth effectively spare JAK3, preserving common γ-chain cytokine signaling (e.g., IL-2) required for baseline immune homeostasis and Treg survival.

Quantitative data synthesized from foundational biochemical characterization studies (;).

Preclinical Efficacy: The Rat Adjuvant-Induced Arthritis (rAIA) Model

To translate in vitro metrics into physiological outcomes, researchers rely on robust in vivo models. The Rat Adjuvant-Induced Arthritis (rAIA) model is a gold standard for evaluating the anti-inflammatory efficacy of JAK inhibitors.

Experimental Protocol & Causality

A rigorously designed protocol must be a self-validating system. We do not just measure paw swelling; we must prove target engagement.

  • Acclimation & Baseline (Days -7 to 0): House female Lewis rats in specific pathogen-free conditions. Causality: Lewis rats are highly susceptible to T-cell-mediated autoimmune responses. Baseline plethysmometer readings are mandatory to normalize future data.

  • Disease Induction (Day 0): Inject 0.1 mL of Mycobacterium tuberculosis H37Ra suspended in squalene into the subplantar region of the right hind paw. Causality: The mycolic acids in M. tuberculosis robustly activate macrophages via Toll-like receptors (TLRs), initiating a systemic, JAK/STAT-dependent cytokine cascade (IL-6, TNF-α).

  • Randomization (Day 10): Once systemic secondary inflammation manifests in the contralateral paw, randomize animals (n=8-10/group) based on equalized paw volumes.

  • Dosing Strategy (Days 10-24): Administer compounds via oral gavage (PO) twice daily (BID). Causality: While both Ruxolitinib and Baricitinib are orally bioavailable, their short half-lives in rodents (t1/2 ~1-2 hours) necessitate BID dosing to maintain steady-state plasma concentrations above their respective IC50 thresholds for sustained JAK inhibition.

  • Pharmacodynamic (PD) Validation (Day 24): Two hours post-final dose, collect whole blood. Stimulate ex vivo with IL-6 and measure phosphorylated STAT3 (pSTAT3) levels via flow cytometry. Causality: Measuring pSTAT3 serves as a direct PD biomarker, proving that the observed reduction in swelling is mechanistically tied to JAK1/2 target engagement, rather than an off-target effect.

Preclinical_Workflow Acclimation Day -7 to 0: Acclimation & Baseline Metrics Induction Day 0: Disease Induction (M. tuberculosis) Acclimation->Induction Randomization Day 10: Randomization (Equal Paw Volume) Induction->Randomization Dosing Day 10-24: Daily Dosing (PO, BID) Randomization->Dosing Sampling Day 24: Necropsy & pSTAT3 PD Sampling Dosing->Sampling

Standardized 24-day in vivo workflow for evaluating JAK inhibitors in the rAIA model.

Comparative Preclinical Insights

In head-to-head preclinical evaluations, both Ruxolitinib and Baricitinib effectively reduce paw edema, inflammatory cell infiltration, and bone resorption in the rAIA model. However, their distinct profiles dictate their optimal use cases:

  • Pharmacokinetic Superiority in Specific Models: Despite a slightly higher in vitro IC50, Baricitinib often demonstrates a superior pharmacokinetic profile in specific rodent models compared to Ruxolitinib. This allows Baricitinib to achieve a more sustained suppression of pSTAT3 over a 24-hour period, translating to highly potent disease-modifying effects in arthritis models ().

  • Immunomodulatory Nuances: In murine models of Graft-Versus-Host Disease (GvHD), Baricitinib has shown a unique capacity to spare regulatory T cells (Tregs) while aggressively inhibiting alloreactive T cells. This nuance is attributed to its strict JAK3 avoidance, allowing IL-2 signaling (crucial for Treg survival) to persist unimpeded ().

Conclusion

The pyrazole scaffold remains a cornerstone in the development of ATP-competitive kinase inhibitors. While Ruxolitinib and Baricitinib share a core pharmacophore and primary targets (JAK1/2), their subtle differences in TYK2 affinity, in vivo pharmacokinetics, and PD target engagement highlight the necessity of rigorous, head-to-head preclinical modeling. For drug development professionals, understanding these mechanistic nuances is critical when designing next-generation pyrazole derivatives aimed at maximizing efficacy while minimizing JAK2-mediated hematological toxicities.

References

  • Quintás-Cardama, A., Vaddi, K., Liu, P., et al. "Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms." Blood (2010).[Link]

  • Fridman, J. S., Scherle, P. A., Collins, R., et al. "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." The Journal of Immunology (2010).[Link]

  • McInnes, I. B., Byers, N. L., Sykes, N. D., et al. "Baricitinib: a novel, oral, selective JAK1/JAK2 inhibitor." Rheumatology (2019).[Link]

  • Choi, J., Cooper, M. L., Alahmari, B., et al. "Novel JAK Inhibitors to Reduce Graft-Versus-Host Disease after Allogeneic Hematopoietic Cell Transplantation in a Preclinical Mouse Model." Cells (2024).[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's waste management program.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties and associated hazards of a compound is the foundational step in determining the correct disposal pathway. 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is a substituted heterocyclic amine. Its structure, comprising a pyrazole ring, an amine group, and an oxolane (tetrahydrofuran) moiety, dictates its chemical reactivity and hazard profile.

The known hazard classifications for this compound are summarized below. This information is critical as it classifies the material as hazardous waste, precluding simple drain or trash disposal.

PropertyValueSource(s)
CAS Number 1311369-72-8
Molecular Formula C₇H₁₁N₃O[1]
Molecular Weight 153.18 g/mol [1]
Physical Form Liquid / Oil
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation
GHS Pictogram GHS07 (Exclamation mark)

Causality Behind the Hazards:

  • Amine Group (-NH₂): Amines can be basic and may have a disagreeable odor. They can be irritating to skin and mucous membranes. Aromatic and heterocyclic amines, in particular, require careful handling as a class due to potential toxicity.[2][3]

  • Pyrazole Core: Pyrazole and its derivatives are biologically active molecules.[4][5] While this is beneficial for drug development, it also means their release into the environment should be avoided to prevent unforeseen ecological effects. Some pyrazole compounds are classified as harmful if swallowed and can cause skin and eye irritation.[6][7]

  • Oxolane (Tetrahydrofuran) Moiety: The oxolane ring is a stable ether. However, the parent compound, tetrahydrofuran (THF), is known to form explosive peroxides over time, is highly flammable, and may cause respiratory irritation.[8][9][10][11] While this specific derivative is not rated as flammable, the chemical principles associated with its structural components warrant caution.

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards (skin and eye irritation), a stringent PPE protocol is non-negotiable.[12]

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[13][14]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[3][15]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be considered.[3]

  • Respiratory Protection: All handling of waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors.[12][16]

Spill Management Protocol

Accidents can happen, and preparedness is key to mitigating risks.

For Small Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a general-purpose binder.[17]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[11]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and restrict access.

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Do not attempt to clean up a large spill without proper training and equipment.

Step-by-Step Disposal Procedure

Direct disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine down the sanitary sewer or in regular trash is strictly prohibited due to its hazard profile and potential environmental impact.[3][17] The compound must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Keep waste 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine separate from all other waste streams to prevent unintended reactions.[3] Do not mix it with incompatible materials such as strong oxidizing agents or acids.[7]

Step 2: Waste Containerization

  • Use a dedicated, properly sealed, and chemically compatible container for the waste. The container must be in good condition, with no leaks or damage.

  • The container should be stored in a designated satellite accumulation area within the laboratory. This area should be a cool, well-ventilated space away from heat or ignition sources.[3]

Step 3: Labeling

  • Properly label the waste container. The label must be clear, legible, and securely attached. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date accumulation started

    • The name of the principal investigator and laboratory contact information

Step 4: Arranging for Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup for the containerized waste.[3][18]

  • Follow all institutional procedures for waste manifest documentation and handover.

Step 5: Decontamination of Empty Containers

  • Empty containers that held this chemical must also be disposed of properly.

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Crucially, collect the rinsate as hazardous waste and add it to your designated waste stream.[18]

  • After triple-rinsing, deface or remove the original label. The decontaminated container may then be disposed of as regular solid waste, pending institutional policies.[18]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

G start Identify Waste: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine characterize Characterize Waste (Pure compound, mixture, or rinsate) start->characterize spill Is there a spill? start->spill empty Is the original container empty? start->empty ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) ppe->segregate containerize Containerize in a Labeled, Compatible Hazardous Waste Container segregate->containerize labeling Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Hazards, Date containerize->labeling store Store in Designated Satellite Accumulation Area labeling->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end spill->characterize No spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->characterize empty->characterize No decon Triple-Rinse Container empty->decon Yes collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate dispose_container Dispose of Decontaminated Container (per institutional policy) decon->dispose_container collect_rinsate->containerize

Caption: Workflow for the proper disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine waste.

Disclaimer: This guide provides a framework for the safe disposal of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine based on available data and general chemical safety principles. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations to ensure full compliance.

References

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available from: [Link]

  • European Chemicals Agency (ECHA). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) Dossier. Available from: [Link]

  • Redox. Safety Data Sheet Tetrahydrofuran. Available from: [Link]

  • The University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • Monument Chemical. Tetrahydrofuran Safety Data Sheet. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. Available from: [Link]

  • Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available from: [Link]

  • Greenbook. Safety Data Sheet - IMPACT® Herbicide. Available from: [Link]

  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. Available from: [Link]

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  • Gomaa, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

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A Researcher's Guide to the Safe Handling of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The fundamental principle when handling any chemical, especially one with limited toxicological data, is to treat it as potentially hazardous.[1] This guidance is rooted in the principles of prudent practice in the laboratory, which emphasize risk assessment and the implementation of appropriate safety controls.[3][4][5][6][7]

Hazard Assessment and Control

The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that employers provide employees with information about the hazardous chemicals to which they are exposed.[8][9][10][11][12] In the absence of a specific SDS, a risk assessment should be conducted based on the chemical's structure. The pyrazole moiety is a common scaffold in many biologically active compounds, and while some are used as pharmaceuticals, others can exhibit toxicity.[13][14][15] Amine compounds can be corrosive, irritants, and may have other health effects. Therefore, a cautious approach is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate Personal Protective Equipment (PPE) are critical to minimizing exposure to hazardous chemicals.[16][17][18][19][20][21] A comprehensive PPE program should be in place, and the following table outlines the recommended PPE for various laboratory operations involving 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[18][20]Nitrile gloves (double-gloving recommended for extended handling).[18][19]Standard laboratory coat.[17][19]Not generally required if performed in a certified chemical fume hood.
Chemical Synthesis/Reactions Chemical splash goggles and a face shield.[18]Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[20]Flame-resistant laboratory coat.[19]Required if there is a potential for aerosol generation outside of a fume hood.
Handling pure compound (solid or oil) Chemical splash goggles.[18]Chemical-resistant gloves (e.g., nitrile).[20]Laboratory coat.[17]Not generally required if handled in a well-ventilated area or fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[18]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or coveralls over a lab coat.[16]Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size and volatility of the material.
Waste Disposal Safety glasses with side shields or chemical splash goggles.[18]Chemical-resistant gloves (e.g., nitrile).[20]Laboratory coat.[17]Not generally required.

It is imperative that all PPE meets American National Standards Institute (ANSI) requirements.[17]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.[7][21] The following procedural guidance is designed to minimize risk at every stage of the workflow.

Safe Handling and Storage Workflow

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill Response prep_sds Review available safety data for analogous compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure certified chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh and handle solids in a fume hood to avoid inhalation prep_hood->handle_weigh handle_solution Prepare solutions in a fume hood handle_weigh->handle_solution handle_transfer Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact handle_solution->handle_transfer storage_label Clearly label all containers handle_transfer->storage_label spill_evacuate Evacuate and alert others handle_transfer->spill_evacuate If spill occurs storage_segregate Segregate from incompatible materials (e.g., strong oxidizing agents) storage_label->storage_segregate storage_location Store in a cool, dry, well-ventilated area below eye level storage_segregate->storage_location spill_contain Contain the spill with inert absorbent material spill_evacuate->spill_contain spill_collect Collect and place in a sealed container for hazardous waste disposal spill_contain->spill_collect

Caption: Workflow for the safe handling and storage of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine.

Chemical Waste Disposal

The disposal of chemical waste is strictly regulated to protect human health and the environment.[14][22] All waste containing 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine should be treated as hazardous waste.[2]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can react and create a more hazardous situation.[23][24][25]

  • Containerization:

    • Solid Waste: Collect all solid materials contaminated with the compound, including gloves, weighing papers, and absorbent materials from spill cleanups, in a dedicated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and leak-proof liquid waste container.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine".[2]

  • Storage: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2][24]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2][14] Adherence to the Resource Conservation and Recovery Act (RCRA) regulations is mandatory.[26][27]

Never dispose of this chemical down the drain or in the regular trash. [2][14]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: For small spills, use an inert absorbent material, and for large spills, evacuate the area and contact your institution's emergency response team.[1]

By adhering to these guidelines, researchers can handle 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine with a high degree of safety, ensuring a secure and productive research environment.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Upd
  • Personal Protective Equipment Selection Guide. [Link]

  • Personal Protective Equipment (PPE). [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. [Link]

  • A Guide for Choosing the Best Lab Safety Equipment - Blog - Droppe. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 - National Academies of Sciences, Engineering, and Medicine. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • OSHA 1910.1200: Hazard Communication Standard - Workplace Material Handling & Safety. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Chemical Compatibility Chart. [Link]

  • Complete listing of OSHA 1910.1200, for reference - OSHA Labeling. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. [Link]

  • OSHA Hazard Communication Standard (HAZCOM) 1910.1200 | NASP. [Link]

  • 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration. [Link]

  • Ensuring the safe handling of chemicals - World Health Organization (WHO). [Link]

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. [Link]

  • Hazardous Waste Regulations - Retail Industry Leaders Association. [Link]

  • What causes material incompatibility? Why should we worry about material compatibility? - GAMA Healthcare. [Link]

  • Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. [Link]

  • Chemical Compatibility Selection Guide- Material Selection. [Link]

  • Hazardous Waste | US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Chemical Resistance Chart - Elastomers | Phelps Industrial Products. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]

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